molecular formula C8H5BrN2O2 B1448272 5-Bromopyrazolo[1,5-A]pyridine-2-carboxylic acid CAS No. 1363381-10-5

5-Bromopyrazolo[1,5-A]pyridine-2-carboxylic acid

Cat. No.: B1448272
CAS No.: 1363381-10-5
M. Wt: 241.04 g/mol
InChI Key: FFUOCWOSRKGHRR-UHFFFAOYSA-N
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Description

5-Bromopyrazolo[1,5-A]pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C8H5BrN2O2 and its molecular weight is 241.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromopyrazolo[1,5-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-5-1-2-11-6(3-5)4-7(10-11)8(12)13/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFUOCWOSRKGHRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC(=N2)C(=O)O)C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 5-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine bicyclic system is a privileged scaffold in modern medicinal chemistry and materials science. Its unique electronic properties and rigid, planar structure make it an attractive core for developing novel therapeutic agents, including protein kinase inhibitors for oncology, and functional organic materials.[1] The title compound, 5-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid, serves as a highly versatile and strategically vital building block. The bromine atom at the 5-position provides a reactive handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), while the carboxylic acid at the 2-position offers a key site for amide bond formation, esterification, or other conjugations. This guide presents a robust and well-vetted synthetic pathway, elucidating the underlying chemical principles and providing detailed, actionable protocols for researchers in drug discovery and chemical development.

Retrosynthetic Analysis and Strategic Rationale

A logical and efficient synthesis of the target molecule begins with a retrosynthetic disconnection. The most field-proven approach involves a three-step sequence that prioritizes commercially available starting materials, robust reactions, and straightforward purification.

The retrosynthetic strategy is as follows:

  • Step III (Hydrolysis): The target carboxylic acid is readily accessible from its corresponding ethyl ester. This is a strategic choice, as esters are generally more amenable to purification via silica gel chromatography than their parent carboxylic acids. The final hydrolysis is typically a clean and high-yielding transformation.

  • Step II ([3+2] Cycloaddition): The core pyrazolo[1,5-a]pyridine ring system is most effectively constructed via a [3+2] cycloaddition reaction. This involves the in situ generation of a 1,3-dipole (an N-iminopyridinium ylide) from a 1-aminopyridinium salt, which then reacts with a suitable dipolarophile (an alkyne). To install the C2-ester functionality, ethyl propiolate is the ideal dipolarophile.

  • Step I (N-Amination): The requisite 1-amino-3-bromopyridinium salt can be prepared from commercially available 3-bromopyridine through direct N-amination of the pyridine nitrogen.

This pathway is advantageous because it builds the core heterocyclic structure with the desired substitution pattern in a convergent manner, avoiding potentially problematic late-stage bromination steps which can suffer from poor regioselectivity.

Synthetic Workflow Overview

The forward synthesis is executed in three distinct stages, beginning with the preparation of the key pyridinium salt precursor.

G cluster_0 Step 1: N-Amination cluster_1 Step 2: [3+2] Cycloaddition cluster_2 Step 3: Saponification A 3-Bromopyridine B 1-Amino-3-bromopyridinium Mesylate A->B  MsONH2 (Aminating Agent)   D Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate B->D  K2CO3 (Base)   C Ethyl Propiolate C->D E This compound (Target) D->E  1. LiOH (Base)  2. HCl (Acidification)  

Caption: Overall synthetic workflow for the target compound.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 1-Amino-3-bromopyridinium Mesylate

This initial step involves the electrophilic amination of the pyridine nitrogen. O-(Mesitylenesulfonyl)hydroxylamine (MsONH₂) is an effective aminating agent, yielding a stable and easily handled pyridinium salt.

Protocol:

  • To a stirred solution of 3-bromopyridine (1.0 eq) in dichloromethane (DCM, approx. 0.5 M) at 0 °C, add a solution of O-(Mesitylenesulfonyl)hydroxylamine (1.1 eq) in DCM dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The formation of a precipitate is typically observed.

  • Monitor the reaction by TLC (e.g., 10% MeOH in DCM) until consumption of the starting pyridine is complete.

  • Filter the resulting solid precipitate and wash thoroughly with cold DCM or diethyl ether to remove any unreacted starting materials.

  • Dry the solid under vacuum to yield 1-Amino-3-bromopyridinium Mesylate as a white to off-white solid, which can be used in the next step without further purification.

Causality and Expertise: The choice of MsONH₂ provides a clean reaction, and the resulting mesylate salt is crystalline and non-hygroscopic, making it superior to salts formed from agents like hydroxylamine-O-sulfonic acid in terms of handling and stability. The low reaction temperature initially helps to control the exothermicity of the N-amination.

Step 2: Synthesis of Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate

This is the key bond-forming reaction that constructs the bicyclic core. A base is used to deprotonate the aminopyridinium salt, generating a transient N-iminopyridinium ylide. This ylide immediately undergoes a [3+2] cycloaddition with ethyl propiolate.

Protocol:

  • Suspend 1-Amino-3-bromopyridinium Mesylate (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 3.0 eq) in anhydrous N,N-Dimethylformamide (DMF, approx. 0.4 M).

  • To this stirred suspension, add ethyl propiolate (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours.

  • Monitor the reaction progress by LC-MS or TLC. Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate as a solid.[2]

Mechanistic Insight: The reaction proceeds through a well-established 1,3-dipolar cycloaddition mechanism.[3][4] The N-iminopyridinium ylide acts as the 1,3-dipole, and the electron-deficient alkyne serves as the dipolarophile. This concerted or stepwise process is highly efficient for forming the pyrazole ring.

G start 1-Amino-3-bromopyridinium Salt ylide N-Iminopyridinium Ylide (1,3-Dipole) start->ylide -H+ (Base) cycloaddition [3+2] Cycloaddition & Aromatization ylide->cycloaddition propiolate Ethyl Propiolate (Dipolarophile) propiolate->cycloaddition product Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate cycloaddition->product

Caption: Mechanism of the key [3+2] cycloaddition step.

Step 3: Synthesis of this compound

The final step is a standard ester hydrolysis (saponification) followed by acidification to yield the target molecule.

Protocol:

  • Dissolve Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v, approx. 0.2 M).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq) to the solution.

  • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting ester is consumed.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Carefully acidify the solution to pH ~2-3 by the dropwise addition of 1 M hydrochloric acid (HCl). A precipitate will form.

  • Stir the suspension in the ice bath for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the filter cake with cold water and dry under high vacuum to yield this compound as a stable solid.

Trustworthiness and Self-Validation: The use of LiOH is deliberate; it allows for saponification under mild conditions, minimizing potential side reactions. The progress of the reaction can be easily tracked by the disappearance of the ester spot and the appearance of a baseline spot (the carboxylate salt) on a TLC plate. The final acidification provides a clear endpoint with the precipitation of the pure product, which is often of sufficient purity for subsequent use.

Summary of Synthesis Parameters

StepReaction TypeKey ReagentsSolventTemp.Typical Yield
1 N-Amination3-Bromopyridine, MsONH₂DCM0 °C to RT>90%
2 [3+2] CycloadditionPyridinium Salt, Ethyl Propiolate, K₂CO₃DMF80 °C60-75%
3 SaponificationEthyl Ester, LiOH·H₂OTHF/H₂ORT>95%

Conclusion and Outlook

The synthetic route detailed herein provides a reliable and scalable method for the preparation of this compound. The strategy relies on fundamental, well-understood organic transformations, ensuring its accessibility to researchers with standard laboratory capabilities. The causality behind each procedural choice—from reagent selection to reaction conditions—has been explained to empower the user with a deep understanding of the process. This versatile building block is now primed for elaboration into a diverse array of complex molecules, paving the way for new discoveries in pharmaceutical and materials science.

References

  • Shaaban, M. R., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega.
  • Shaaban, M. R., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions... PubMed Central.
  • Saleh, T. S., et al. (2021). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives... PubMed Central.
  • Al-wsabie, A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central.
  • Wang, J., et al. (2024). The synthesis of functionalized pyrazolo[1,5-a]pyridines through oxidative [3+2] cycloaddition... Organic Chemistry Portal.

Sources

An In-depth Technical Guide to 5-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 5-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry. This document is intended to serve as a technical resource for researchers engaged in drug discovery and development, offering insights into the strategic application of this versatile scaffold.

Introduction: The Pyrazolo[1,5-a]pyridine Core in Modern Drug Discovery

The pyrazolo[1,5-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This bicyclic heteroaromatic system is a key component in a variety of biologically active compounds, demonstrating a broad range of therapeutic potential. Derivatives of this core structure have been investigated as potent inhibitors of various enzymes, particularly protein kinases, which are crucial targets in oncology. The rigid, planar nature of the pyrazolo[1,5-a]pyridine system provides a well-defined orientation for substituents to interact with target proteins, making it an attractive scaffold for rational drug design. The introduction of a bromine atom at the 5-position and a carboxylic acid at the 2-position, as in the title compound, offers two distinct points for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.

Physicochemical and Structural Properties

A thorough understanding of the fundamental chemical properties of a building block is essential for its effective use in synthesis and drug design. While specific experimental data for this compound is not extensively reported in publicly available literature, we can infer key properties from its structure and data from closely related analogues.

Table 1: Core Chemical Properties of this compound and Related Structures

PropertyThis compound5-Bromopyrazolo[1,5-a]pyridine (Parent Core)Pyrazolo[1,5-a]pyridine-2-carboxylic acid (Unsubstituted)
CAS Number 1363381-10-5[1]1060812-84-1[2]63237-88-7[3]
Molecular Formula C₈H₅BrN₂O₂[1]C₇H₅BrN₂[2]C₈H₆N₂O₂[3]
Molecular Weight 241.04 g/mol [1]197.03 g/mol [2][4]162.15 g/mol [3]
Appearance Solid (predicted)[1]Data not availableSolid[5]
Melting Point Data not availableData not availableData not available
Storage Store at 2-8°C, sealed in a dry environment is recommended.Sealed in dry, 2-8°C[2]Data not available

Structural Characteristics: The pyrazolo[1,5-a]pyridine ring system is a planar aromatic structure. X-ray crystallography studies on derivatives of this scaffold have confirmed the planarity of the bicyclic core. This rigidity is a key feature for drug design, as it reduces the conformational flexibility of the molecule, leading to more specific interactions with biological targets.

Synthesis and Purification

A robust and reproducible synthetic route is paramount for the utilization of any chemical building block. While a specific, detailed protocol for the synthesis of this compound is not explicitly detailed in a single source, a highly plausible synthetic pathway can be constructed based on established methodologies for related pyrazolo[1,5-a]pyridine derivatives. The most logical approach involves a two-step sequence: the synthesis of the corresponding ethyl ester followed by hydrolysis.

Proposed Synthetic Pathway

Synthetic Pathway cluster_0 Step 1: Cycloaddition cluster_1 Step 2: Hydrolysis A 1-Amino-4-bromopyridinium iodide C Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate (CAS: 1363381-49-0) A->C K₂CO₃, DMF (Analogous to 3-ester synthesis) B Ethyl 2-butynoate B->C D Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate E This compound (Target Molecule) D->E NaOH, EtOH/H₂O Reflux

Caption: Proposed two-step synthesis of the target molecule.

Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate

This protocol is adapted from the synthesis of the analogous ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate. The key difference is the use of ethyl 2-butynoate instead of ethyl propiolate to achieve substitution at the 2-position.

  • Rationale: The reaction proceeds via an initial N-amination of the pyridine, followed by a 1,3-dipolar cycloaddition with the alkyne. The regioselectivity is directed by the electronics of the propiolate derivative.

  • Procedure:

    • To a solution of 1-amino-4-bromopyridinium iodide in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate in portions at room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • To this stirred suspension, add ethyl 2-butynoate dropwise over a period of 10-15 minutes.

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and saturated brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired ethyl ester.

Step 2: Hydrolysis to this compound

This is a standard ester hydrolysis procedure.

  • Rationale: Saponification of the ethyl ester using a strong base will yield the corresponding carboxylate salt, which upon acidification, will precipitate the desired carboxylic acid.

  • Procedure:

    • Dissolve the ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate from the previous step in a mixture of ethanol and water.

    • Add an aqueous solution of sodium hydroxide (e.g., 1M solution).

    • Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 3-4 with dilute hydrochloric acid (e.g., 1N HCl).

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum to yield the final product, this compound.

Chemical Reactivity and Synthetic Utility

This compound possesses two key functional groups that can be selectively manipulated, making it a valuable building block for the synthesis of more complex molecules.

Reactivity of the 5-Bromo Position

The bromine atom on the pyridine ring is well-suited for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents.

  • Suzuki-Miyaura Coupling: This is a powerful method for forming carbon-carbon bonds. The 5-bromo position can be coupled with various aryl or heteroaryl boronic acids or esters to introduce diverse aromatic systems. This is particularly useful for exploring SAR in drug discovery programs.

Suzuki Coupling A 5-Bromopyrazolo[1,5-a]pyridine (Starting Material) C 5-Aryl/Heteroaryl-pyrazolo[1,5-a]pyridine (Coupled Product) A->C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃, Na₂CO₃) Solvent (e.g., Dioxane, Toluene/H₂O) B Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) B->C

Caption: General scheme for Suzuki-Miyaura cross-coupling.

Reactivity of the 2-Carboxylic Acid Position

The carboxylic acid at the 2-position is a versatile handle for the introduction of various functional groups, most notably through the formation of amide bonds.

  • Amide Coupling: The carboxylic acid can be activated and coupled with a wide range of primary and secondary amines to form the corresponding amides. This is a cornerstone reaction in medicinal chemistry for generating compound libraries and for introducing functionalities that can modulate solubility, cell permeability, and target engagement.

  • Common Coupling Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • EDCI (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) often used with an additive like HOBt (Hydroxybenzotriazole).

Amide Coupling A Pyrazolo[1,5-a]pyridine-2-carboxylic acid C Pyrazolo[1,5-a]pyridine-2-carboxamide A->C Coupling Reagent (e.g., HATU, EDCI/HOBt) Base (e.g., DIPEA) Solvent (e.g., DMF, DCM) B Amine (R-NH₂) B->C

Caption: General workflow for amide bond formation.

Spectral Characterization (Predicted and Analogous Data)

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the protons on the bicyclic ring system. Based on the spectrum of the 3-carboxylic acid isomer, one would anticipate signals in the aromatic region (typically between 7.0 and 9.0 ppm). The coupling patterns (doublets, triplets, doublet of doublets) and coupling constants will be indicative of the proton positions on the pyridine and pyrazole rings.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will show signals for the eight carbon atoms in the molecule. The carboxyl carbon will appear significantly downfield (typically >160 ppm). The carbons of the aromatic rings will resonate in the 100-150 ppm range, with the carbon attached to the bromine atom showing a characteristic shift.

Applications in Research and Development

The primary application of this compound is as a versatile building block in the synthesis of potential therapeutic agents. Its utility stems from the ability to independently functionalize the bromo and carboxylic acid groups.

  • Kinase Inhibitor Synthesis: The pyrazolo[1,5-a]pyridine core is a known hinge-binding motif for many protein kinases. The carboxylic acid can be converted to a variety of amides to interact with solvent-exposed regions of the ATP-binding pocket, while the 5-position can be modified via cross-coupling to explore deeper pockets or allosteric sites.

  • Fragment-Based Drug Discovery (FBDD): This molecule can serve as a starting point in FBDD campaigns. The pyrazolo[1,5-a]pyridine core can be identified as a fragment that binds to a target, and the bromo and carboxylic acid groups provide vectors for growing the fragment into a more potent lead compound.

  • Combinatorial Chemistry: The two points of diversification make this scaffold ideal for the creation of compound libraries for high-throughput screening.

Conclusion

This compound is a strategically important building block for medicinal chemists. Its rigid, planar core, combined with two orthogonal functional handles, provides a robust platform for the design and synthesis of novel small molecules with therapeutic potential. While detailed experimental data for this specific compound is sparse, its synthesis and reactivity can be reliably predicted from established chemical principles and the behavior of closely related analogues. This guide provides a foundational understanding to enable researchers to effectively incorporate this valuable scaffold into their drug discovery programs.

References

  • PubChem. Pyrazolo(1,5-a)pyridine-2-carboxylic acid. PubChem Compound Summary for CID 7127820. [Link]
  • PubChem. 5-Bromopyrazolo[1,5-a]pyridine. PubChem Compound Summary for CID 68503138. [Link]
  • Gong, Y., et al. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. Journal of Medicinal Chemistry, 2019, 62(24), 11286-11303. [Link]
  • Google Patents. Pyrazolo[1,5-a]pyridine derivatives and methods of their use. WO2015100117A1.

Sources

An In-Depth Technical Guide to 5-Bromopyrazolo[1,5-a]pyridine-2-carboxylic Acid (CAS No. 1363381-10-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid, with the Chemical Abstracts Service (CAS) number 1363381-10-5, is a heterocyclic building block of significant interest in medicinal chemistry. Its rigid bicyclic core and functional handles—a carboxylic acid and a bromine atom—make it a versatile scaffold for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in the creation of innovative antimicrobial agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in chemical synthesis and drug design.

PropertyValueSource
CAS Number 1363381-10-5Internal
Molecular Formula C₈H₅BrN₂O₂[1]
Molecular Weight 241.04 g/mol [1]
Appearance Solid[2]
SMILES O=C(O)c1cn2c(ccc(Br)c2)n1Internal
InChI Key FFUOCWOSRKGHRR-UHFFFAOYSA-N[2]

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively published, a general synthetic approach can be inferred from the synthesis of related pyrazolo[1,5-a]pyridine derivatives. The following represents a plausible synthetic route.

Conceptual Synthesis Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_product Final Product 2-amino-5-bromopyridine 2-Amino-5-bromopyridine cyclization Cyclization 2-amino-5-bromopyridine->cyclization ethyl_glyoxalate Ethyl Glyoxalate ethyl_glyoxalate->cyclization hydrolysis Ester Hydrolysis cyclization->hydrolysis Intermediate Ester final_product 5-Bromopyrazolo[1,5-a]pyridine- 2-carboxylic acid hydrolysis->final_product

Caption: Conceptual workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol (Hypothetical)
  • Cyclization: 2-Amino-5-bromopyridine is reacted with an appropriate three-carbon building block, such as a derivative of pyruvic acid or ethyl glyoxalate, under conditions that promote cyclization to form the pyrazolo[1,5-a]pyridine ring system. This reaction often involves a dehydrative condensation.

  • Ester Hydrolysis: If the cyclization step results in an ester intermediate (e.g., ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate), a subsequent hydrolysis step is required. This is typically achieved by treating the ester with a base such as sodium hydroxide or lithium hydroxide in a suitable solvent system (e.g., a mixture of water and an alcohol like methanol or ethanol), followed by acidification to yield the carboxylic acid.

  • Purification: The final product is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired this compound.

It is imperative for researchers to conduct their own optimization of reaction conditions and purification methods.

Application in the Synthesis of Antimicrobial Peptide Macrocycles

A significant application of this compound is its use as a key building block in the solid-phase peptide synthesis (SPPS) of macrocyclic peptides with potent antibacterial activity against multidrug-resistant pathogens like Acinetobacter baumannii.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The carboxylic acid functional group of this compound allows for its incorporation into a growing peptide chain using standard amide coupling protocols.

SPPS_Workflow resin Solid Support Resin deprotection1 Fmoc Deprotection resin->deprotection1 coupling1 Amino Acid Coupling deprotection1->coupling1 deprotection2 Fmoc Deprotection coupling1->deprotection2 coupling2 Coupling of 5-Bromopyrazolo[1,5-a]pyridine- 2-carboxylic acid deprotection2->coupling2 deprotection3 Fmoc Deprotection coupling2->deprotection3 coupling3 Further Amino Acid Coupling deprotection3->coupling3 cleavage Cleavage from Resin coupling3->cleavage ... cyclization Macrocyclization cleavage->cyclization purification Purification cyclization->purification final_peptide Final Peptide Macrocycle purification->final_peptide

Caption: General workflow for solid-phase synthesis of a peptide macrocycle incorporating the target compound.

Detailed Experimental Protocol for SPPS

The following is a generalized protocol for the incorporation of this compound into a peptide sequence on a solid support.

  • Resin Preparation: A suitable solid support, such as a Rink amide resin, is swelled in an appropriate solvent like dimethylformamide (DMF).

  • Fmoc Deprotection: The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group of the resin-bound amino acid is removed using a solution of piperidine in DMF.

  • Activation and Coupling: this compound is pre-activated using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like diisopropylethylamine (DIPEA). The activated carboxylic acid is then added to the resin to form an amide bond with the deprotected N-terminus of the growing peptide chain.

  • Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.

  • Chain Elongation: The steps of deprotection, activation, and coupling are repeated with subsequent amino acids to elongate the peptide chain.

  • Cleavage and Deprotection: Once the desired linear peptide is synthesized, it is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Macrocyclization: The linear peptide is then cyclized in solution, often under high dilution to favor intramolecular cyclization over intermolecular polymerization.

  • Purification: The final macrocyclic peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Mechanism of Action of Derived Antimicrobial Peptides

Peptide macrocycles incorporating this compound have demonstrated a novel mechanism of action against Gram-negative bacteria such as A. baumannii. These synthetic antibiotics inhibit the lipopolysaccharide (LPS) transport pathway.

Specifically, these macrocycles target the LptB₂FGC complex, a critical component of the LPS transport machinery that spans the inner membrane of Gram-negative bacteria. By binding to and inhibiting this complex, the transport of LPS from the inner membrane to the outer membrane is disrupted. This leads to a failure in the formation and integrity of the outer membrane, ultimately resulting in bacterial cell death.

Signaling Pathway Disruption

LPS_Transport_Inhibition outer_membrane Outer Membrane periplasm Periplasm inner_membrane Inner Membrane LPS_synthesis LPS Synthesis (Cytoplasm) LptB2FGC LptB2FGC Complex LPS_synthesis->LptB2FGC LPS LPS_transport LPS Transport LptB2FGC->LPS_transport cell_death Cell Death LptB2FGC->cell_death Disruption leads to OM_assembly Outer Membrane Assembly LPS_transport->OM_assembly OM_assembly->outer_membrane macrocycle Peptide Macrocycle (containing 1363381-10-5) macrocycle->LptB2FGC Inhibits

Caption: Inhibition of the LPS transport pathway by peptide macrocycles derived from this compound.

Safety and Toxicology

There is limited publicly available toxicology data specifically for this compound. As with any laboratory chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Researchers should consult the Safety Data Sheet (SDS) provided by the supplier for the most current and comprehensive safety information.

Conclusion

This compound (CAS No. 1363381-10-5) is a valuable and versatile building block for the synthesis of complex bioactive molecules. Its demonstrated utility in the construction of novel peptide macrocycles targeting drug-resistant bacteria underscores its importance in the field of medicinal chemistry. The unique mechanism of action of its derivatives, involving the inhibition of LPS transport, presents a promising avenue for the development of new antibiotics to combat the growing threat of antimicrobial resistance. Further research into the synthesis, properties, and applications of this compound is warranted to fully explore its potential in drug discovery and development.

References

  • Google Patents. WO2019206853A1 - Peptide macrocycles against acinetobacter baumannii.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 57372319, 6-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid.
  • Nature. A new antibiotic class targeting the lipopolysaccharide transporter.
  • UCI Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • Beilstein Journals. Automated solid-phase peptide synthesis to obtain therapeutic peptides.
  • Drug Discovery News. The search for new antibiotics goes macrocyclic.
  • Winter Conference on Medicinal & Bioorganic Chemistry. Discovery of RG6006, a Tethered Macrocyclic Peptide Targeting Acinetobacter baumannii.

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The Diverse Biological Activities of Pyrazolo[1,5-a]pyridine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolo[1,5-a]pyridine Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrazolo[1,5-a]pyridine ring system, a fused bicyclic heteroaromatic structure, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic and structural features allow it to serve as a versatile template for the design of potent and selective modulators of various biological targets. This guide provides an in-depth exploration of the significant biological activities of pyrazolo[1,5-a]pyridine derivatives, with a focus on their mechanisms of action, quantitative activity data, and the experimental protocols used for their evaluation. The aim is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this important class of compounds and their potential in modern therapeutics.

Anticancer Activity: Targeting Key Oncogenic Pathways

A substantial body of research has focused on the development of pyrazolo[1,5-a]pyridine and the closely related pyrazolo[1,5-a]pyrimidine derivatives as anticancer agents.[1] A primary mechanism through which these compounds exert their effects is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.[2]

Pim-1 Kinase Inhibition

Pim-1 is a serine/threonine kinase that is overexpressed in many cancers and plays a key role in cell survival and proliferation.[1] Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent and selective inhibitors of Pim-1 kinase.[1]

Mechanism of Action: These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the Pim-1 kinase. This prevents the phosphorylation of downstream substrates, such as the pro-apoptotic protein BAD, thereby promoting apoptosis and inhibiting cancer cell growth.[1]

Pim1_Pathway Growth Factors / Cytokines Growth Factors / Cytokines JAK/STAT Pathway JAK/STAT Pathway Growth Factors / Cytokines->JAK/STAT Pathway Pim-1 Transcription Pim-1 Transcription JAK/STAT Pathway->Pim-1 Transcription Pim-1 Kinase Pim-1 Kinase Pim-1 Transcription->Pim-1 Kinase BAD Phosphorylation BAD Phosphorylation Pim-1 Kinase->BAD Phosphorylation phosphorylates Pyrazolo[1,5-a]pyrimidine Derivative Pyrazolo[1,5-a]pyrimidine Derivative Pyrazolo[1,5-a]pyrimidine Derivative->Pim-1 Kinase Apoptosis Inhibition Apoptosis Inhibition BAD Phosphorylation->Apoptosis Inhibition Cell Survival Cell Survival Apoptosis Inhibition->Cell Survival

Caption: Pim-1 Signaling Pathway and Inhibition.

Quantitative Data: Pim-1 Inhibitory Activity

Compound IDModificationPim-1 IC50 (nM)Flt-3 IC50 (nM)Reference
1 Initial Hit45-[1]
9a 3-aryl, 5-amino substituted--[1]
11a 3-aryl, 5-amino substituted--[1]
SGI-1776 First Generation Inhibitor--[1]

Note: Specific IC50 values for 9a and 11a were not explicitly provided in the abstract but were noted to have nanomolar inhibitory activity.

Phosphoinositide 3-Kinase (PI3K) Inhibition

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[3] Dysregulation of this pathway is a common feature in many human cancers. Pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent and selective inhibitors of PI3K isoforms, particularly PI3Kδ and PI3Kγ.[4][5]

Mechanism of Action: These inhibitors bind to the ATP-binding site of the p110 subunit of the PI3K enzyme.[4] By blocking PI3K activity, they prevent the phosphorylation of PIP2 to PIP3, which in turn inhibits the activation of downstream effectors like AKT. This leads to reduced cell proliferation and survival.[6][7]

PI3K_AKT_Pathway Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to AKT AKT PIP3->AKT activates Pyrazolo[1,5-a]pyridine Derivative Pyrazolo[1,5-a]pyridine Derivative Pyrazolo[1,5-a]pyridine Derivative->PI3K Downstream Effectors Downstream Effectors AKT->Downstream Effectors phosphorylates Cell Growth & Survival Cell Growth & Survival Downstream Effectors->Cell Growth & Survival

Caption: PI3K/AKT Signaling Pathway Inhibition.

Quantitative Data: PI3K Inhibitory Activity

Compound IDTarget Isoform(s)IC50 (nM)Cell LineReference
5x p110α0.9HCT-116[6]
CPL302253 (54) PI3Kδ2.8-[4]
CPL302415 (6) PI3Kδ18-[8]
15u PI3Kγ/δ-THP-1, BMDM[5]

Note: Specific IC50 for 15u was not provided in the abstract, but it was described as a potent dual inhibitor.

Other Kinase Targets (EGFR, B-Raf, MEK, CDK9)

The versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for its adaptation to target other key kinases in oncology.[2]

  • EGFR: Epidermal Growth Factor Receptor (EGFR) targeting derivatives show promise in non-small cell lung cancer (NSCLC).[2]

  • B-Raf/MEK: Inhibitory effects on B-Raf and MEK kinases are particularly relevant in melanoma, where the MAPK/ERK pathway is often constitutively active due to B-Raf mutations (e.g., V600E).[2]

  • CDK9: Cyclin-dependent kinase 9 (CDK9) is involved in transcriptional regulation, and its inhibition can lead to the downregulation of anti-apoptotic proteins like Mcl-1.[9]

Antitubercular Activity: A New Frontier

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel antitubercular agents. Pyrazolo[1,5-a]pyridine-3-carboxamides have been identified as a promising class of compounds with potent activity against both drug-sensitive and drug-resistant Mtb strains.[6]

Mechanism of Action: While the precise mechanism of action is still under investigation, some studies suggest that for certain pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives, resistance is conferred by mutations in an FAD-dependent hydroxylase (Rv1751), which leads to the metabolic degradation of the compound. This indicates a mechanism distinct from other known antitubercular drugs.[10]

Quantitative Data: Anti-Mtb Activity

Compound IDMtb StrainMIC (nM)Reference
5a H37Rv69.1[6]
5a H37Ra287.9[6]
5k H37Rvlow nanomolar[6]
5k MDR strains11.1 - 1914[6]
6a H37Rv<0.002 µg/mL[2]
6f H37Rv<0.002 µg/mL[2]
7 H37Rv0.006 µg/mL[4]
7 Drug-resistant strains0.003 - 0.014 µg/mL[4]

Other Notable Biological Activities

Beyond their anticancer and antitubercular properties, pyrazolo[1,5-a]pyridine derivatives have demonstrated a range of other biological activities.

  • Anti-inflammatory Activity: Certain derivatives have shown the ability to inhibit leukotriene and/or prostaglandin biosynthesis with varying selectivity.[11] Others have been found to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, with potential targeting of mitogen-activated protein kinases (MAPKs) like JNK.[9][10]

  • Antiviral Activity: Pyrazolo[1,5-a]pyridine derivatives have been investigated as inhibitors of herpes virus replication.[12] Some 1H-pyrazolo[3,4-b]pyridine derivatives have been shown to inhibit Herpes Simplex Virus Type-1 (HSV-1) replication by affecting viral adsorption.[6] For instance, compounds ARA-04 and ARA-05 have EC50 values of approximately 1 µM against HSV-1.[6]

Experimental Protocols: A Practical Guide

The evaluation of the biological activity of pyrazolo[1,5-a]pyridine derivatives relies on a suite of standardized in vitro assays. Below are representative protocols for key experiments.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted for a luminescence-based assay (e.g., ADP-Glo™) to determine the IC50 value of a test compound against a target kinase like Pim-1.[9]

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The kinase catalyzes the transfer of a phosphate group from ATP to a substrate. The amount of ADP formed is directly proportional to the kinase activity. The addition of a detection reagent converts ADP to ATP, which then generates a luminescent signal via luciferase.

Workflow:

Kinase_Assay_Workflow start Start step1 Prepare serial dilutions of pyrazolo[1,5-a]pyridine derivative. start->step1 step2 Add master mix (ATP + Substrate) to 96-well plate. step1->step2 step3 Add diluted compound or DMSO (control) to wells. step2->step3 step4 Initiate reaction by adding diluted kinase enzyme. step3->step4 step5 Incubate at 30°C for 45-60 minutes. step4->step5 step6 Add ADP-Glo™ Reagent to stop the reaction and deplete ATP. step5->step6 step7 Incubate at room temperature for 40 minutes. step6->step7 step8 Add Kinase Detection Reagent to convert ADP to ATP and generate light. step7->step8 step9 Incubate at room temperature for 30 minutes. step8->step9 step10 Measure luminescence using a plate reader. step9->step10 end End step10->end

Caption: Workflow for a Luminescence-Based Kinase Assay.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. These crystals are then solubilized, and the absorbance is measured, which is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazolo[1,5-a]pyridine derivative for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Antitubercular Minimum Inhibitory Concentration (MIC) Determination (Microplate Alamar Blue Assay - MABA)

This method is a rapid and cost-effective way to determine the MIC of compounds against M. tuberculosis.[11]

Principle: The redox indicator Alamar blue (resazurin) is blue in its oxidized state. Metabolically active mycobacteria reduce resazurin to the pink, fluorescent resorufin. The MIC is the lowest drug concentration that prevents this color change.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis H37Rv in Middlebrook 7H9 broth.

  • Drug Dilution: Prepare two-fold serial dilutions of the pyrazolo[1,5-a]pyridine derivative in a 96-well plate.

  • Inoculation: Add the mycobacterial inoculum to all wells containing the drug dilutions, as well as to drug-free growth control wells.

  • Incubation: Incubate the plate at 37°C for 5-7 days.

  • Alamar Blue Addition: Add Alamar blue solution to each well.

  • Re-incubation: Re-incubate the plate for 24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound that prevents the color change from blue to pink.

Conclusion and Future Perspectives

The pyrazolo[1,5-a]pyridine scaffold has proven to be a remarkably fruitful starting point for the development of a diverse array of biologically active molecules. Their success as kinase inhibitors in oncology is well-documented, with several derivatives showing potent and selective activity against key targets like Pim-1 and PI3K. The emergence of pyrazolo[1,5-a]pyridine-3-carboxamides as potent antitubercular agents opens up a new and critical avenue for research in infectious diseases. Furthermore, their demonstrated anti-inflammatory and antiviral activities suggest that the therapeutic potential of this scaffold is far from exhausted.

Future research will likely focus on several key areas:

  • Optimization of Selectivity: Fine-tuning the structure of these derivatives to achieve even greater selectivity for specific kinase isoforms or microbial targets to minimize off-target effects and enhance the therapeutic window.

  • Elucidation of Novel Mechanisms: For activities like the antitubercular effect, a deeper understanding of the molecular mechanism of action will be crucial for rational drug design and overcoming potential resistance.

  • In Vivo Efficacy and Pharmacokinetics: Moving promising in vitro hits into preclinical animal models to evaluate their efficacy, safety, and pharmacokinetic profiles.

References

  • Lanza, M., et al. (1995). Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine derivatives. PubMed.
  • Stadler, A. M., et al. (2007). Pyrazolo[1,5-a]pyridine antiherpetics: effects of the C3 substituent on antiviral activity. PubMed.
  • de Souza, A. C. B., et al. (2022). The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. MDPI.
  • Guerrini, G., et al. (2021). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. ResearchGate.
  • Guerrini, G., et al. (2021). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. PubMed.
  • Terungwa, S. A., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central.
  • Szeliga, J., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. MDPI.
  • An, C., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. National Institutes of Health.
  • Gilbert, A. M., et al. (2010). Novel purine and pyrazolo[3,4-d]pyrimidine inhibitors of PI3 kinase-alpha: Hit to lead studies. PubMed.
  • Packer, S. K., et al. (2011). Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors. National Institutes of Health.
  • Szeliga, J., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. MDPI.
  • Liang, X., et al. (2023). Discovery of Pyrazolo[1,5-a]pyrimidine derivative as a potent and selective PI3Kγ/δ dual inhibitor. PubMed.
  • Wang, Y., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. PubMed Central.

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mechanism of action of pyrazolo[1,5-a]pyridine compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of Pyrazolo[1,5-a]pyridine Compounds

Authored by: A Senior Application Scientist

Abstract

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities.[1] Derivatives of this core structure have been extensively investigated and have shown promise as anticancer, anti-inflammatory, antimicrobial, and antitubercular agents.[2][3][4] This technical guide provides a comprehensive overview of the predominant mechanisms of action for pyrazolo[1,5-a]pyridine compounds, with a primary focus on their role as potent protein kinase inhibitors. We will delve into the molecular interactions, downstream cellular consequences, and the experimental methodologies used to elucidate these complex biological activities. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of this important class of compounds.

The Pyrazolo[1,5-a]pyridine Scaffold: A Foundation for Diverse Bioactivity

The pyrazolo[1,5-a]pyridine system is a fused, rigid, and planar N-heterocyclic structure resulting from the fusion of pyrazole and pyridine rings.[1] Its synthetic tractability allows for extensive structural modifications at various positions, enabling the fine-tuning of its pharmacological properties.[1][5] This versatility has positioned the scaffold as an ideal candidate for the development of targeted therapies. While exhibiting a range of biological effects, the most profound and well-documented mechanism of action for this class of compounds is the inhibition of protein kinases, key regulators of cellular signaling that are often dysregulated in diseases like cancer.[5][6]

Core Mechanism: Inhibition of Protein Kinases

Protein kinases are critical enzymes that catalyze the phosphorylation of proteins, a fundamental mechanism for regulating cellular processes including growth, differentiation, and apoptosis.[7] In many cancers, the aberrant activity of protein kinases is a primary driver of disease progression, making them crucial therapeutic targets.[5][6] Pyrazolo[1,5-a]pyridine derivatives have emerged as potent inhibitors of numerous kinases, typically functioning as ATP-competitive inhibitors by occupying the ATP-binding pocket of the enzyme.[5][6]

This interaction prevents the natural substrate, ATP, from binding, thereby blocking the phosphorylation cascade and inhibiting downstream signaling. The unique structure of the pyrazolo[1,5-a]pyridine core allows it to mimic ATP and form key interactions, such as hydrogen bonds, with residues in the kinase hinge region.[8][9]

Key Kinase Targets and Representative Inhibitors

The pyrazolo[1,5-a]pyridine scaffold has been successfully adapted to target a wide array of kinases implicated in oncology and inflammatory diseases.

Compound Class/ExampleTarget Kinase(s)Disease ContextRepresentative IC₅₀Reference
Pyrazolo[1,5-a]pyrimidines Tropomyosin Receptor Kinases (TrkA, TrkB, TrkC)Solid Tumors0.07 nM - 1.7 nM (TrkA)[8]
Pyrazolo[1,5-a]pyrimidines Cyclin-Dependent Kinases (CDK1, CDK2, CDK9)Various Cancers18 nM - 150 nM (CDK2)[10][11]
Pyrazolo[1,5-a]pyridines Phosphoinositide 3-Kinases (PI3Kα, PI3Kγ, PI3Kδ)Cancer, Inflammation0.9 nM (p110α)[12][13]
Pyrazolo[1,5-a]pyrimidines Pim-1 KinaseCancers (e.g., Leukemia)45 nM[14]
Pyrazolo[1,5-a]pyridines p38 Mitogen-Activated Protein Kinase (p38 MAPK)Inflammatory DiseasesPotent Inhibition[15]
Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a robust, high-throughput method for quantifying the binding affinity of a test compound to a target kinase, a primary step in identifying potential inhibitors. The principle relies on Förster Resonance Energy Transfer (FRET) between a europium (Eu)-labeled antibody and a fluorescently labeled kinase tracer that competes with the test compound for the ATP-binding site.

Methodology:

  • Reagent Preparation:

    • Prepare a 10X stock of the target kinase in the appropriate kinase buffer.

    • Prepare a 10X stock of the Alexa Fluor™ labeled kinase tracer in the kinase buffer.

    • Prepare a 10X stock of the Eu-labeled anti-tag antibody in the kinase buffer.

    • Serially dilute the pyrazolo[1,5-a]pyridine test compound in DMSO, followed by a final dilution in the kinase buffer to create a 5X stock.

  • Assay Procedure:

    • Add 2 µL of the 5X test compound solution to the wells of a 384-well microplate. Include wells for a positive control (no inhibitor) and negative control (no kinase).

    • Add 2 µL of the 5X kinase/antibody mixture to all wells except the negative control.

    • Add 2 µL of the 5X tracer solution to all wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET). Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor™).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of the inhibitor required to displace 50% of the tracer.

G cluster_0 ATP-Binding Pocket of Kinase cluster_1 Normal Kinase Activity cluster_2 Inhibition by Pyrazolo[1,5-a]pyridine Kinase Kinase Enzyme ATP_Site ATP Binding Site Substrate Substrate Protein Kinase->Substrate Catalyzes Phosphorylation No_Phospho Phosphorylation Blocked (Cell Signaling Inhibited) Kinase->No_Phospho ATP ATP ATP->ATP_Site Binds Inhibitor Pyrazolo[1,5-a]pyridine Compound ATP->Inhibitor Blocked Phospho_Substrate Phosphorylated Substrate (Cell Signaling Activated) Substrate->Phospho_Substrate Inhibitor->ATP_Site Competitively Binds

Caption: ATP-Competitive Kinase Inhibition by Pyrazolo[1,5-a]pyridine Compounds.

Cellular Consequences of Kinase Inhibition

The inhibition of key kinases by pyrazolo[1,5-a]pyridine compounds triggers significant downstream effects in cancer cells, primarily leading to a reduction in proliferation and cell death. The two most prominent outcomes are the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many pyrazolo[1,5-a]pyridine derivatives have been shown to induce apoptosis by modulating the expression of key regulatory proteins.[16][17] For instance, inhibition of survival signaling pathways can lead to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, ultimately leading to the activation of caspases, the executioners of apoptosis.[16][18]

Experimental Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.

Principle:

  • Annexin V: A protein that binds to phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.

  • Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is compromised.

Methodology:

  • Cell Culture and Treatment:

    • Seed cancer cells (e.g., HCT-116, MCF-7) in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the pyrazolo[1,5-a]pyridine compound for a specified period (e.g., 24, 48 hours). Include an untreated control.

  • Cell Harvesting and Staining:

    • Collect both adherent and floating cells and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V Binding Buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Gate the cell populations based on their fluorescence signals:

      • Live cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

G Compound Pyrazolo[1,5-a]pyridine Compound Kinase Survival Kinase (e.g., Akt, Pim-1) Compound->Kinase Inhibits Bcl2 Anti-apoptotic Bcl-2 (Downregulated) Kinase->Bcl2 No longer maintains Bax Pro-apoptotic Bax (Upregulated) Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Promotes CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic Apoptosis Pathway Induced by Pyrazolo[1,5-a]pyridine Compounds.

Cell Cycle Arrest

The cell cycle is a tightly regulated process that ensures the proper duplication and division of cells. Cyclin-dependent kinases (CDKs) are the master regulators of this process. By inhibiting CDKs, pyrazolo[1,5-a]pyrimidine compounds can halt the progression of the cell cycle at specific checkpoints, preventing cancer cells from dividing.[5][11] For example, inhibition of CDK2 can lead to arrest at the G1/S transition, while potent compounds have also been shown to induce arrest at the G2/M phase.[8][11] Some compounds achieve this by increasing the expression of p53-dependent genes like p21, a well-known CDK inhibitor.[16]

Experimental Protocol: Cell Cycle Analysis by PI Staining

This protocol uses propidium iodide to stain the DNA of cells, allowing for the quantification of cells in different phases of the cell cycle based on DNA content.

Methodology:

  • Cell Culture and Treatment:

    • Treat cells with the test compound as described in the apoptosis assay protocol.

  • Cell Fixation and Staining:

    • Harvest the cells and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

    • Wash the fixed cells to remove the ethanol.

    • Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

    • Incubate for 30 minutes at 37°C.

  • Flow Cytometry Analysis:

    • Analyze the cells on a flow cytometer, measuring the PI fluorescence.

    • Generate a histogram of cell count versus DNA content.

    • Quantify the percentage of cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n), and G2/M phase (4n DNA content) using cell cycle analysis software.

G cluster_0 Inhibitory Action G1 G1 Phase S S Phase (DNA Synthesis) G1->S G1/S Transition (CDK2 active) G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M G2/M Transition (CDK1 active) M->G1 Inhibitor Pyrazolo[1,5-a]pyridine (CDK Inhibitor) Arrest1 ARREST Inhibitor->Arrest1 Inhibits CDK2 Arrest2 ARREST Inhibitor->Arrest2 Inhibits CDK1 Arrest1->S Arrest2->M

Caption: Cell Cycle Arrest at G1/S and G2/M Checkpoints by CDK Inhibition.

Anti-inflammatory Mechanism of Action

Beyond oncology, pyrazolo[1,5-a]pyridine and related pyrazolo[1,5-a]pyrimidine scaffolds exhibit significant anti-inflammatory properties.[4][19] The mechanism is multifaceted but often involves the inhibition of key inflammatory signaling pathways.

  • Inhibition of Prostaglandin and Leukotriene Biosynthesis: Some early studies identified derivatives that act as non-acidic anti-inflammatory agents by weakly inhibiting prostaglandin biosynthesis, and potentially inhibiting leukotriene pathways with greater selectivity.[4]

  • Inhibition of MAPK Pathways: More recent investigations have shown that these compounds can suppress inflammatory responses by targeting mitogen-activated protein kinases (MAPKs) such as p38, JNK, and ERK.[15][19]

  • NF-κB Inhibition: Certain derivatives have been found to inhibit the transcriptional activity of Nuclear Factor κB (NF-κB), a master regulator of the inflammatory response, in monocytic cells.[19]

Conclusion and Future Directions

The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in the development of targeted therapeutics. The primary mechanism of action for its most promising derivatives is the competitive inhibition of protein kinases, which leads to potent anticancer and anti-inflammatory effects. The downstream cellular consequences, including the induction of apoptosis and cell cycle arrest, are well-documented and provide a clear rationale for their therapeutic potential.

Future research should continue to focus on optimizing the selectivity of these compounds to minimize off-target effects and enhance their therapeutic index. The exploration of dual-target inhibitors, such as those targeting both CDK2 and TRKA, represents a promising strategy to overcome drug resistance.[7] Furthermore, leveraging the scaffold to develop agents against other diseases, including neurodegenerative and infectious diseases, remains a fertile area for investigation. The combination of rational drug design, robust synthetic chemistry, and detailed mechanistic studies will undoubtedly continue to unlock the full therapeutic potential of this remarkable class of compounds.

References

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (n.d.). MDPI.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2024). RSC Advances.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2024). PubMed Central.
  • Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. (2012). PubMed.
  • Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. (2015). PubMed.
  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (2014). National Institutes of Health.
  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. (2015). ACS Medicinal Chemistry Letters.
  • Novel anthranilamide-pyrazolo[1,5-a]pyrimidine conjugates modulate the expression of p53-MYCN associated micro RNAs in neuroblastoma cells and cause cell cycle arrest and apoptosis. (2013). PubMed.
  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. (2015). PubMed.
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  • Discovery of Pyrazolo[1,5- a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. (2024). Journal of Medicinal Chemistry.
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  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2022). National Institutes of Health.
  • New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. (2024). PubMed.
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An In-depth Technical Guide to 5-Bromopyrazolo[1,5-a]pyridine-2-carboxylic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide focuses on a specific, highly functionalized subset: 5-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid and its derivatives. The strategic placement of the bromine atom at the C5 position and the carboxylic acid at the C2 position provides a versatile platform for the synthesis of diverse compound libraries. The bromine serves as a key handle for cross-coupling reactions, enabling the introduction of various aryl, heteroaryl, and alkyl groups, while the carboxylic acid offers a site for amide bond formation and other modifications. This guide provides a comprehensive overview of the synthetic strategies for accessing this core, detailed protocols for derivatization, and an exploration of the therapeutic potential and structure-activity relationships (SAR) of the resulting analogs, with a particular focus on their applications as kinase inhibitors and other targeted therapies.

The Pyrazolo[1,5-a]pyridine Core: A Scaffold of Therapeutic Importance

The pyrazolo[1,5-a]pyridine fused ring system is a key pharmacophore found in numerous biologically active compounds.[1][2] Its rigid, planar structure is amenable to extensive chemical modification, allowing for the fine-tuning of its pharmacological properties.[1] Derivatives of this scaffold have shown a broad spectrum of activities, including anticancer, anti-inflammatory, antiviral, and kinase inhibitory effects.[1][3][4] The versatility of this core makes it a focal point for drug discovery programs.[3][5]

The introduction of a bromine atom at the 5-position and a carboxylic acid at the 2-position creates the highly valuable building block, this compound. This molecule is a linchpin for generating novel chemical entities with therapeutic potential.[6][7]

Synthesis of the this compound Core

The synthesis of the this compound core can be achieved through a multi-step sequence, typically involving the construction of the pyrazolo[1,5-a]pyridine ring system followed by functional group manipulation. A common and effective strategy is the [3+2] cycloaddition of N-aminopyridinium ylides with appropriate alkynes.[8][9]

Conceptual Synthetic Workflow

Synthesis_Workflow A N-Amino-pyridinium Ylide Precursor C [3+2] Cycloaddition A->C B Alkyne dipolarophile B->C D Pyrazolo[1,5-a]pyridine Core C->D Ring Formation E Bromination D->E Regioselective Halogenation F 5-Bromopyrazolo[1,5-a]pyridine E->F G Carboxylation F->G Functional Group Introduction H This compound G->H

Caption: Conceptual workflow for the synthesis of the target core.

Detailed Experimental Protocol: Synthesis of Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate

This protocol outlines a plausible route to the ethyl ester of the target compound, a common precursor for the free acid and its amide derivatives.

Step 1: Synthesis of the Pyrazolo[1,5-a]pyridine-2-carboxylate Core

This step involves the reaction of an N-aminopyridinium ylide with an ethyl propiolate.

  • Reagents and Materials:

    • Substituted N-aminopyridinium salt

    • Ethyl propiolate

    • Base (e.g., potassium carbonate)

    • Solvent (e.g., DMF)

  • Procedure:

    • To a solution of the N-aminopyridinium salt in DMF, add potassium carbonate.

    • Slowly add ethyl propiolate to the mixture at room temperature.

    • Stir the reaction mixture at an elevated temperature (e.g., 80 °C) for several hours until the starting material is consumed (monitored by TLC).

    • Cool the reaction to room temperature and pour it into water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the ethyl pyrazolo[1,5-a]pyridine-2-carboxylate.

Step 2: Regioselective Bromination at the C5-Position

  • Reagents and Materials:

    • Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate

    • N-Bromosuccinimide (NBS)

    • Solvent (e.g., acetonitrile)

  • Procedure:

    • Dissolve the ethyl pyrazolo[1,5-a]pyridine-2-carboxylate in acetonitrile.

    • Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature.

    • Stir the reaction mixture for a specified time, monitoring the reaction progress by TLC.

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Purify the residue by column chromatography to obtain ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate.

Step 3: Hydrolysis to this compound

  • Reagents and Materials:

    • Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate

    • Base (e.g., sodium hydroxide or lithium hydroxide)

    • Solvent (e.g., methanol/water mixture)

    • Acid (e.g., HCl) for acidification

  • Procedure:

    • Dissolve the ethyl ester in a mixture of methanol and water.

    • Add an aqueous solution of sodium hydroxide.

    • Stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).

    • Remove the methanol under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify with HCl until a precipitate forms.

    • Collect the solid by filtration, wash with cold water, and dry to yield this compound.[10]

Derivatization Strategies: Unleashing the Potential of the Core

The 5-bromo-2-carboxylic acid core is primed for diversification through two primary handles: the C5-bromo group and the C2-carboxylic acid.

Functionalization at the C5-Position via Cross-Coupling Reactions

The bromine atom at the C5 position is ideally suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These methods allow for the introduction of a wide range of substituents, which is crucial for exploring structure-activity relationships.[11][12]

Suzuki-Miyaura Cross-Coupling Workflow

Suzuki_Coupling A 5-Bromo-pyrazolo[1,5-a]pyridine -2-carboxylate Ester C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) A->C B Aryl/Heteroaryl Boronic Acid or Ester B->C D 5-Aryl/Heteroaryl-pyrazolo[1,5-a]pyridine -2-carboxylate Ester C->D C-C Bond Formation

Caption: Suzuki-Miyaura cross-coupling for C5-arylation.

Detailed Protocol: Microwave-Assisted Suzuki-Miyaura Coupling [13]

  • Reagents and Materials:

    • Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate

    • Aryl or heteroaryl boronic acid

    • Palladium catalyst (e.g., Pd(PPh₃)₄ or a more advanced catalyst system like XPhosPdG2)

    • Base (e.g., K₂CO₃ or Cs₂CO₃)

    • Solvent (e.g., 1,4-dioxane/water mixture)

    • Microwave reactor vial

  • Procedure:

    • In a microwave reactor vial, combine the ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate, boronic acid, palladium catalyst, and base.

    • Add the degassed solvent mixture.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 15-30 minutes).[13]

    • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

    • Purify the product via column chromatography.

Buchwald-Hartwig Amination

This reaction is instrumental for installing amine functionalities at the C5 position, a common feature in many bioactive molecules.[12][14]

Detailed Protocol: Buchwald-Hartwig C-N Coupling

  • Reagents and Materials:

    • Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate

    • Primary or secondary amine

    • Palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., Xantphos)

    • Base (e.g., sodium tert-butoxide)

    • Anhydrous solvent (e.g., toluene or dioxane)

  • Procedure:

    • To a dry reaction vessel under an inert atmosphere, add the palladium catalyst, ligand, and base.

    • Add the ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate and the amine.

    • Add the anhydrous solvent and heat the mixture to the desired temperature (e.g., 100 °C) until the reaction is complete.

    • Cool the reaction, quench with water, and extract the product.

    • Purify by column chromatography.

Modification of the C2-Carboxylic Acid

The carboxylic acid group is a versatile handle for forming amide bonds, which are prevalent in many drug molecules.

Amide Bond Formation Workflow

Amide_Formation A 5-Substituted-pyrazolo[1,5-a]pyridine -2-carboxylic acid C Coupling Reagent (e.g., HATU, EDCI) A->C B Primary or Secondary Amine B->C D 5-Substituted-pyrazolo[1,5-a]pyridine -2-carboxamide C->D Amide Coupling

Caption: Amide bond formation at the C2 position.

Detailed Protocol: Amide Coupling

  • Reagents and Materials:

    • 5-Substituted-pyrazolo[1,5-a]pyridine-2-carboxylic acid

    • Desired amine

    • Coupling reagent (e.g., HATU, HOBt/EDCI)

    • Base (e.g., DIPEA)

    • Solvent (e.g., DMF or DCM)

  • Procedure:

    • Dissolve the carboxylic acid in the chosen solvent.

    • Add the coupling reagent, base, and the amine.

    • Stir the reaction at room temperature until completion.

    • Work up the reaction by diluting with an organic solvent and washing with aqueous solutions to remove byproducts.

    • Purify the final amide product by chromatography or recrystallization.

Therapeutic Potential and Structure-Activity Relationships (SAR)

Derivatives of the pyrazolo[1,5-a]pyridine scaffold have been extensively investigated as inhibitors of various protein kinases, which are key targets in cancer therapy.[1][2]

Kinase Inhibition

Pyrazolo[1,5-a]pyridine-based compounds have been identified as potent inhibitors of several kinases, including PI3K, CDK2, and Trk kinases.[2][15][16][17]

  • PI3K Inhibition: Certain pyrazolo[1,5-a]pyridines have demonstrated selectivity for the p110α isoform of PI3 kinase.[15] SAR studies have revealed that substitution patterns around the core are critical for potency and selectivity.[16]

  • CDK Inhibition: The pyrazolo[1,5-a]pyrimidine scaffold, a close analog, has been shown to interact with the hinge region of the ATP binding site of CDKs.[17] Similar binding modes can be anticipated for pyrazolo[1,5-a]pyridine derivatives.

  • Trk Inhibition: Picolinamide-substituted pyrazolo[1,5-a]pyrimidine derivatives have shown excellent enzymatic inhibition of TrkA.[2] The presence of an amide bond at the C3 position significantly enhanced activity.[2]

Hypothetical SAR for Kinase Inhibition

Based on existing literature for related scaffolds, a hypothetical SAR for this compound derivatives as kinase inhibitors can be proposed:

  • C5-Position: Introduction of aryl or heteroaryl groups can lead to interactions with specific pockets in the kinase active site, enhancing potency and selectivity.

  • C2-Position: The carboxamide group can form crucial hydrogen bonds with the kinase hinge region. The nature of the R-group on the amide can be varied to optimize solubility and cell permeability.

Antitubercular Activity

The closely related pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold has been identified as a potential antituberculosis lead.[18][19] SAR studies on this series have highlighted the importance of specific substitutions for potent activity against Mycobacterium tuberculosis.[18][19] A pyrazolo[1,5-a]pyridine-3-carboxamide has also been characterized as an inhibitor of the respiratory cytochrome bcc complex in M. tuberculosis.[20]

Table 1: Representative Biological Activities of Pyrazolo[1,5-a]pyridine and Pyrazolo[1,5-a]pyrimidine Derivatives

Compound ClassTarget/ActivityKey Structural FeaturesReference
Pyrazolo[1,5-a]pyridinesPI3Kα InhibitionVaried substitutions around the core[15]
Pyrazolo[1,5-a]pyrimidinesTrkA InhibitionPicolinamide at C3, substituted pyrrolidine at C5[2]
Pyrazolo[1,5-a]pyridine-3-carboxamideAntitubercular (QcrB inhibitor)Carboxamide at C3[20]
Pyrazolo[1,5-a]pyrimidin-7(4H)-onesAntitubercularAromatic rings at R2 and R3 positions[18]

Conclusion and Future Directions

This compound is a highly versatile and valuable scaffold for the development of novel therapeutic agents. The synthetic routes and derivatization protocols outlined in this guide provide a robust framework for generating diverse libraries of compounds. The demonstrated potential of the broader pyrazolo[1,5-a]pyridine class as kinase inhibitors and antitubercular agents suggests that derivatives of this specific core are promising candidates for further investigation. Future work should focus on the synthesis and biological evaluation of novel analogs, with a particular emphasis on exploring the structure-activity relationships to optimize potency, selectivity, and pharmacokinetic properties. The strategic use of modern synthetic techniques, such as microwave-assisted synthesis and high-throughput screening, will undoubtedly accelerate the discovery of new drug candidates from this promising chemical space.

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The Therapeutic Potential of Pyrazolo[1,5-a]pyridine Scaffolds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential across a spectrum of therapeutic areas. This technical guide provides an in-depth analysis of this versatile heterocyclic system, intended for researchers, scientists, and drug development professionals. We will explore the fundamental synthetic strategies for constructing the pyrazolo[1,5-a]pyridine core, delve into its modulation of key biological targets, and present detailed structure-activity relationships (SAR) that are crucial for rational drug design. This guide will focus on the most promising applications of pyrazolo[1,5-a]pyridine derivatives as inhibitors of phosphoinositide 3-kinases (PI3Ks) and p38 mitogen-activated protein (MAP) kinase, as well as antagonists of the corticotropin-releasing factor 1 (CRF1) receptor. Furthermore, we will touch upon the burgeoning evidence for their utility in neurodegenerative diseases and as antimicrobial agents.

Introduction: The Rise of a Privileged Scaffold

The pyrazolo[1,5-a]pyridine ring system, a fused bicyclic heterocycle, has garnered considerable attention in the field of drug discovery due to its unique structural and electronic properties. Its rigid framework provides a well-defined orientation for substituent groups to interact with biological targets, while the presence of multiple nitrogen atoms offers opportunities for hydrogen bonding and other key interactions. This combination of features has led to the development of potent and selective modulators of various enzymes and receptors. This guide will provide a comprehensive overview of the current landscape of pyrazolo[1,5-a]pyridine-based therapeutics, with a focus on the underlying chemistry and biology that drives their therapeutic potential.

Synthetic Strategies for the Pyrazolo[1,5-a]pyridine Core

The construction of the pyrazolo[1,5-a]pyridine scaffold is a critical step in the development of novel therapeutics. Several synthetic routes have been established, each with its own advantages in terms of efficiency, regioselectivity, and substituent tolerance.

Cycloaddition Reactions

One of the most common and versatile methods for synthesizing pyrazolo[1,5-a]pyridines is the [3+2] cycloaddition of N-aminopyridinium ylides with alkynes or alkenes.[1] This approach allows for the introduction of a wide range of substituents at various positions of the heterocyclic core.

A detailed protocol for the synthesis of functionalized pyrazolo[1,5-a]pyridines through an oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds is as follows:

  • To a solution of the N-aminopyridine (1.0 mmol) in N-methylpyrrolidone (NMP, 5 mL), add the α,β-unsaturated carbonyl compound (1.2 mmol).

  • The reaction mixture is stirred at room temperature under a normal atmosphere.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is poured into ice-water (50 mL).

  • The precipitated solid is collected by filtration, washed with water, and dried under vacuum.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired pyrazolo[1,5-a]pyridine derivative.[2]

Cross-Dehydrogenative Coupling (CDC) Reactions

A more recent and greener approach involves the cross-dehydrogenative coupling of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds.[3] This method often utilizes molecular oxygen as the oxidant and can be promoted by mild acids, offering an atom-economical route to highly substituted pyrazolo[1,5-a]pyridines.

The following is a general procedure for the synthesis of pyrazolo[1,5-a]pyridines via a CDC reaction:

  • A mixture of the N-amino-2-iminopyridine (3 mmol) and the 1,3-dicarbonyl compound (3 mmol) is dissolved in ethanol (10 mL).

  • Acetic acid (6 equivalents) is added to the solution.

  • The reaction vessel is placed under an atmosphere of oxygen (1 atm).

  • The mixture is stirred at 130 °C for 18 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is purified by flash chromatography on silica gel to yield the pure pyrazolo[1,5-a]pyridine product.[3]

cluster_cycloaddition [3+2] Cycloaddition Workflow cluster_cdc Cross-Dehydrogenative Coupling Workflow N-aminopyridinium ylide N-aminopyridinium ylide Cycloaddition Cycloaddition N-aminopyridinium ylide->Cycloaddition Alkyne/Alkyne Alkyne/Alkyne Alkyne/Alkyne->Cycloaddition Pyrazolo[1,5-a]pyridine Core Pyrazolo[1,5-a]pyridine Core Cycloaddition->Pyrazolo[1,5-a]pyridine Core N-amino-2-iminopyridine N-amino-2-iminopyridine CDC Reaction CDC Reaction N-amino-2-iminopyridine->CDC Reaction 1,3-dicarbonyl compound 1,3-dicarbonyl compound 1,3-dicarbonyl compound->CDC Reaction Substituted Pyrazolo[1,5-a]pyridine Substituted Pyrazolo[1,5-a]pyridine CDC Reaction->Substituted Pyrazolo[1,5-a]pyridine Growth Factor Growth Factor RTK RTK Growth Factor->RTK binds PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation promotes Pyrazolo[1,5-a]pyridine Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor->PI3K inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of pyrazolo[1,5-a]pyridines.

Structure-Activity Relationship (SAR) Insights for PI3K Inhibition:

The SAR of pyrazolo[1,5-a]pyridine-based PI3K inhibitors has been extensively studied. Key findings include:

  • Substitution at the 2- and 3-positions: Modifications at these positions are crucial for potency and selectivity.

  • Aryl and heteroaryl groups: The introduction of various aromatic and heteroaromatic moieties can significantly impact activity.

  • Linker modification: The nature of the linker connecting the pyrazolo[1,5-a]pyridine core to other functionalities plays a vital role in determining isoform selectivity.

CompoundR1R2PI3Kα IC50 (nM)PI3Kδ IC50 (nM)Reference
1 HPhenyl>1000500[4]
2 Methyl4-fluorophenyl10050[4]
3 EthylIndole-5-yl102.8[5]
p38 MAP Kinase Inhibitors

The p38 MAP kinase is a key player in the cellular response to stress and inflammatory cytokines. Its inhibition is a promising therapeutic strategy for a range of inflammatory diseases, including rheumatoid arthritis and chronic obstructive pulmonary disease (COPD). Pyrazolo[1,5-a]pyridine derivatives have emerged as potent p38 kinase inhibitors. [6][7]

Stress/Cytokines Stress/Cytokines MAPKKK MAPKKK Stress/Cytokines->MAPKKK activate MKK3/6 MKK3/6 MAPKKK->MKK3/6 phosphorylate p38 MAPK p38 MAPK MKK3/6->p38 MAPK phosphorylate Transcription Factors Transcription Factors p38 MAPK->Transcription Factors activate Inflammatory Gene Expression Inflammatory Gene Expression Transcription Factors->Inflammatory Gene Expression induce Pyrazolo[1,5-a]pyridine Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor->p38 MAPK inhibits

Caption: The p38 MAPK signaling cascade and its inhibition by pyrazolo[1,5-a]pyridine derivatives.

SAR Insights for p38 Kinase Inhibition:

Key structural features for potent p38 inhibition include:

  • Aryl substitution at the 2-position: A substituted phenyl ring at this position is often critical for activity.

  • Heterocyclic substituents at the 3-position: The nature of the heterocycle at this position influences potency and selectivity.

  • Modifications on the pyridine ring: Substituents on the pyridine portion of the scaffold can be tailored to optimize pharmacokinetic properties. [6]

    Compound R1 R2 p38α IC50 (nM) Reference
    4 H 4-Fluorophenyl 100 [6]
    5 4-Pyridyl 4-Fluorophenyl 10 [7]

    | 6 | 2-Aminopyrimidin-4-yl | 2,4-Difluorophenyl | 1 | [6]|

Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonists

The CRF1 receptor plays a central role in the body's response to stress and is a validated target for the treatment of anxiety, depression, and other stress-related disorders. Pyrazolo[1,5-a]pyridine derivatives have been identified as potent and orally active CRF1 receptor antagonists. [8]One such compound, E2508, has advanced into clinical trials. [8] SAR Insights for CRF1 Receptor Antagonism:

  • Dialkylamino group at the 3-position: This feature is a common motif in potent CRF1 antagonists.

  • Aryl group at the 7-position: The substitution pattern on this aryl ring is critical for optimizing binding affinity and pharmacokinetic properties. [8]

    Compound R1 (at C3) R2 (at C7) CRF1 Ki (nM) Reference
    7 Di-n-propylamino 2,4-Dichlorophenyl 5.2 [8]
    8 Dicyclopropylmethylamino 2,4-Dimethoxyphenyl 1.8 [8]

    | E2508 | (Cyclopropylmethyl)( (tetrahydro-2H-pyran-4-yl)methyl)amino | 2,6-dimethoxy-4-(methoxymethyl)phenyl | 0.8 | [8]|

Emerging Therapeutic Areas

Beyond the well-established roles in oncology, inflammation, and CNS disorders, the pyrazolo[1,5-a]pyridine scaffold is showing promise in other therapeutic areas.

Neurodegenerative Diseases

Recent studies have highlighted the potential of pyrazolopyridine-containing compounds as multi-targeted agents for Alzheimer's disease. [9][10]These compounds have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), reduce amyloid-β (Aβ) and tau protein aggregation, and chelate bioactive metals, addressing multiple pathological hallmarks of the disease. [9][10]

Antimicrobial Agents

Derivatives of the closely related pyrazolo[1,5-a]pyrimidine scaffold have demonstrated significant antibacterial and antifungal activity. [11][12]For instance, certain compounds have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa, with some acting as inhibitors of essential bacterial enzymes like MurA. [8][13]While more research is needed specifically on pyrazolo[1,5-a]pyridines, the promising results from their pyrimidine analogues suggest that this is a fertile area for future investigation.

Conclusion and Future Directions

The pyrazolo[1,5-a]pyridine scaffold has proven to be a remarkably versatile and fruitful starting point for the design of novel therapeutics. Its synthetic tractability and the ability to modulate a diverse range of biological targets underscore its importance in modern medicinal chemistry. While significant progress has been made in developing potent inhibitors of PI3K and p38 kinase, as well as antagonists of the CRF1 receptor, the full therapeutic potential of this scaffold is likely yet to be realized.

Future research should focus on:

  • Exploring a wider range of biological targets: The inherent properties of the pyrazolo[1,5-a]pyridine core suggest that it could be adapted to inhibit other classes of enzymes or modulate different receptors.

  • Fine-tuning pharmacokinetic and safety profiles: Continued optimization of lead compounds is necessary to develop drug candidates with desirable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

  • Investigating novel applications: The emerging data on their role in neurodegenerative and infectious diseases warrant further investigation and could open up new avenues for therapeutic intervention.

The continued exploration of the chemical space around the pyrazolo[1,5-a]pyridine nucleus, guided by a deep understanding of its structure-activity relationships, holds immense promise for the discovery of next-generation medicines to address a host of unmet medical needs.

References

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The Strategic Role of 5-Bromopyrazolo[1,5-a]pyridine-2-carboxylic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Executive Summary

In the landscape of contemporary drug discovery, the demand for molecular scaffolds that offer both biological relevance and synthetic versatility is paramount. 5-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid has emerged as a cornerstone intermediate, providing a robust framework for the development of novel therapeutics across a range of disease areas. This guide elucidates the strategic importance of this molecule, detailing its intrinsic structural advantages, synthetic utility, and its application in the generation of potent, targeted agents. By leveraging its two distinct functional handles—a reactive bromine atom and a pharmacophoric carboxylic acid—medicinal chemists can systematically explore vast chemical space, optimize structure-activity relationships, and accelerate the progression of drug candidates. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis, derivatization, and strategic application of this pivotal scaffold.

The Pyrazolo[1,5-a]pyridine Scaffold: A Privileged Core

Fused nitrogen-containing heterocyclic compounds are a mainstay of medicinal chemistry, prized for their ability to form key interactions with biological targets and their favorable physicochemical properties. Among these, the pyrazolo[1,5-a]pyridine ring system is recognized as a "privileged scaffold".[1] This designation stems from its recurring presence in a multitude of bioactive compounds that modulate diverse biological targets, including protein kinases, G-protein coupled receptors (GPCRs), and other enzyme classes.[1][2]

The rigid, planar structure of the pyrazolo[1,5-a]pyridine core serves as an excellent foundation for the precise spatial orientation of appended functional groups. As a purine bioisostere, it is particularly effective at targeting the ATP-binding sites of kinases, making it a highly sought-after framework in oncology and immunology research.[1] The strategic introduction of specific substituents onto this core is what unlocks its full potential, and this compound is a preeminent example of such a strategically functionalized starting material.

Deconstructing the Advantage: Physicochemical and Structural Features

The power of this compound (CAS 1363381-10-5) lies in the distinct roles of its three key components: the heterocyclic core, the C5-bromo substituent, and the C2-carboxylic acid group.[3]

Caption: Annotated structure of the core molecule.
  • The Pyrazolo[1,5-a]pyridine Core : This bicyclic system provides a rigid framework that minimizes conformational flexibility, a desirable trait in drug design that often leads to higher binding affinity. Its electronic properties and ability to act as a hinge-binder make it particularly suitable for kinase inhibitor design.[1]

  • The 5-Bromo Substituent : This is arguably the molecule's most powerful feature from a synthetic chemistry perspective. The bromine atom serves as a versatile attachment point for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (for aryl or heteroaryl groups), Sonogashira (for alkynes), Buchwald-Hartwig (for amines), and cyanation reactions. This synthetic handle allows for the systematic and rapid generation of analog libraries, enabling extensive Structure-Activity Relationship (SAR) studies to probe specific pockets of a target protein.[4]

  • The 2-Carboxylic Acid Group : This functional group is a crucial pharmacophore. It can act as both a hydrogen bond donor and acceptor, and upon deprotonation, it can form strong ionic interactions (salt bridges) with basic residues like lysine or arginine in a protein's active site. Furthermore, the carboxylic acid is a prime site for derivatization into amides or esters. Amide coupling introduces new substituents to explore additional binding interactions, while esterification can be used to create prodrugs to improve pharmacokinetic properties like cell permeability and oral bioavailability.[5]

Synthetic Strategies and Derivatization Workflows

The utility of this compound is rooted in its accessibility and the straightforward nature of its subsequent chemical modifications.

Synthesis of the Core Molecule

The synthesis of the pyrazolo[1,5-a]pyridine core is well-established, often involving the cyclization of aminopyrazoles with various electrophiles.[6][7] The target molecule, this compound, is typically prepared via the hydrolysis of its corresponding ethyl or methyl ester, which are more readily synthesized intermediates.

Derivatization Workflow

The true power of this intermediate is realized in its role as a central hub for creating diverse molecular architectures. The orthogonal reactivity of the bromo and carboxylic acid groups allows for a controlled, stepwise elaboration of the scaffold.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Inhibitor->PI3K Inhibition

Caption: Simplified PI3K/AKT signaling pathway.
Compound ExamplePI3Kγ IC₅₀ (nM)PI3Kδ IC₅₀ (nM)Cell Proliferation EC₅₀ (µM)
Derivative 20e [8]4.09.10.013 (pAKT)
Derivative 5x [9]0.9 (p110α)>10000.019 (HCT-116)

Table 1: Representative data for pyrazolo[1,5-a]pyridine-based PI3K inhibitors. Note that Derivative 5x is selective for the p110α isoform, demonstrating the scaffold's tunability.

Other Therapeutic Targets

The versatility of the pyrazolo[1,5-a]pyridine scaffold extends to numerous other target classes:

  • GPCR Antagonists: Derivatives have been developed as antagonists for the Neuropeptide Y1 (NPY1R) and Corticotropin-Releasing Factor 1 (CRF-1) receptors, with potential applications in metabolic disorders and anxiety, respectively. [2][10]* Antitubercular Agents: The pyrazolo[1,5-a]pyrimidin-7(4H)-one core, a close analog, has shown potent activity against Mycobacterium tuberculosis, although the mechanism can be complex. [11]* Anticancer Agents: Beyond kinase inhibition, various derivatives have demonstrated broad cytotoxic effects against multiple human cancer cell lines, including lung, breast, and colon cancer. [12]

Experimental Protocols

The following protocols are representative methodologies for the synthesis and derivatization of the title compound, designed to provide a practical framework for laboratory application.

Protocol 1: Synthesis of this compound

Causality: This protocol describes the base-catalyzed hydrolysis of the corresponding ethyl ester. Saponification is a robust and high-yielding method for converting esters to carboxylic acids. The use of a water/ethanol co-solvent system ensures solubility for both the ester starting material and the sodium hydroxide reagent. Acidification in the final step is crucial to protonate the carboxylate salt, causing the desired acid to precipitate out of the aqueous solution.

  • Setup : To a round-bottom flask equipped with a magnetic stir bar, add ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate (1.0 eq).

  • Reagent Addition : Add a 3:1 mixture of ethanol and water, followed by sodium hydroxide (2.5 eq).

  • Reaction : Stir the mixture at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Workup : Concentrate the reaction mixture under reduced pressure to remove the ethanol. Dilute the remaining aqueous solution with water.

  • Acidification : Cool the solution in an ice bath and slowly add 1M HCl with stirring until the pH reaches ~2-3. A precipitate will form.

  • Isolation : Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the title compound as a solid.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling at the C5-Position

Causality: This protocol leverages the reactivity of the C5-bromo position. A palladium(0) catalyst is essential for the catalytic cycle. A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid partner. The reaction is performed under an inert nitrogen or argon atmosphere to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Setup : In an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), combine this compound (or its ester/amide derivative) (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Reagent Addition : Add a suitable base, such as potassium carbonate (2.0 eq).

  • Solvent : Add a degassed solvent system, typically a mixture of dioxane and water (e.g., 4:1).

  • Reaction : Heat the mixture to 80-100 °C and stir for 6-18 hours, monitoring progress by TLC/LC-MS.

  • Workup : After cooling to room temperature, dilute the reaction with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by column chromatography on silica gel to obtain the C5-arylated product.

Future Directions and Outlook

The this compound scaffold is more than just a building block; it is a strategic platform for innovation. Its proven success in targeting kinases and GPCRs suggests that its potential is far from exhausted. Future applications could involve:

  • Exploring New Target Classes : Its rigid structure and versatile handles make it an ideal candidate for screening against other enzyme families, such as proteases or epigenetic targets.

  • Fragment-Based Drug Design (FBDD) : The core molecule itself can be considered a high-value fragment for FBDD campaigns, providing a robust starting point for growing into larger, more potent molecules. [13]* Development of Covalent Inhibitors : The scaffold could be functionalized with electrophilic "warheads" to develop targeted covalent inhibitors, a strategy that can lead to increased potency and duration of action.

  • PROTACs and Molecular Glues : The synthetic handles are ideal for linking the scaffold to E3 ligase-binding moieties, enabling the creation of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.

References

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The Rise of Pyrazolo[1,5-a]pyridines: A New Frontier in Agrochemical Innovation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Agrochemical Professionals

The relentless pursuit of novel, effective, and sustainable solutions for crop protection is a cornerstone of modern agriculture. Within the vast landscape of heterocyclic chemistry, the pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure, demonstrating remarkable versatility and potent biological activity. This technical guide provides a comprehensive overview of the applications of pyrazolo[1,5-a]pyridine and its derivatives in agrochemicals, offering insights into their modes of action, structure-activity relationships, and synthetic pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the discovery and development of next-generation herbicides, fungicides, and insecticides.

The Pyrazolo[1,5-a]pyridine Core: A Scaffold of Agricultural Significance

The pyrazolo[1,5-a]pyridine system is a fused bicyclic heterocycle containing a pyrazole ring fused to a pyridine ring. This unique arrangement of nitrogen atoms imparts distinct electronic and steric properties, making it an attractive scaffold for interaction with various biological targets in pests and pathogens. The structural rigidity of the fused ring system, combined with the potential for diverse substitutions at multiple positions, allows for the fine-tuning of biological activity, selectivity, and physicochemical properties.[1][2]

The journey of pyrazolo[1,5-a]pyridines in agrochemical research is part of a larger narrative of leveraging heterocyclic chemistry to address critical challenges in food production. The scaffold's proven success in medicinal chemistry, particularly as kinase inhibitors, has inspired its exploration in the agrochemical sector, leading to the discovery of compounds with potent herbicidal, fungicidal, and insecticidal activities.[3][4]

Herbicidal Applications: Targeting Weed Competition

Weed infestation remains a primary factor limiting crop yields worldwide. Pyrazolo[1,5-a]pyridine derivatives have shown significant promise as herbicides, with a notable example being the commercialized herbicide Pyraclonil.

Mode of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

Pyraclonil, a member of the pyrazole class of herbicides, exerts its phytotoxic effects by inhibiting the enzyme protoporphyrinogen oxidase (PPO).[1][5][6] PPO is a key enzyme in the biosynthesis of chlorophyll and heme. Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, generates highly reactive oxygen species. These reactive oxygen species cause rapid lipid peroxidation and membrane damage, ultimately leading to cell death and the characteristic bleaching symptoms in susceptible plants.[6]

dot

PPO_Inhibition Protoporphyrinogen_IX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Substrate ROS Reactive Oxygen Species (ROS) Protoporphyrinogen_IX->ROS Accumulation (in light) Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Catalysis Chlorophyll_Heme Chlorophyll & Heme Protoporphyrin_IX->Chlorophyll_Heme Pyraclonil Pyraclonil (Pyrazolo[1,5-a]pyridine Herbicide) Pyraclonil->PPO Inhibition Cell_Death Lipid Peroxidation & Cell Death ROS->Cell_Death Damage SDHI_Mechanism cluster_krebs Krebs Cycle cluster_etc Electron Transport Chain Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate UQ Ubiquinone SDH->UQ Electron Transfer ATP_Depletion ATP Depletion & Fungal Cell Death SDH->ATP_Depletion Disruption of Respiration Complex_III Complex III UQ->Complex_III Pyrazolo_Fungicide Pyrazolo[1,5-a]pyridine Fungicide (SDHI) Pyrazolo_Fungicide->SDH Inhibition

Caption: Mechanism of action of SDHI fungicides.

Promising Research on Pyrazolo[1,5-a]pyrimidine Derivatives

While a specific commercial fungicide based on the pyrazolo[1,5-a]pyridine scaffold is not yet prominent, research has demonstrated the potential of its derivatives. Studies have shown that certain pyrazolo[1,5-a]pyrimidine compounds exhibit significant in vitro antifungal activity against a range of phytopathogenic fungi, including Botrytis cinerea, Alternaria solani, and Fusarium solani. [3]These findings underscore the potential of this scaffold for the development of novel SDHI fungicides.

Insecticidal Applications: A Neurotoxic Approach

The control of insect pests is crucial for preventing crop damage and the transmission of plant diseases. Pyrazole-containing compounds have a well-established history as insecticides, and the pyrazolo[1,5-a]pyridine core is being explored for this application.

Mode of Action: Targeting the Insect Nervous System

The primary mode of action for many pyrazole-based insecticides is the disruption of the central nervous system of insects. [7]These compounds often act as antagonists of the gamma-aminobutyric acid (GABA) receptor, a major inhibitory neurotransmitter receptor in insects. By blocking the GABA-gated chloride channels, these insecticides lead to hyperexcitation of the nervous system, resulting in convulsions, paralysis, and death of the insect. [8]Another potential mode of action for pyrazole insecticides is the inhibition of mitochondrial electron transport, leading to a disruption of cellular energy production. [7] dot

Insecticide_MoA Pyrazolo_Insecticide Pyrazolo[1,5-a]pyridine Insecticide GABA_Receptor GABA Receptor (Chloride Channel) Pyrazolo_Insecticide->GABA_Receptor Antagonism Chloride_Influx Chloride Ion Influx GABA_Receptor->Chloride_Influx Blocks Neuronal_Inhibition Neuronal Inhibition Chloride_Influx->Neuronal_Inhibition Prevents Hyperexcitation Hyperexcitation Neuronal_Inhibition->Hyperexcitation Leads to Paralysis_Death Paralysis & Death Hyperexcitation->Paralysis_Death

Caption: Neurotoxic mode of action of pyrazole-based insecticides.

Development of Novel Insecticides

Research into pyrazolo[1,5-a]quinazoline derivatives, a related fused heterocyclic system, has shown promising insecticidal activity with reduced toxicity to non-target organisms like bees. [9]These findings suggest that the broader class of pyrazolo-fused pyridines and pyrimidines holds potential for the development of selective and safer insecticides. The key is to design molecules that exhibit high affinity for insect GABA receptors while having minimal interaction with mammalian receptors.

Synthesis of the Pyrazolo[1,5-a]pyridine Core: Key Methodologies

The efficient synthesis of the pyrazolo[1,5-a]pyridine scaffold is a prerequisite for the exploration of its agrochemical potential. Several synthetic strategies have been developed, with the cyclocondensation of 3-aminopyrazole derivatives with 1,3-bielectrophilic partners being a common and versatile approach. [10][11]

Experimental Protocol: A General Two-Step Synthesis of 7-Substituted 2-Methylpyrazolo[1,5-a]pyrimidines

This protocol outlines a general and efficient two-step synthesis that is often employed for the creation of a library of pyrazolo[1,5-a]pyrimidine derivatives for screening purposes. [10] Step 1: Synthesis of β-enaminones

  • To a suitable methyl ketone (1.0 mmol), add an excess of N,N-dimethylformamide-dimethylacetal (DMF-DMA) (1.5 mmol).

  • Heat the mixture under solvent-free microwave irradiation at 160 °C for 15 minutes.

  • Upon completion of the reaction (monitored by TLC), the excess DMF-DMA is removed under reduced pressure to yield the crude β-enaminone, which can often be used in the next step without further purification.

Step 2: Cyclocondensation

  • Dissolve the synthesized β-enaminone (1.0 mmol) and 3-methyl-1H-pyrazol-5-amine (1.0 mmol) in a suitable solvent such as ethanol or acetic acid.

  • Reflux the reaction mixture for several hours until the starting materials are consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature, and collect the precipitated product by filtration.

  • Wash the solid product with a cold solvent (e.g., ethanol) and dry under vacuum to obtain the 7-substituted 2-methylpyrazolo[1,5-a]pyrimidine.

dot

Synthesis_Workflow Start_Materials Starting Materials: - Methyl Ketone - DMF-DMA - 3-Methyl-1H-pyrazol-5-amine Step1 Step 1: β-enaminone Synthesis (Microwave Irradiation) Start_Materials->Step1 Intermediate β-enaminone Intermediate Step1->Intermediate Step2 Step 2: Cyclocondensation (Reflux) Intermediate->Step2 Product Final Product: 7-Substituted 2-Methyl- pyrazolo[1,5-a]pyrimidine Step2->Product

Caption: General workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.

Challenges and Future Directions

Despite the significant potential of pyrazolo[1,5-a]pyridine-based agrochemicals, several challenges need to be addressed to ensure their successful development and long-term utility.

Resistance Management

The development of resistance in target pests and pathogens is an ever-present threat to the efficacy of agrochemicals. [12]For PPO-inhibiting herbicides and SDHI fungicides, resistance can arise from target-site mutations. A robust resistance management strategy, including the rotation of agrochemicals with different modes of action, is crucial to prolong the effectiveness of pyrazolo[1,5-a]pyridine-based products. [13]

Environmental Impact and Safety

The environmental fate and non-target toxicity of any new agrochemical are of paramount importance. [14][15]While pyrazolo[1,5-a]pyridine derivatives can be designed to have favorable environmental profiles, thorough ecotoxicological studies are necessary to assess their impact on soil and aquatic ecosystems, as well as on beneficial organisms such as pollinators. [9]

Future Research and Development

The future of pyrazolo[1,5-a]pyridine-based agrochemicals lies in the continued exploration of its chemical space. The synthesis and screening of novel derivatives with diverse substitution patterns will be key to identifying compounds with improved efficacy, selectivity, and environmental safety. Furthermore, a deeper understanding of the structure-activity relationships will enable the rational design of next-generation products. The application of computational modeling and machine learning can accelerate this discovery process.

Conclusion

The pyrazolo[1,5-a]pyridine scaffold represents a highly promising platform for the discovery of novel agrochemicals. Its demonstrated efficacy in herbicidal, fungicidal, and insecticidal applications, coupled with its synthetic tractability, positions it as a key area of focus for future research and development. By addressing the challenges of resistance and environmental impact through innovative chemistry and responsible stewardship, pyrazolo[1,5-a]pyridine-based solutions have the potential to make a significant contribution to sustainable agriculture and global food security.

References

  • Pyraclonil: New Chemical Drinking Water Exposure Assessment for Use on Rice in California - Regul
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - NIH. (URL: [Link])
  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC - PubMed Central. (URL: [Link])
  • Design, synthesis, and quantitative structure-activity relationship study of herbicidal analogues of pyrazolo[5,1-d]t[1][5][6][8]etrazin-4(3H)ones - PubMed. (URL: [Link])
  • Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management | Journal of Agricultural and Food Chemistry - ACS Public
  • Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d).
  • Pyraclonil | C15H15ClN6 | CID 11563984 - PubChem - NIH. (URL: [Link])
  • Synthesis of pyrazolo[1,5-a]pyrimidines (5a–c),...
  • HERBICIDE MODE OF ACTION TABLE. (URL: [Link])
  • Mode of action of pyrazoles and pyridazinones - ResearchG
  • Chemistry in Crop Protection. Part 4.
  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - NIH. (URL: [Link])
  • Representatives of commercial succinate dehydrogenase inhibitor fungicide. (URL: [Link])
  • Examples of pyrazole-based fungicides | Download Scientific Diagram - ResearchG
  • Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro - AWS. (URL: [Link])
  • Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici - PubMed Central. (URL: [Link])
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC - PubMed Central. (URL: [Link])
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - MDPI. (URL: [Link])
  • Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles - ResearchG
  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity | Journal of Medicinal Chemistry - ACS Public
  • Resistance Management | BioWorks® , Inc. (URL: [Link])
  • Succinate dehydrogenase inhibitor (SDHI) fungicide resistance prevention strategy - New Zealand Plant Protection Society. (URL: [Link])
  • SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex - PubMed. (URL: [Link])
  • Design, synthesis, and biological activity of novel spiro‐pyrazolo[1,5‐a]quinazolines derivatives as potential insecticides | Request PDF - ResearchG
  • Design, synthesis, and biological activity of novel spiro-pyrazolo[1,5-a]quinazolines derivatives as potential insecticides - PubMed. (URL: [Link])
  • JPH0454191A - Pyrazolo(1,5-a)pyrimidine derivative, its production and agricultural and horticultural fungicide containing the derivative as active component.
  • Some examples of drugs and insecticides containing pyridine scaffolds.
  • The Identification of pyrazolo[1,5-a]pyridines as Potent p38 Kinase Inhibitors - PubMed. (URL: [Link])
  • Neurotoxic Effects of Pesticides: Implications for Neurodegenerative and Neurobehavioral Disorders - MDPI. (URL: [Link])
  • Neurotoxicity of Pesticides - PMC - PubMed Central - NIH. (URL: [Link])
  • PYRAZOLE CHEMISTRY IN CROP PROTECTION Clemens Lamberth Syngenta AG, Crop Protection Research, Chemistry, Schwarzwaldallee 215, C - LOCKSS. (URL: [Link])
  • Neurotoxicology of pyrethroid insecticides - ResearchG
  • The commercial pyrazole amide fungicides.
  • Identification of the Environmental Impact of Agrochemicals Used in Agriculture[v1]. (URL: [Link])
  • Impacts of Agrochemicals | MDPI Books. (URL: [Link])
  • WO/2023/156401 PYRAZOLO[1,5-B]PYRIDAZINES AS HERBICIDES - WIPO P
  • AU5648496A - Pyrazolo-(1,5a)
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Sources

The Synthesis of Pyrazolo[1,5-a]pyridines: A Journey from Discovery to Modern Synthetic Marvels

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Appeal of the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine core, a fused bicyclic heterocycle, represents a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and rigid, planar structure have made it a cornerstone in the design of novel therapeutic agents and functional materials. From its early discovery to the sophisticated synthetic methodologies of today, the journey of pyrazolo[1,5-a]pyridine synthesis is a testament to the evolution of organic chemistry. This in-depth technical guide provides a comprehensive overview of the discovery, history, and key synthetic strategies for accessing this versatile heterocyclic system, offering insights for both seasoned researchers and newcomers to the field.

The Dawn of a Scaffold: Discovery and Early Synthetic Endeavors

The story of pyrazolo[1,5-a]pyridines begins in the mid-20th century, with the first reported synthesis of this ring system in 1951 by V. Boekelheide and W. J. Linn. Their seminal work, published in the Journal of the American Chemical Society, laid the foundation for all subsequent explorations of this fascinating heterocycle.

The pioneering synthesis involved the reaction of 1,2-diaminopyridinium iodide with ethyl acetoacetate. This acid-catalyzed condensation reaction established a foundational, albeit low-yielding, route to the pyrazolo[1,5-a]pyridine core. The initial mechanistic postulations suggested a complex cascade of condensation and cyclization events, highlighting the intricate reactivity of the pyridinium salt precursors.

These early methods, while groundbreaking, were often limited by harsh reaction conditions, low yields, and a narrow substrate scope. The quest for more efficient and versatile synthetic routes spurred decades of research, leading to the development of the elegant and powerful methodologies employed today.

The Cornerstone of Synthesis: [3+2] Cycloaddition of N-Aminopyridinium Ylides

The most significant breakthrough in pyrazolo[1,5-a]pyridine synthesis came with the application of 1,3-dipolar cycloaddition reactions. This approach, which remains a cornerstone of modern synthetic strategies, utilizes N-aminopyridinium ylides as 1,3-dipoles that react with a variety of dipolarophiles to construct the pyrazole ring fused to the pyridine core.

The general mechanism involves the in situ generation of an N-aminopyridinium ylide from an N-aminopyridinium salt precursor using a base. This ylide then undergoes a [3+2] cycloaddition with an alkene or alkyne, followed by an oxidative aromatization step to yield the final pyrazolo[1,5-a]pyridine product. The choice of dipolarophile dictates the substitution pattern on the newly formed pyrazole ring, offering a high degree of synthetic flexibility.

Caption: General mechanism of the [3+2] cycloaddition approach.

Experimental Protocol: A Representative [3+2] Cycloaddition Synthesis

The following protocol is a generalized procedure based on established literature methods for the synthesis of a substituted pyrazolo[1,5-a]pyridine.

Materials:

  • N-Aminopyridinium iodide derivative

  • α,β-Unsaturated ketone (e.g., chalcone)

  • Base (e.g., triethylamine or potassium carbonate)

  • Oxidant (e.g., chloranil or air)

  • Anhydrous solvent (e.g., acetonitrile or DMF)

Procedure:

  • To a solution of the N-aminopyridinium iodide (1.0 mmol) in the chosen anhydrous solvent (10 mL) under an inert atmosphere, add the base (1.2 mmol).

  • Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the N-aminopyridinium ylide.

  • Add the α,β-unsaturated ketone (1.1 mmol) to the reaction mixture.

  • Heat the reaction mixture to the appropriate temperature (typically between 80-120 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Once the cycloaddition is complete, add the oxidant (1.5 mmol) to the reaction mixture and continue heating until aromatization is complete.

  • Cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired pyrazolo[1,5-a]pyridine.

The Modern Arsenal: Advanced Synthetic Methodologies

While the [3+2] cycloaddition remains a workhorse, the demand for ever-more complex and diverse pyrazolo[1,5-a]pyridine derivatives has driven the development of a range of powerful, modern synthetic techniques.

Transition-Metal-Catalyzed Syntheses

The advent of transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, and pyrazolo[1,5-a]pyridines are no exception. Palladium, copper, and gold catalysts have all been employed to facilitate novel bond formations and construct the pyrazolo[1,5-a]pyridine core with high efficiency and selectivity.

Palladium-Catalyzed Reactions: Palladium catalysts are particularly effective in mediating cross-coupling reactions to form key C-C and C-N bonds. For instance, a palladium-catalyzed intramolecular cyclization of a suitably functionalized pyridine precursor can provide a direct route to the fused ring system.

Palladium_Catalyzed_Synthesis cluster_0 Catalytic Cycle Pd0 Pd(0) Oxidative_Addition Oxidative Addition Pd0->Oxidative_Addition Intramolecular_Insertion Intramolecular Insertion/Cyclization Oxidative_Addition->Intramolecular_Insertion Reductive_Elimination Reductive Elimination Intramolecular_Insertion->Reductive_Elimination Reductive_Elimination->Pd0 Catalyst Regeneration Product Pyrazolo[1,5-a]pyridine Reductive_Elimination->Product Starting_Material Functionalized Pyridine Precursor Starting_Material->Oxidative_Addition

Caption: A generalized catalytic cycle for palladium-catalyzed synthesis.

Gold-Catalyzed Reactions: Gold catalysts have emerged as powerful tools for activating alkynes towards nucleophilic attack. This property has been exploited in the synthesis of pyrazolo[1,5-a]pyridines through intramolecular cyclizations of N-propargyl-N-aminopyridinium salts.

Multicomponent Reactions (MCRs)

Multicomponent reactions, in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. Several MCRs have been developed for the one-pot synthesis of highly substituted pyrazolo[1,5-a]pyridines.

A common MCR strategy involves the reaction of an N-aminopyridinium salt, an aldehyde, and an active methylene compound. This approach allows for the simultaneous formation of multiple bonds and the introduction of diverse substituents in a single step, making it a highly attractive method for the construction of compound libraries for drug discovery.

Comparative Analysis of Synthetic Methodologies

Synthetic StrategyAdvantagesDisadvantagesTypical Yields
Early Condensation Reactions Historical significance, simple starting materials.Harsh conditions, low yields, limited scope.10-40%
[3+2] Cycloaddition High versatility, good yields, well-established.Requires pre-functionalized starting materials.60-95%
Transition-Metal Catalysis High efficiency, excellent regioselectivity, mild conditions.Catalyst cost and sensitivity, potential for metal contamination.70-98%
Multicomponent Reactions High atom economy, operational simplicity, rapid diversity generation.Can be challenging to optimize, potential for side products.50-90%

Conclusion and Future Perspectives

The synthesis of pyrazolo[1,5-a]pyridines has evolved dramatically from its initial discovery. The development of the [3+2] cycloaddition strategy provided a robust and versatile platform that has been further enhanced by the advent of modern catalytic and multicomponent reaction methodologies. These advancements have not only facilitated the efficient synthesis of a vast array of pyrazolo[1,5-a]pyridine derivatives but have also enabled their exploration in diverse fields, most notably in the development of new pharmaceuticals.

Looking ahead, the focus will likely be on the development of even more sustainable and atom-economical synthetic methods. The use of greener solvents, catalyst-free conditions, and flow chemistry approaches will undoubtedly play a significant role in the future of pyrazolo[1,5-a]pyridine synthesis. Furthermore, the continued exploration of novel reaction pathways will undoubtedly lead to the discovery of new and innovative ways to access this important heterocyclic scaffold, further solidifying its place in the pantheon of privileged structures in chemical science.

References

  • Boekelheide, V.; Linn, W. J. A New Synthesis of Pyrazolo[1,5-a]pyridines. J. Am. Chem. Soc.1951, 73 (7), 3329–3332. [Link]
  • Potts, K. T.; Burton, H. R.; Roy, S. K. Pyrazolo[1,5-a]pyridines. I. The Synthesis of Pyrazolo[1,5-a]pyridines by 1,3-Dipolar Cycloaddition. J. Org. Chem.1966, 31 (1), 265–273. [Link]
  • Katritzky, A. R.; Dennis, N.; Chaillet, M.; Larrieu, C.; El-Mouhtadi, M. 1,3-Dipolar Character of Six-Membered Aromatic Rings. Part XXXI. The Reaction of Pyridinium Ylides with Acetylenic Dipolarophiles. J. Chem. Soc., Perkin Trans. 11979, 408-412. [Link]
  • Adib, M.; Mohammadi, B.; Ghafori, H. A novel and efficient one-pot, three-component synthesis of pyrazolo[1,5-a]pyridines. Tetrahedron Lett.2006, 47 (22), 3681-3684. [Link]
  • Chen, J.-R.; Hu, F.; Wang, L.-F.; Xiao, W.-J. Palladium-Catalyzed Intramolecular C–H Amination/Aerobic Oxidation: A Novel Approach to Pyrazolo[1,5-a]pyridines. Org. Lett.2010, 12 (21), 4844–4847. [Link]

Methodological & Application

Application Notes and Protocols for the In Vitro Characterization of 5-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for the initial in vitro evaluation of 5-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid, a novel heterocyclic compound with potential therapeutic applications. The pyrazolo[1,5-a]pyridine scaffold is a key structural motif in various biologically active molecules, including those with anti-inflammatory, anti-cancer, and anti-thrombotic properties. Notably, related pyrazolo-pyridine carboxylic acids are key intermediates in the synthesis of the anticoagulant drug Apixaban[1]. This guide is designed to provide a robust framework for researchers to begin characterizing the biological activity of this compound, focusing on enzymatic and cell-based assays.

Given the nascent stage of research on this specific molecule, this document will establish a foundational testing cascade. We will operate under the hypothesis that this compound may exhibit inhibitory activity against a key signaling protein, such as a protein kinase or a protease, which are common targets in the aforementioned therapeutic areas.

Critical First Steps: Compound Handling and Solubilization

The reliability of any in vitro assay is fundamentally dependent on the accurate preparation and handling of the test compound.[2] Small molecules can be prone to solubility and stability issues, which can confound experimental results.[2]

Best Practices for Handling and Storage
  • Initial Inspection and Documentation : Upon receipt, visually inspect the compound for any signs of degradation. Record the lot number, product number, and molecular structure in a dedicated laboratory notebook.[2]

  • Storage : Store the solid compound in a tightly sealed container in a dry, dark place, as recommended by the supplier. For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen) at -20°C.

  • Solution Preparation : Always prepare fresh solutions for your experiments. If a stock solution is to be used over a short period, store it at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Protocol for Solubilization

The carboxylic acid moiety in this compound suggests that its solubility may be pH-dependent.[3] However, the most common solvent for initial in vitro screening of small molecules is dimethyl sulfoxide (DMSO).[3]

Objective : To prepare a high-concentration stock solution of this compound for use in subsequent in vitro assays.

Materials :

  • This compound (solid)

  • Anhydrous DMSO

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes

Procedure :

  • Preparation of a 10 mM Stock Solution :

    • Accurately weigh out a precise amount of the solid compound.

    • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

    • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

    • If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.

    • Visually inspect the solution for any undissolved particulate matter. If precipitation is observed, the solution may be supersaturated. In this case, prepare a lower concentration stock (e.g., 1 mM).

  • Storage :

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Causality Behind Experimental Choices :

  • DMSO as the Primary Solvent : DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic molecules, making it a standard choice for preparing stock solutions in drug discovery.[4]

  • High Stock Concentration : A high-concentration stock (e.g., 10 mM) allows for minimal volumes to be added to the final assay, thereby reducing the final concentration of DMSO, which can be toxic to cells at higher concentrations (typically >0.5%).[3]

Primary Screening: In Vitro Enzyme Inhibition Assay

To begin characterizing the biological activity of this compound, a primary biochemical assay is essential. This allows for the direct assessment of the compound's effect on a purified enzyme in a controlled environment.[5] Here, we provide a general protocol for an enzyme inhibition assay that can be adapted for various enzyme classes, such as kinases or proteases.[6][7]

General Protocol for an Enzyme Inhibition Assay

Objective : To determine the half-maximal inhibitory concentration (IC50) of this compound against a target enzyme.

Materials :

  • Purified enzyme of interest

  • Enzyme-specific substrate

  • Assay buffer (optimized for the specific enzyme)

  • 10 mM stock solution of this compound in DMSO

  • Positive control inhibitor (known to inhibit the target enzyme)

  • 96-well or 384-well microplate

  • Microplate reader (e.g., spectrophotometer, fluorometer, or luminometer, depending on the assay format)

Procedure :

  • Preparation of Reagents :

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).[6]

    • Perform serial dilutions of the test compound in the assay buffer to achieve the desired final concentrations. It is common to test a wide range of concentrations (e.g., from 0.01 nM to 100 µM).[8]

    • Prepare the enzyme solution at a suitable concentration in the assay buffer.

    • Prepare the substrate solution at an appropriate concentration (e.g., at or near the Michaelis constant, Km).[6]

  • Assay Setup (in a 96-well plate) :

    • Blank wells : Add assay buffer and the corresponding concentration of DMSO (without the test compound).

    • Control wells (100% enzyme activity) : Add enzyme solution and the corresponding concentration of DMSO.

    • Test wells : Add enzyme solution and the desired concentrations of the test compound.

    • Positive control wells : Add enzyme solution and the positive control inhibitor.

  • Pre-incubation :

    • Pre-incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[6]

  • Initiation of Reaction :

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Measurement :

    • Measure the enzymatic activity over time using a microplate reader. The detection method will depend on the specific assay (e.g., absorbance for colorimetric assays, fluorescence for fluorometric assays).

  • Data Analysis :

    • Subtract the background reading (blank wells) from all other readings.

    • Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the control wells (100% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Trustworthiness and Self-Validation :

  • Controls are Critical : The inclusion of blank, 100% activity, and positive controls are essential for validating the assay performance and ensuring that the observed effects are due to the test compound.[5]

  • DMSO Control : Always include a vehicle control with the same final DMSO concentration as the test wells to ensure the solvent is not affecting enzyme activity.[8]

Workflow for Enzyme Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of This compound Plate_Setup Set up 96-well plate: - Blanks - Controls (100% activity) - Test compound wells Compound_Prep->Plate_Setup Enzyme_Prep Prepare enzyme solution Enzyme_Prep->Plate_Setup Substrate_Prep Prepare substrate solution Reaction_Start Initiate reaction with substrate Substrate_Prep->Reaction_Start Pre_incubation Pre-incubate plate to allow inhibitor binding Plate_Setup->Pre_incubation Pre_incubation->Reaction_Start Measurement Measure activity with microplate reader Reaction_Start->Measurement Data_Processing Calculate % inhibition Measurement->Data_Processing Curve_Fitting Plot dose-response curve Data_Processing->Curve_Fitting IC50 Determine IC50 value Curve_Fitting->IC50 G Compound 5-Bromopyrazolo[1,5-a]pyridine- 2-carboxylic acid Target_Kinase Target Kinase (Hypothetical) Compound->Target_Kinase Inhibition Phospho_Substrate Phosphorylated Substrate Protein Target_Kinase->Phospho_Substrate Phosphorylation Substrate Substrate Protein Substrate->Phospho_Substrate Cellular_Response Downstream Cellular Response (e.g., Proliferation, Survival) Phospho_Substrate->Cellular_Response

Sources

Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxamides: A Detailed Guide to Experimental Protocols

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, demonstrating a wide range of biological activities, including antitubercular[1][2][3][4][5][6], kinase inhibitory[7], and adenosine antagonist properties. This guide provides detailed experimental protocols and insights for the synthesis of pyrazolo[1,5-a]pyridine-3-carboxamides, a class of compounds that has shown particular promise in the development of novel therapeutic agents. The protocols described herein are designed for researchers, scientists, and drug development professionals, with a focus on explaining the rationale behind the experimental choices to ensure reproducibility and facilitate further optimization.

Introduction to Synthetic Strategies

The synthesis of the pyrazolo[1,5-a]pyridine core is most commonly achieved through a [3+2] cycloaddition reaction.[8][9][10][11] This powerful strategy typically involves the reaction of an N-aminopyridinium ylide, serving as a 1,3-dipole, with a suitable dipolarophile. Subsequent functionalization at the 3-position to introduce the carboxamide moiety is a key step in elaborating the core structure for biological screening.

A prevalent and flexible approach involves a two-stage process:

  • Formation of a Pyrazolo[1,5-a]pyridine-3-carboxylate Intermediate: This is typically achieved through a cycloaddition reaction between a substituted N-aminopyridine and an electron-deficient alkyne, such as an ethyl propiolate derivative.[1]

  • Amidation: The resulting ester is then hydrolyzed to the corresponding carboxylic acid, which is subsequently coupled with a desired amine to yield the final pyrazolo[1,5-a]pyridine-3-carboxamide.[12][13]

This guide will detail a robust and widely applicable protocol for this two-step synthesis, along with an alternative one-pot approach.

Core Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of pyrazolo[1,5-a]pyridine-3-carboxamides, highlighting the key stages from starting materials to the final product.

G cluster_0 Stage 1: Pyrazolo[1,5-a]pyridine Core Synthesis cluster_1 Stage 2: Carboxamide Formation A Substituted Pyridine C N-Aminopyridinium Salt A->C N-Amination B N-Aminating Agent (e.g., DPH, MSH) B->C E Pyrazolo[1,5-a]pyridine-3-carboxylate C->E [3+2] Cycloaddition D Ethyl Propiolate Derivative D->E G Pyrazolo[1,5-a]pyridine-3-carboxylic Acid E->G Base-mediated F Hydrolysis J Pyrazolo[1,5-a]pyridine-3-carboxamide G->J Amide Coupling H Primary Amine H->J I Coupling Agent (e.g., HATU, EDCI) I->J

Caption: General workflow for the two-stage synthesis of pyrazolo[1,5-a]pyridine-3-carboxamides.

PART 1: Two-Step Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxamides

This protocol is divided into three key steps: the synthesis of the pyrazolo[1,5-a]pyridine-3-carboxylate intermediate, its hydrolysis to the carboxylic acid, and the final amide coupling.

Protocol 1.1: Synthesis of Ethyl 2,5-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate

This protocol details the synthesis of the core heterocyclic structure via a [3+2] cycloaddition reaction.

Rationale: The N-amination of a substituted pyridine followed by reaction with an ethyl propiolate derivative is a reliable method for constructing the pyrazolo[1,5-a]pyridine core.[1] O-(2,4-dinitrophenyl)hydroxylamine (DPH) or O-mesitylenesulfonylhydroxylamine (MSH) are effective N-aminating agents. The choice of base and solvent is crucial for the subsequent cycloaddition step.

Materials:

Reagent/SolventGradeSupplier
2,5-LutidineReagentSigma-Aldrich
O-(2,4-dinitrophenyl)hydroxylamine (DPH)≥97.0%Sigma-Aldrich
Ethyl propiolate98%Sigma-Aldrich
Potassium carbonate (K₂CO₃)AnhydrousFisher Scientific
Dichloromethane (DCM)AnhydrousFisher Scientific
N,N-Dimethylformamide (DMF)AnhydrousFisher Scientific
Ethyl acetate (EtOAc)ACS GradeVWR
HexanesACS GradeVWR
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine
Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • N-Amination: To a solution of 2,5-lutidine (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M), add O-(2,4-dinitrophenyl)hydroxylamine (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting pyridine is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Cycloaddition: Dissolve the crude N-aminopyridinium salt in anhydrous N,N-dimethylformamide (DMF, 0.2 M).

  • Add potassium carbonate (K₂CO₃, 3.0 eq) and ethyl propiolate (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature for 8-12 hours. Monitor the formation of the product by TLC.

  • Workup and Purification: Dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure ethyl 2,5-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate.

Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 1.2: Hydrolysis to 2,5-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic Acid

This protocol describes the saponification of the ester to the corresponding carboxylic acid, a key intermediate for the subsequent amidation.

Rationale: Base-mediated hydrolysis is a standard and effective method for converting esters to carboxylic acids. Lithium hydroxide (LiOH) or sodium hydroxide (NaOH) are commonly used bases. The choice of a co-solvent like tetrahydrofuran (THF) or methanol is often necessary to ensure the solubility of the starting ester.

Materials:

Reagent/SolventGradeSupplier
Ethyl 2,5-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate(from Protocol 1.1)
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)ReagentSigma-Aldrich
Tetrahydrofuran (THF)AnhydrousFisher Scientific
WaterDeionized
Hydrochloric acid (HCl)1 M aqueous solution
Ethyl acetate (EtOAc)ACS GradeVWR
Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the ethyl 2,5-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v, 0.1 M).

  • Add lithium hydroxide (LiOH, 2.0-3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, or until TLC indicates complete consumption of the starting material.

  • Workup: Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C. A precipitate should form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the 2,5-dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid.

Protocol 1.3: Amide Coupling to Synthesize Pyrazolo[1,5-a]pyridine-3-carboxamides

This final step involves the coupling of the carboxylic acid with a primary amine to form the desired carboxamide.

Rationale: A variety of coupling reagents can be used for amide bond formation. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent, often used in combination with a tertiary amine base like N,N-diisopropylethylamine (DIPEA) to minimize side reactions.

Materials:

Reagent/SolventGradeSupplier
2,5-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid(from Protocol 1.2)
Desired primary amineVarious
HATU≥98%Sigma-Aldrich
N,N-Diisopropylethylamine (DIPEA)ReagentSigma-Aldrich
N,N-Dimethylformamide (DMF)AnhydrousFisher Scientific
Ethyl acetate (EtOAc)ACS GradeVWR
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine
Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2,5-dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M), add the desired primary amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup and Purification: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ (2x), water (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the pure pyrazolo[1,5-a]pyridine-3-carboxamide.

PART 2: One-Pot Synthesis of Pyrazolo[1,5-a]pyridines

For certain substrates, a one-pot synthesis can be an efficient alternative, reducing the number of workup and purification steps. The following protocol is an example of a TEMPO-mediated [3+2] annulation–aromatization.[11]

G A N-Aminopyridine E [3+2] Annulation A->E B α,β-Unsaturated Compound B->E C TEMPO C->E Lewis Acid Catalyst F Aromatization C->F Oxidant D Solvent (e.g., DCE) D->E E->F Oxidation G Pyrazolo[1,5-a]pyridine F->G

Caption: One-pot TEMPO-mediated synthesis of pyrazolo[1,5-a]pyridines.

Protocol 2.1: TEMPO-Mediated One-Pot Synthesis

Rationale: This method utilizes TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as both a Lewis acid catalyst and an oxidant in a one-pot stepwise [3+2] annulation–aromatization process. This approach offers high regioselectivity and good to excellent yields under mild conditions.[11]

Materials:

Reagent/SolventGradeSupplier
N-Aminopyridine
α,β-Unsaturated compoundVarious
TEMPO98%Sigma-Aldrich
1,2-Dichloroethane (DCE)AnhydrousFisher Scientific
Ethyl acetate (EtOAc)ACS GradeVWR
HexanesACS GradeVWR

Procedure:

  • To a solution of the N-aminopyridine (1.0 eq) and the α,β-unsaturated compound (1.2 eq) in anhydrous 1,2-dichloroethane (DCE, 0.1 M), add TEMPO (20 mol%).

  • Stir the reaction mixture at 80 °C for 12-24 hours under an air atmosphere.

  • Monitor the reaction progress by TLC.

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Data Presentation

The following table provides representative data for the synthesis of a pyrazolo[1,5-a]pyridine-3-carboxamide derivative.

StepStarting MaterialProductReagentsYield (%)
1.12,5-LutidineEthyl 2,5-dimethylpyrazolo[1,5-a]pyridine-3-carboxylateDPH, Ethyl propiolate, K₂CO₃75-85
1.2Ethyl 2,5-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate2,5-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acidLiOH90-95
1.32,5-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acidN-Benzyl-2,5-dimethylpyrazolo[1,5-a]pyridine-3-carboxamideBenzylamine, HATU, DIPEA80-90

Troubleshooting and Field-Proven Insights

  • Low Yield in N-Amination: Ensure the use of anhydrous solvents and an inert atmosphere to prevent the decomposition of the N-aminating agent. The purity of the starting pyridine is also critical.

  • Side Reactions in Cycloaddition: The choice of base is important. Stronger bases can lead to side reactions of the propiolate. K₂CO₃ is generally a good choice.

  • Incomplete Hydrolysis: If the hydrolysis is sluggish, gentle heating (e.g., 40-50 °C) can be applied. Ensure a sufficient excess of the base is used.

  • Difficult Amide Coupling: For sterically hindered amines or less reactive carboxylic acids, alternative coupling reagents such as COMU or T3P may be more effective. The reaction temperature can also be increased.

  • Purification Challenges: The polarity of the final carboxamide can vary significantly depending on the amine used. A careful selection of the solvent system for column chromatography is essential.

Conclusion

The protocols detailed in this guide provide a robust framework for the synthesis of pyrazolo[1,5-a]pyridine-3-carboxamides. By understanding the rationale behind each experimental step, researchers can confidently apply and adapt these methods for the synthesis of diverse libraries of these medicinally important compounds. The two-step approach offers flexibility in the introduction of various amine substituents, while the one-pot method provides a more streamlined synthesis for specific targets.

References

  • Synthesis of pyrazolo[1,5-a]pyridines - Organic Chemistry Portal. [Link]
  • One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source - Organic Chemistry Frontiers (RSC Publishing). [Link]
  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines | ACS Omega. [Link]
  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC - NIH. [Link]
  • The synthesis of pyrazolo[1,5‐a]pyridine derivatives via [3+2] cyclization of N‐aminopyridinium salts - ResearchG
  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds | Organic Letters - ACS Public
  • Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC - NIH. [Link]
  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PubMed. [Link]
  • Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity - PubMed. [Link]
  • Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PubMed Central. [Link]
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PubMed Central. [Link]
  • Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents | ACS Medicinal Chemistry Letters. [Link]
  • Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity | Request PDF - ResearchG
  • Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Anti-tuberculosis Agents | Request PDF - ResearchG
  • Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities: Polycyclic Aromatic Compounds - Taylor & Francis. [Link]
  • Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues - Arabian Journal of Chemistry. [Link]
  • Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities - Taylor & Francis Online. [Link]
  • Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temper
  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - MDPI. [Link]
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. [Link]
  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. [Link]
  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PubMed. [Link]
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  • (PDF)

Sources

Application Notes & Protocols: A Framework for the Preclinical Evaluation of 5-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities. Derivatives of this structure have been extensively investigated as potent and selective inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.[1][2] This has positioned the pyrazolo[1,5-a]pyridine framework as an attractive starting point for the development of novel targeted cancer therapies.[3]

5-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid is a novel, under-investigated derivative of this promising scaffold. While direct studies on this specific molecule are not yet prevalent in published literature, its structural alerts strongly suggest potential utility in oncology research. These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to systematically evaluate the anticancer potential of this compound. The protocols herein are designed to test the hypothesis that this compound, like its structural relatives, functions as a kinase inhibitor, thereby affecting cancer cell proliferation, survival, and cell cycle progression.

This document provides a logical, multi-phased approach, beginning with broad phenotypic screening and progressing to detailed mechanistic studies, to thoroughly characterize the compound's biological activity.

Hypothesized Mechanism of Action

Based on extensive structure-activity relationship (SAR) studies of the pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine classes, a primary mechanism of action is the competitive inhibition of the ATP-binding pocket of protein kinases.[1] Key cancer-associated pathways frequently modulated by these scaffolds include:

  • The PI3K/AKT/mTOR Pathway: This is a central signaling cascade that governs cell growth, proliferation, and survival. Derivatives of the pyrazolo[1,5-a]pyridine scaffold have been identified as potent and selective inhibitors of PI3Kα.[4]

  • The Cyclin-Dependent Kinase (CDK) Pathway: CDKs are master regulators of the cell cycle. Inhibition of CDKs, particularly CDK2, leads to cell cycle arrest and can induce apoptosis. Numerous pyrazolo[1,5-a]pyrimidine derivatives have demonstrated potent CDK2 inhibition.[5][6]

Therefore, a primary hypothesis is that this compound will inhibit one or more kinases within these pathways, leading to decreased cell viability, cell cycle arrest, and induction of apoptosis in cancer cells.

Hypothesized_Signaling_Pathways cluster_PI3K PI3K/AKT Pathway cluster_CDK Cell Cycle Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates (p-AKT) Proliferation Cell Growth & Survival AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis Inhibits CyclinD_CDK46 Cyclin D / CDK4/6 CyclinE_CDK2 Cyclin E / CDK2 CyclinD_CDK46->CyclinE_CDK2 Promotes G1_S G1/S Transition CyclinE_CDK2->G1_S DNA_Synth DNA Synthesis (S Phase) G1_S->DNA_Synth CellCycleArrest Cell Cycle Arrest G1_S->CellCycleArrest Blocked by Inhibition Compound 5-Bromopyrazolo[1,5-a] pyridine-2-carboxylic acid Compound->PI3K Inhibits Compound->CyclinE_CDK2 Inhibits

Caption: Hypothesized inhibitory action on PI3K/AKT and CDK pathways.

Experimental Framework: A Phased Approach

We propose a four-phase experimental workflow to efficiently characterize the anticancer properties of this compound.

Caption: Phased workflow for preclinical compound evaluation.

Phase 1: Initial In Vitro Screening Protocol

Objective: To determine the cytotoxic and anti-proliferative effects of the compound across a panel of cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Protocol 4.1: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity.[7] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt into purple formazan crystals, the amount of which is proportional to the number of living cells.[8]

Materials:

  • This compound (stock solution in DMSO, e.g., 10 mM)

  • Cancer cell lines (e.g., HCT-116 colorectal carcinoma, MDA-MB-231 breast adenocarcinoma)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)[7]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)

  • Microplate reader (absorbance at 570-590 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the compound in complete medium. A common starting range is 0.1, 1, 5, 10, 25, 50, and 100 µM. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include "vehicle control" wells (medium with the same concentration of DMSO as the highest compound concentration) and "untreated control" wells.

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO2.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[9] Incubate for 3-4 hours at 37°C until purple precipitate is visible.

  • Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100 µL of solubilization solution (DMSO) to each well.[7]

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[7] Read the absorbance at 590 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control:

    • Cell Viability (%) = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) x 100

    • Plot the viability percentage against the log of the compound concentration and use non-linear regression to calculate the IC50 value.

Data Presentation:

Cell LineCompound IC50 (µM) after 72h
HCT-116[Experimental Value]
MDA-MB-231[Experimental Value]
A549 (Lung)[Experimental Value]
PC-3 (Prostate)[Experimental Value]

Phase 2: Elucidating the Cellular Response

Objective: To determine the primary mode of cell death (apoptosis vs. necrosis) and the effect on cell cycle progression induced by the compound.

Protocol 5.1: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay is the gold standard for detecting early apoptosis. In early apoptotic cells, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[10] Propidium Iodide (PI) is a DNA-intercalating agent that is excluded by viable cells but can enter late apoptotic and necrotic cells with compromised membranes.

Materials:

  • FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Cancer cells treated with the compound at 1x and 2x IC50 concentrations for 24-48 hours.

  • Flow cytometer

Procedure:

  • Cell Treatment & Harvesting: Treat cells in 6-well plates with the compound as determined from Phase 1. Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Cell Washing: Wash the cells twice with ice-cold PBS.[11]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer per 1x10^5 cells.[11]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[11]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

    • Viable Cells: Annexin V-negative, PI-negative

    • Early Apoptotic Cells: Annexin V-positive, PI-negative

    • Late Apoptotic/Necrotic Cells: Annexin V-positive, PI-positive

Protocol 5.2: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells, allowing for the determination of the cell population in each phase of the cell cycle (G0/G1, S, and G2/M).[12] Since PI staining is stoichiometric to DNA content, cells in G2/M (4n DNA) will have twice the fluorescence intensity of cells in G0/G1 (2n DNA).

Materials:

  • Cancer cells treated with the compound at its IC50 concentration for 24 hours.

  • Ice-cold 70% ethanol

  • PBS

  • PI/RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1x10^6 cells per condition. Centrifuge and discard the supernatant.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.[13] Incubate at 4°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the pellet with 5 mL of PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer, collecting at least 10,000 events. Use cell cycle analysis software (e.g., ModFit, FlowJo) to model the G0/G1, S, and G2/M populations.[13]

Data Presentation:

Treatment (24h)% G0/G1% S% G2/M% Sub-G1 (Apoptosis)
Vehicle Control[Value][Value][Value][Value]
Compound (IC50)[Value][Value][Value][Value]

Phase 3: Investigating the Molecular Mechanism

Objective: To validate the effect of the compound on the hypothesized signaling pathways (PI3K/AKT and CDK/Cell Cycle) using Western blot analysis.

Protocol 6.1: Western Blot Analysis of Key Signaling Proteins

Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture, such as a cell lysate.[14] This protocol will assess changes in the phosphorylation status of AKT (a marker of PI3K pathway activity) and the expression levels of key cell cycle regulatory proteins.[15]

Western_Blot_Workflow A 1. Cell Lysis & Protein Quantification B 2. SDS-PAGE (Separation by Size) A->B C 3. Protein Transfer (Gel to Membrane) B->C D 4. Immunoblotting (Antibody Probing) C->D E 5. Detection (Chemiluminescence) D->E

Caption: General workflow for Western blot analysis.

Materials:

  • Treated cell lysates (as prepared for previous assays).

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking buffer (5% non-fat milk or BSA in TBST).

  • Primary Antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-Cyclin D1, anti-p21, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Imaging system (e.g., ChemiDoc).

Procedure:

  • Protein Extraction: Lyse treated cells in ice-cold RIPA buffer. Quantify protein concentration using a BCA assay.[15]

  • SDS-PAGE: Denature 20-30 µg of protein per sample in Laemmli buffer. Separate proteins on an 8-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[15]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibody overnight at 4°C, diluted according to the manufacturer's recommendation.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply ECL substrate and visualize the protein bands using an imaging system. Quantify band intensity using software like ImageJ and normalize to the β-actin loading control.

Expected Outcomes:

  • PI3K Inhibition: A decrease in the ratio of phospho-AKT to total AKT.

  • Cell Cycle Arrest: A decrease in the expression of pro-proliferative proteins like Cyclin D1 and an increase in cell cycle inhibitors like p21.[16]

Phase 4: Conceptual Framework for In Vivo Evaluation

Objective: To assess the anti-tumor efficacy and tolerability of this compound in a preclinical animal model.

While detailed in vivo protocols are beyond the scope of this document, the standard approach involves a xenograft model.[17]

Conceptual Steps:

  • Model Selection: Utilize immunodeficient mice (e.g., NOD/SCID or NSG) for implanting human cancer cells. Cell line-derived xenografts (CDX) using a sensitive cell line identified in Phase 1 (e.g., HCT-116) are a common starting point.[17][18]

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.

  • Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups. Administer the compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) based on its physicochemical properties.

  • Efficacy Monitoring: Measure tumor volume and mouse body weight 2-3 times per week. Tumor growth inhibition (TGI) is the primary efficacy endpoint.

  • Endpoint Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for p-AKT) to confirm target engagement in vivo.

References

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  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2024). PubMed Central.
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  • Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. (2015). PubMed.
  • Cell Viability Assays. (2013). NCBI Bookshelf.
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  • Advanced Western Blotting Solutions for Cancer and Immuno-Oncology. (n.d.). Bio-Techne.
  • Western Blot Protocol. (n.d.). Creative Biolabs.
  • Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. (2018). PubMed Central.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). PubMed Central.
  • Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. (2024). PubMed Central.
  • Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. (n.d.). Longdom Publishing.
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techniques for synthesizing pyrazolo[1,5-a]pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

Authored by a Senior Application Scientist

Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine structural motif, a fused N-heterocyclic system, stands as a privileged scaffold in the realms of medicinal chemistry and materials science.[1] Its rigid, planar structure, which can be considered an analogue of purine, allows it to effectively interact with various biological targets.[2] This has led to its incorporation into a wide array of therapeutic agents, demonstrating anticancer, anti-inflammatory, antiviral, and kinase inhibitory activities.[3][4] Prominent examples of drugs featuring this core include the hypnotic agents Zaleplon and Indiplon, and the anticancer drug Dinaciclib.[5]

The versatility of this scaffold stems from the numerous synthetic pathways available for its construction and subsequent functionalization, allowing for systematic structural modifications to optimize its biological or photophysical properties.[1][6] This guide provides a detailed exploration of the primary and most effective , offering both mechanistic insights and practical, field-tested protocols for researchers, scientists, and professionals in drug development.

Core Synthetic Strategy I: Cyclocondensation of Aminopyrazoles with 1,3-Biselectrophiles

The most prevalent and adaptable method for constructing the pyrazolo[1,5-a]pyrimidine core is the cyclocondensation reaction between a 5-aminopyrazole and a 1,3-bielectrophilic compound.[1][5]

Mechanistic Rationale

The underlying principle of this strategy involves the 5-aminopyrazole acting as a binucleophilic species. The exocyclic 5-amino group and the endocyclic N1 nitrogen atom attack the two electrophilic centers of the 1,3-bielectrophile, leading to the formation of the six-membered pyrimidine ring. The reaction typically proceeds via an initial nucleophilic attack by the more nucleophilic exocyclic amino group, followed by an intramolecular cyclization and dehydration.[7] The choice of biselectrophile and reaction conditions allows for the introduction of a wide variety of substituents at the 5-, 6-, and 7-positions of the final fused ring system.

G aminopyrazole 5-Aminopyrazole (Binucleophile) intermediate Acyclic Intermediate aminopyrazole->intermediate + biselectrophile 1,3-Biselectrophile (e.g., β-Diketone) biselectrophile->intermediate product Pyrazolo[1,5-a]pyrimidine intermediate->product Cyclization & -H2O

Caption: General workflow for cyclocondensation synthesis.

Common 1,3-Biselectrophilic Reagents

A variety of 1,3-biselectrophiles can be employed, each offering a route to differently substituted products:

  • β-Dicarbonyl Compounds: Symmetrical and unsymmetrical 1,3-diketones are highly effective reagents for this transformation.[5] For instance, acetylacetone reacts with 5-aminopyrazoles to yield 5,7-dimethyl-substituted pyrazolo[1,5-a]pyrimidines.

  • β-Ketoesters: These reagents, such as ethyl acetoacetate, introduce different substituents at the 5- and 7-positions, typically a methyl group and a hydroxyl (or keto tautomer) group.

  • α,β-Unsaturated Ketones (Chalcones): The reaction of 5-aminopyrazoles with chalcones provides a direct route to 5,7-diaryl-substituted derivatives.[5]

  • Enaminones and β-Ketonitriles: These activated reagents are also widely used and can provide access to amino- and cyano-functionalized pyrazolo[1,5-a]pyrimidines.[1][7][8]

Protocol 1: Synthesis of 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine via Cyclocondensation

This protocol details the reaction between 3-methyl-5-aminopyrazole and acetylacetone.

Materials:

  • 3-Methyl-5-aminopyrazole (1.0 eq)

  • Acetylacetone (1.1 eq)

  • Glacial Acetic Acid (as solvent)

  • Ethanol (for recrystallization)

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, Buchner funnel

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-methyl-5-aminopyrazole (e.g., 0.97 g, 10 mmol).

  • Reagent Addition: Add glacial acetic acid (20 mL) to dissolve the aminopyrazole. To this solution, add acetylacetone (1.11 g, 11 mmol) dropwise at room temperature.

  • Heating: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 118°C). Maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Expert Insight: Acetic acid acts as both a solvent and an acid catalyst, facilitating the dehydration step of the cyclization. Using a slight excess of the biselectrophile ensures complete consumption of the limiting aminopyrazole.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into ice-cold water (100 mL) with stirring. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water (2 x 20 mL) to remove residual acetic acid.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield the pure 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine as a crystalline solid.

  • Characterization: Confirm the structure of the product using NMR spectroscopy and mass spectrometry.[9]

Core Synthetic Strategy II: Multicomponent Reactions (MCRs)

Multicomponent reactions offer a highly efficient, atom-economical, and convergent approach to synthesizing complex molecules in a single step.[3] For pyrazolo[1,5-a]pyrimidines, this typically involves a one-pot reaction of a 5-aminopyrazole, an aldehyde, and an active methylene compound.[1][3][10]

Mechanistic Rationale

This reaction cascade is believed to initiate with the formation of a Knoevenagel condensation product between the aldehyde and the active methylene compound (e.g., malononitrile), creating a highly electrophilic Michael acceptor. Concurrently, the 5-aminopyrazole can react with the aldehyde to form an imine intermediate. The subsequent steps involve a Michael addition of the aminopyrazole to the activated alkene, followed by intramolecular cyclization and tautomerization/oxidation to yield the final aromatic product. This one-pot process allows for the rapid generation of structural diversity.[10]

G aminopyrazole 5-Aminopyrazole process Knoevenagel Condensation + Michael Addition + Cyclization aminopyrazole->process aldehyde Aldehyde aldehyde->process active_methylene Active Methylene Compound active_methylene->process product Highly Substituted Pyrazolo[1,5-a]pyrimidine process->product

Caption: Workflow for a three-component synthesis.

Protocol 2: Three-Component Synthesis of a Substituted Pyrazolo[1,5-a]pyrimidine

This protocol describes the synthesis of an amino- and cyano-substituted derivative.

Materials:

  • 5-Amino-3-methyl-1H-pyrazole (1.0 eq)

  • Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 eq)

  • Malononitrile (1.0 eq)

  • Ethanol

  • Piperidine (catalytic amount)

  • Round-bottom flask, reflux condenser

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, combine 5-amino-3-methyl-1H-pyrazole (0.97 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and malononitrile (0.66 g, 10 mmol) in ethanol (25 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (2-3 drops) to the mixture.

    • Expert Insight: Piperidine is a basic catalyst that effectively promotes both the initial Knoevenagel condensation and the subsequent Michael addition and cyclization steps.

  • Heating: Attach a reflux condenser and heat the mixture to reflux for 3-5 hours. The product often begins to precipitate from the hot solution.

  • Isolation: Cool the reaction mixture to room temperature. If a precipitate has formed, collect it by vacuum filtration. If not, the volume of the solvent can be reduced under reduced pressure to induce crystallization.

  • Washing and Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. The product is often of high purity, but can be further purified by recrystallization if necessary.

  • Characterization: Analyze the final product by IR (for the nitrile stretch), NMR, and mass spectrometry.

Core Synthetic Strategy III: Modern Enabling Methodologies

Recent advances have focused on improving the efficiency, sustainability, and scope of pyrazolo[1,5-a]pyrimidine synthesis.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to dramatically accelerate these reactions, often leading to higher yields and cleaner products in minutes rather than hours.[3][11][12][13]

  • Causality: Microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid, uniform, and efficient heating that is not achievable with conventional oil baths. This can overcome high activation energy barriers and minimize the formation of thermal degradation byproducts.[3] This technique is particularly effective for both cyclocondensation and multicomponent reactions, sometimes even under solvent-free conditions.[3][13]

Protocol 3: Microwave-Assisted Synthesis of 6-(Aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines

This protocol is adapted from a literature procedure for a regioselective, solvent-free synthesis.[13]

Materials:

  • A 5-amino-1H-pyrazole (1.0 eq)

  • A 3-oxo-2-(2-arylhydrazinylidene)butanenitrile (1.0 eq)

  • Microwave synthesis vial with a snap cap

  • Dedicated microwave reactor

Procedure:

  • Reaction Setup: In a 10 mL microwave vial, place the 5-amino-1H-pyrazole (e.g., 0.5 mmol) and the 3-oxo-2-(2-arylhydrazinylidene)butanenitrile (0.5 mmol).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the solid mixture at a set temperature (e.g., 120-150°C) for 10-20 minutes.

    • Trustworthiness Note: The reaction must be monitored for pressure buildup. Use appropriate personal protective equipment and a reactor designed for chemical synthesis. The specific time and temperature should be optimized for the substrates used.

  • Work-up: After the reaction, cool the vial to room temperature. Add a small amount of ethanol (2-3 mL) to the solid mass and triturate to obtain a slurry.

  • Isolation and Purification: Collect the product by vacuum filtration and wash with cold ethanol. The product is often obtained in high purity without the need for chromatographic purification.[13]

C–H Functionalization

Instead of building the scaffold with the desired functionality already in place, C–H functionalization allows for the direct modification of the pre-formed pyrazolo[1,5-a]pyrimidine core.[14][15] This is a powerful late-stage modification strategy.

  • Causality: This approach targets specific C–H bonds on the heterocyclic ring, most commonly at the C3 position of the pyrazole ring, which is susceptible to electrophilic attack or radical substitution.[15] Reagents like N-halosuccinimides (for halogenation) or systems using oxidants like K₂S₂O₈ can be used to introduce valuable functional groups.[3][15]

G scaffold Pyrazolo[1,5-a]pyrimidine (Core Scaffold) product C3-Functionalized Derivative scaffold->product + reagent Functionalizing Reagent (e.g., NBS, NIS) reagent->product

Caption: Direct C-H functionalization workflow.

Comparative Summary of Synthetic Techniques

Synthesis TechniqueKey ReactantsTypical ConditionsAdvantagesLimitations
Cyclocondensation 5-Aminopyrazole, 1,3-BiselectrophileAcidic or basic catalyst, conventional heatingVersatile, wide substrate scope, well-establishedCan require harsh conditions, potential regioselectivity issues
Multicomponent Reaction 5-Aminopyrazole, Aldehyde, Active Methylene Cmpd.Catalytic base (e.g., piperidine), heatingHigh efficiency, atom economy, complexity from simple inputsProduct structure is highly dependent on starting materials
Microwave-Assisted Same as aboveMicrowave irradiation, often solvent-freeDrastically reduced reaction times, improved yieldsRequires specialized equipment, scalability can be a concern
C–H Functionalization Pyrazolo[1,5-a]pyrimidine core, functionalizing agentOxidants, metal catalysts, or radical initiatorsIdeal for late-stage diversification, directRegioselectivity can be challenging, may not be suitable for all substrates

Conclusion and Future Outlook

The synthesis of pyrazolo[1,5-a]pyrimidines is a mature yet continuously evolving field. While traditional cyclocondensation and multicomponent reactions remain the workhorses for constructing the core scaffold, modern methods like microwave-assisted synthesis and C-H functionalization are providing pathways to novel derivatives with greater efficiency and sustainability.[3][6][14] Future research will likely focus on further optimizing these green chemistry approaches, developing new catalytic systems to control regioselectivity, and expanding the scope of late-stage functionalization to accelerate the discovery of new drug candidates and advanced materials.[6]

References

  • Iorkula, T. H., Osayawe, O. J., Odogwu, D. A., et al. (2025).
  • Mendoza-Sarmiento, G., Castillo, J. C., & Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules.
  • Iorkula, T. H., et al. (2025).
  • Abdelhamid, A. O., & Gomha, S. M. (2013). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d).
  • Paul, S., Choudhuri, T., Das, S., Sikdar, P., & Bagdi, A. K. (n.d.).
  • Kaswan, P., et al. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online.
  • Zhang, Z., et al. (2016).
  • Paul, S., et al. (2025).
  • Kumar, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • CPL. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH.
  • Zhang, Z., et al. (n.d.).
  • Karpoormath, R., et al. (2017). An insight on synthetic and medicinal aspects of pyrazolo[1,5-a]pyrimidine scaffold. European Journal of Medicinal Chemistry.
  • Wang, Y., et al. (2023). Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. R Discovery.
  • Gomha, S. M., et al. (2015). Facile and Efficient Synthesis of a New Class of Pyrazolo[1,5-a]Pyrimidine Derivatives Via One-Pot Multicomponent Reactions.
  • Makarov, V. A., Solov'eva, N. P., & Granik, V. G. (1997). Synthesis and NMR spectroscopic study of derivatives of pyrazolo[1,5-a]pyrimidines. Chemistry of Heterocyclic Compounds.
  • Gomha, S. M., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. PubMed Central.
  • Castillo, J. C., et al. (2016). 6-(Aryldiazenyl)pyrazolo[1,5-a]pyrimidines as Strategic Intermediates for the Synthesis of Pyrazolo[5,1-b]purines. The Journal of Organic Chemistry.

Sources

Application Notes and Protocols: 5-Bromopyrazolo[1,5-a]pyridine-2-carboxylic Acid in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The pyrazolo[1,5-a]pyridine core is a "privileged scaffold" in medicinal chemistry, a framework that has repeatedly yielded compounds with significant biological activity. While direct, published research on 5-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid in neurological disorders is emerging, the broader family of pyrazole and pyrazolopyridine derivatives has shown considerable promise in targeting key pathologies underlying neurodegenerative diseases.[1][2] These derivatives have been investigated as inhibitors of critical enzymes like cholinesterases and monoamine oxidases (MAO), and as modulators of protein aggregation involved in Alzheimer's and Parkinson's diseases.[2][3]

This guide serves as a forward-looking application note, built upon the established activities of structurally related compounds. It provides researchers with the scientific rationale and detailed experimental protocols to investigate the therapeutic potential of this compound. We will explore its plausible mechanisms of action, focusing on three pillars of neurodegenerative pathology: Kinase Modulation , Neuroinflammation , and Pathological Protein Aggregation .

The protocols herein are designed to be self-validating, providing a robust framework for screening this compound and its analogs, and for elucidating their mechanisms of action in clinically relevant models of neurological disease.

Part 1: Hypothesized Mechanisms and Key Biological Targets

Based on extensive literature on the pyrazole and pyrazolopyridine scaffolds, we hypothesize that this compound may exert neuroprotective effects through one or more of the following mechanisms.

Kinase Inhibition: Targeting Aberrant Signaling

Numerous neurological disorders involve dysregulated kinase activity. The pyrazolo[1,5-a]pyrimidine scaffold, a close relative of our target compound, is a cornerstone of several approved and clinical-stage kinase inhibitors.[4][5] Two key kinases relevant to neurodegeneration are Tropomyosin Receptor Kinase A (TrkA) and p38 Mitogen-Activated Protein Kinase (p38 MAPK).

  • Tropomyosin Receptor Kinase A (TrkA): As a receptor for Nerve Growth Factor (NGF), TrkA is crucial for the survival and function of cholinergic neurons, which are severely affected in Alzheimer's disease. While potent TrkA inhibitors are sought for pain and cancer, selective modulators or partial agonists could have therapeutic benefits in neurodegeneration.[6][7][8]

  • p38 Mitogen-Activated Protein Kinase (p38 MAPK): This kinase is a central player in the inflammatory cascade within the brain. Its activation in microglia and astrocytes leads to the production of pro-inflammatory cytokines, driving neuroinflammation.[9] Inhibition of p38 is a key therapeutic strategy for neuroinflammatory conditions.

Kinase_Signaling_Pathways cluster_0 TrkA Signaling (Neuronal Survival) cluster_1 p38 MAPK Signaling (Neuroinflammation) NGF NGF TrkA TrkA Receptor NGF->TrkA Binds PI3K PI3K TrkA->PI3K Akt Akt PI3K->Akt Survival Neuronal Survival & Growth Akt->Survival LPS LPS / Aβ TLR4 TLR4 LPS->TLR4 p38 p38 MAPK TLR4->p38 NFkB NF-κB p38->NFkB Cytokines Inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines Compound 5-Bromopyrazolo[1,5-a]pyridine -2-carboxylic acid Compound->TrkA Modulates? Compound->p38 Inhibits?

Caption: Hypothesized modulation of TrkA and p38 MAPK signaling pathways.

Attenuation of Neuroinflammation

Neuroinflammation, mediated by microglia and astrocytes, is a hallmark of Alzheimer's, Parkinson's, and other neurodegenerative diseases. Compounds from the related pyrazolo[1,5-a]quinazoline class have been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in monocytic cells, a model for microglia.[10][11][12] The primary mechanism is often the suppression of the NF-κB signaling pathway, which controls the transcription of inflammatory genes.

Inhibition of Pathological Protein Aggregation

The aggregation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles in Alzheimer's disease is a primary therapeutic target. The planar, heterocyclic nature of the pyrazolopyridine core makes it an ideal candidate for intercalating between the beta-sheets of amyloid fibrils, potentially disrupting their formation.[1]

Part 2: Synthesis and Preparation

While various methods exist for the synthesis of the pyrazolo[1,5-a]pyridine scaffold, a common and effective approach involves the cycloaddition reaction between an N-aminopyridine salt and an alkyne.

General Synthesis Scheme

The synthesis of the target compound can be approached via the hydrolysis of its corresponding ethyl ester. The ester is typically formed through a regioselective [3+2] cycloaddition reaction.

Synthesis_Workflow node_A 1-Amino-4-bromopyridinium iodide reagent1 Base (e.g., K2CO3) Solvent (e.g., DMF) [3+2] Cycloaddition node_B Ethyl propiolate node_C Ethyl 5-Bromopyrazolo[1,5-a]pyridine- 2-carboxylate reagent2 Base Hydrolysis (e.g., NaOH, EtOH/H2O) Acidification (HCl) node_D 5-Bromopyrazolo[1,5-a]pyridine- 2-carboxylic acid reagent1->node_C reagent2->node_D

Caption: General synthetic workflow for the target compound.

Compound Preparation for Biological Assays
  • Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Solubility Check: Ensure the compound is fully dissolved. Gentle warming or sonication may be required.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solutions: Prepare fresh dilutions from the stock solution in the appropriate cell culture medium or assay buffer for each experiment. Ensure the final DMSO concentration in the assay is consistent across all conditions and does not exceed 0.5% (v/v) to avoid solvent-induced toxicity.

Part 3: In Vitro Application Protocols

The following protocols provide a framework for the initial screening and characterization of the compound's activity against the hypothesized targets.

Protocol: Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify the binding of the test compound to a target kinase, such as p38α.

Principle: The assay measures the displacement of an Alexa Fluor™ 647-labeled "tracer" from the kinase active site by the test compound. Binding of a europium (Eu)-labeled anti-tag antibody to the kinase and the tracer to the active site results in a high FRET signal. A competing compound will displace the tracer, leading to a decrease in the FRET signal.

Materials:

  • p38α kinase (recombinant, tagged)

  • Eu-anti-tag Antibody

  • Kinase Tracer 236 (Alexa Fluor™ 647-labeled)

  • Kinase Buffer A

  • Test Compound and Staurosporine (positive control)

  • 384-well, low-volume, black microplate

Procedure:

  • Reagent Preparation: Prepare a 2X solution of kinase/antibody mix and a 2X solution of tracer in kinase buffer.

  • Compound Plating: Dispense 5 µL of 2X test compound dilutions (in kinase buffer with 4% DMSO) into the 384-well plate. Include "no compound" (buffer + DMSO) and "positive control" (Staurosporine) wells.

  • Kinase Addition: Add 5 µL of the 2X kinase/antibody solution to all wells. Mix gently.

  • Tracer Addition: Add 5 µL of the 2X tracer solution to all wells. The final volume will be 15 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Plate Reading: Read the plate on a TR-FRET capable plate reader, measuring emission at 665 nm and 615 nm following excitation at 340 nm.

  • Data Analysis:

    • Calculate the Emission Ratio (665 nm / 615 nm).

    • Normalize the data relative to the high (no compound) and low (positive control) signals.

    • Plot the normalized signal versus the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Parameter Example Value Purpose
Kinase Concentration10 nMSufficient for robust signal
Tracer Concentration5 nMNear the Kd for optimal competition
Antibody Concentration2 nMSaturating for the kinase tag
Incubation Time60 minAllows reaction to reach equilibrium
Staurosporine (Control)10 µMProvides 100% inhibition signal (low FRET)
Protocol: Microglial Anti-Inflammatory Assay (Nitric Oxide Measurement)

This protocol assesses the ability of the compound to suppress the inflammatory activation of microglial cells.

Principle: The murine microglial cell line BV-2 is stimulated with lipopolysaccharide (LPS), inducing the expression of inducible nitric oxide synthase (iNOS) and the production of nitric oxide (NO). The accumulation of nitrite (a stable breakdown product of NO) in the culture medium is measured using the Griess reagent.

Materials:

  • BV-2 microglial cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • LPS (from E. coli O111:B4)

  • Test Compound

  • Griess Reagent System (Sulfanilamide and NED solutions)

  • 96-well cell culture plate

  • Sodium Nitrite standard

Procedure:

  • Cell Plating: Seed BV-2 cells at a density of 5 x 10⁴ cells/well in a 96-well plate and allow them to adhere overnight.

  • Compound Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of the test compound (e.g., 0.1, 1, 10, 25 µM). Incubate for 1 hour.

  • Inflammatory Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL. Include "vehicle control" (no LPS, no compound) and "LPS control" (LPS, no compound) wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution to each well and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the sodium nitrite standard.

    • Calculate the nitrite concentration in each sample from the standard curve.

    • Determine the percent inhibition of NO production relative to the LPS control.

    • Calculate the IC₅₀ value for the compound.

    • Optional: Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) on the cells remaining in the original plate to rule out cytotoxicity as the cause of reduced NO production.

Part 4: Advanced Protocols & Future Directions

Should the compound show promising activity in the primary screens, the following advanced studies are recommended.

In-Cell Western™ for p38 MAPK Phosphorylation

To confirm that the compound's anti-inflammatory effect is mediated through the p38 pathway, an In-Cell Western™ assay can be performed to directly measure the phosphorylation of p38 in BV-2 cells. This provides a direct mechanistic link between target engagement and cellular effect.

Thioflavin T (ThT) Amyloid-Beta Aggregation Assay

To test the hypothesis that the compound can inhibit pathological protein aggregation, a ThT assay can be used. This cell-free assay measures the formation of β-sheet-rich amyloid fibrils by monitoring the fluorescence of Thioflavin T, a dye that specifically binds to these structures.

In Vivo Efficacy Studies

Promising candidates should be advanced to in vivo models. For a compound targeting neuroinflammation and cognitive decline, a suitable model would be the LPS-induced cognitive impairment model in mice.

Experimental Workflow for In Vivo Study:

InVivo_Workflow node_A Acclimatize Mice (e.g., C57BL/6, 7 days) node_B Baseline Behavioral Testing (e.g., Morris Water Maze) node_A->node_B node_C Compound Administration (Daily, e.g., i.p. or p.o.) Vehicle Control Group node_B->node_C node_D LPS Challenge (Single i.p. injection to induce neuroinflammation) node_C->node_D node_E Post-LPS Behavioral Testing (Assess cognitive deficits) node_D->node_E node_F Tissue Collection (Brain - for cytokine analysis, IHC, Western Blot) node_E->node_F

Caption: Workflow for an in vivo neuroinflammation model.

Conclusion

This compound belongs to a chemical class with demonstrated potential in targeting the core pathologies of neurodegenerative disorders. The protocols outlined in this guide provide a comprehensive, hypothesis-driven framework for its evaluation. By systematically assessing its effects on kinase signaling, microglial activation, and protein aggregation, researchers can effectively determine its therapeutic promise and elucidate its mechanism of action for the potential treatment of Alzheimer's disease and other related neurological conditions.

References

  • Pyrazolopyridine-Containing Compounds as Multitargeted Anti-Alzheimer Agents: Synthesis, Biological Evaluation, and In Silico Studies. (2025). R Discovery.
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  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). MDPI.
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  • Synthesis and SAR of Imidazo[1,5-a]pyridine derivatives as 5-HT4 receptor partial agonists for the treatment of cognitive disorders associated with Alzheimer's disease. (2015). European Journal of Medicinal Chemistry.
  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). (2021). PubMed Central.
  • Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine derivatives. (1995). Il Farmaco.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2024). PubMed Central.
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). ResearchGate.
  • Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors. (2005). National Genomics Data Center.
  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. (n.d.). Google Patents.
  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (2024). ResearchGate.
  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2014). PubMed Central.
  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. (2024). ACS Publications.
  • Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. (n.d.). Longdom Publishing.
  • Examples of pyrazolo[1,5-a]pyrimidine drugs (I–V) and biologically... (n.d.). ResearchGate.

Sources

Developing Antitubercular Agents with Pyrazolo[1,5-a]pyridine Scaffolds: A Guide to Synthesis, Biological Evaluation, and SAR-Driven Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has critically undermined global tuberculosis control efforts, creating an urgent need for novel therapeutics with new mechanisms of action. The pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged heterocyclic system in medicinal chemistry, demonstrating significant potential for the development of potent antitubercular agents.[1][2] This guide provides a comprehensive set of application notes and detailed protocols for researchers engaged in the discovery and development of pyrazolo[1,5-a]pyridine-based antitubercular drugs. We detail a robust synthetic pathway for creating a diverse chemical library, outline protocols for in vitro biological evaluation against Mtb, and discuss strategies for elucidating structure-activity relationships (SAR) and mechanisms of action. The methodologies described herein are designed to be self-validating and are grounded in established scientific literature, providing a practical framework for advancing this promising class of compounds from hit identification to lead optimization.

Introduction

Tuberculosis (TB) remains a leading cause of death from a single infectious agent worldwide.[3] The standard treatment regimen is lengthy and the emergence of drug-resistant Mtb strains threatens to render current therapies obsolete.[3][4] This landscape necessitates a paradigm shift in drug discovery, focusing on novel chemical scaffolds that engage unexploited mycobacterial targets.

The pyrazolo[1,5-a]pyridine core is a "drug-like" scaffold found in several FDA-approved drugs for various indications.[1][5] Its appeal in antitubercular drug discovery is enhanced by its structural similarity to the imidazo[1,2-a]pyridine scaffold, the core of Q203, a clinical candidate that targets the cytochrome bc1 complex of Mtb's electron transport chain.[1] A pyrazolo[1,5-a]pyridine analog, TB47, was subsequently identified through a scaffold hopping strategy and also shown to inhibit the QcrB subunit of the cytochrome bc1 complex.[5] This validates the scaffold as a promising starting point for developing new agents that disrupt mycobacterial energy metabolism.

This document serves as a senior application scientist's guide, detailing the critical steps from chemical synthesis to biological characterization for this compound class.

Section 1: Synthesis of a Pyrazolo[1,5-a]pyridine-3-Carboxamide Library

Rationale: The pyrazolo[1,5-a]pyridine-3-carboxamide architecture is a key pharmacophore for antitubercular activity.[1][6] The amide linkage provides a synthetically tractable handle for introducing chemical diversity. By systematically varying the amine component, researchers can modulate the compound's physicochemical properties (e.g., solubility, lipophilicity) and explore the chemical space required for potent target engagement. The following protocols describe a reliable, two-stage synthesis to generate a library of diverse analogs for SAR studies.

Workflow: Synthetic Strategy for Pyrazolo[1,5-a]pyridine-3-Carboxamides

G cluster_0 Part 1: Core Synthesis cluster_1 Part 2: Library Generation A Substituted Pyridine B N-Amination (e.g., MSH) C N-aminopyridinium salt E 1,3-Dipolar Cycloaddition D Ethyl Propiolate F Pyrazolo[1,5-a]pyridine-3-carboxylate G Hydrolysis (e.g., LiOH) H Pyrazolo[1,5-a]pyridine-3-carboxylic Acid J Amide Coupling (e.g., HATU, DIPEA) I Diverse Primary Amines (R-NH2) K Pyrazolo[1,5-a]pyridine-3-carboxamide Library

Caption: Overall synthetic workflow for the pyrazolo[1,5-a]pyridine library.

Protocol 1.1: Synthesis of the Pyrazolo[1,5-a]pyridine-3-carboxylic Acid Intermediate

This protocol details the construction of the core heterocyclic system, a pivotal intermediate for subsequent diversification. The choice of O-mesitylenesulfonylhydroxylamine (MSH) for N-amination is based on its efficiency and safety profile compared to other reagents like DNPH.[1][7]

Materials:

  • Substituted pyridine (1.0 eq)

  • O-mesitylenesulfonylhydroxylamine (MSH) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Ethyl propiolate (1.5 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF) and Water

  • Hydrochloric acid (HCl), 1M

  • Standard glassware for organic synthesis, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Procedure:

  • N-Amination: a. Dissolve the substituted pyridine (1.0 eq) in anhydrous DCM under an inert atmosphere. b. Cool the solution to 0 °C in an ice bath. c. Add a solution of MSH (1.2 eq) in DCM dropwise over 15 minutes. d. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting pyridine is consumed. e. Concentrate the reaction mixture under reduced pressure. The resulting crude N-aminopyridinium salt is often used directly in the next step without further purification.

  • 1,3-Dipolar Cycloaddition: a. To the crude N-aminopyridinium salt, add anhydrous DMF, followed by K₂CO₃ (3.0 eq). b. Add ethyl propiolate (1.5 eq) dropwise at room temperature. c. Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, monitoring by TLC or LC-MS. d. Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate (3x). e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. f. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure pyrazolo[1,s-a]pyridine-3-carboxylate ester.

  • Hydrolysis: a. Dissolve the purified ester in a mixture of THF and water (e.g., 3:1 v/v). b. Add LiOH (3.0-5.0 eq) and stir the mixture at room temperature for 4-8 hours. c. Monitor the reaction by TLC. Upon completion, concentrate the mixture to remove THF. d. Dilute with water and acidify to pH 3-4 with 1M HCl. A precipitate should form. e. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final pyrazolo[1,5-a]pyridine-3-carboxylic acid.

Protocol 1.2: Amide Coupling for Library Generation

This protocol uses HATU, a highly efficient and widely used peptide coupling reagent, to facilitate the formation of the amide bond between the carboxylic acid core and a diverse set of primary amines.

Materials:

  • Pyrazolo[1,5-a]pyridine-3-carboxylic acid (1.0 eq)

  • Desired primary amine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • DMF, anhydrous

  • Saturated sodium bicarbonate solution

Procedure:

  • Under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature. This pre-activates the carboxylic acid.

  • Add the primary amine (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 6-18 hours. Monitor progress by LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography or preparative HPLC to obtain the final pyrazolo[1,5-a]pyridine-3-carboxamide analog.

Section 2: In Vitro Biological Evaluation

Rationale: A robust screening cascade is essential for efficiently identifying promising compounds. The primary screen should rapidly determine a compound's whole-cell activity against Mtb. This is followed by a cytotoxicity assay to assess its selectivity for the mycobacterium over host cells. The Selectivity Index (SI), calculated as the ratio of cytotoxicity (CC₅₀) to activity (MIC), is a critical parameter for prioritizing compounds for further development.

Workflow: In Vitro Screening Cascade

G A Synthesized Compound Library B Primary Screen: MIC Determination vs. Mtb H37Rv (Protocol 2.1 / 2.2) A->B C Cytotoxicity Screen: CC50 Determination vs. Mammalian Cells (Protocol 2.3) A->C D Calculate Selectivity Index (SI) SI = CC50 / MIC B->D C->D E Prioritize Hits (e.g., MIC < 1 µM, SI > 10) D->E F Secondary Screens: - Activity vs. MDR-TB strains - In vivo efficacy models E->F

Caption: A tiered workflow for in vitro screening of antitubercular compounds.

Protocol 2.1: Determination of Minimum Inhibitory Concentration (MIC) via Microplate Alamar Blue Assay (MABA)

This is a well-established, colorimetric assay for determining the MIC of compounds against Mtb. It relies on the reduction of the blue, non-fluorescent resazurin (Alamar Blue) to the pink, fluorescent resorufin by metabolically active cells.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80

  • Test compounds, dissolved in DMSO

  • Alamar Blue reagent

  • Sterile 96-well microplates

  • Rifampicin (positive control), DMSO (negative control)

Procedure:

  • Preparation: a. Grow Mtb H37Rv to mid-log phase (OD₆₀₀ of 0.4-0.6). Adjust the culture to a final inoculum concentration of ~5 x 10⁵ CFU/mL in 7H9 broth. b. Prepare serial 2-fold dilutions of the test compounds in a 96-well plate. The final concentration range should typically span from 64 µg/mL to 0.06 µg/mL. Include wells for a positive control (Rifampicin) and a negative control (DMSO vehicle).

  • Inoculation: Add 100 µL of the Mtb inoculum to each well containing 100 µL of the diluted compound, bringing the final volume to 200 µL.

  • Incubation: Seal the plates and incubate at 37 °C for 7 days.

  • Assay Development: a. Add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well. b. Re-incubate the plates at 37 °C for 24 hours.

  • Data Analysis: a. Read the results visually or with a fluorometer/spectrophotometer. A color change from blue to pink indicates bacterial growth. b. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Protocol 2.2: Rapid Activity Profiling using Autoluminescent M. tuberculosis

This advanced method offers a faster, non-destructive alternative to MABA, enabling kinetic measurements.[8][9] Autoluminescent strains of Mtb express the luxCDABE operon, and light output is directly proportional to metabolic activity.

Materials:

  • Autoluminescent M. tuberculosis strain (e.g., H37Ra-pMV306hsp60-lux)

  • Same media and compound preparation as in Protocol 2.1

  • Sterile, white-walled 96-well microplates (for luminescence)

Procedure:

  • Setup: Prepare the bacterial inoculum and compound dilutions as described in Protocol 2.1, using white-walled plates.

  • Incubation: Incubate the plates at 37 °C.

  • Data Acquisition: a. Measure luminescence (Relative Light Units, RLU) at multiple time points (e.g., Day 0, 2, 4, 7) using a plate-reading luminometer. b. This non-destructive reading allows for the generation of time-kill curves from the same plate.[10]

  • Data Analysis: The MIC can be determined as the lowest drug concentration that results in a significant reduction in RLU compared to the no-drug control at a defined endpoint (e.g., Day 7).

Protocol 2.3: Cytotoxicity Assessment (e.g., against Vero cells)

Materials:

  • Vero (or HepG2, A549) mammalian cell line

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Test compounds in DMSO

  • Resazurin sodium salt solution

  • Sterile 96-well microplates

Procedure:

  • Seed 100 µL of cell suspension (e.g., 1 x 10⁵ cells/mL) into each well of a 96-well plate and incubate for 24 hours at 37 °C with 5% CO₂.

  • Add 1 µL of serially diluted test compounds to the wells.

  • Incubate for another 48-72 hours.

  • Add 10 µL of resazurin solution to each well and incubate for 2-4 hours.

  • Measure fluorescence (Ex/Em: ~560/590 nm).

  • Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability versus drug concentration and fitting the data to a dose-response curve.

Data Presentation: Example Antitubercular Activity Data
Compound IDR¹ GroupR² GroupMIC (µM) vs Mtb H37RvCC₅₀ (µM) vs VeroSelectivity Index (SI = CC₅₀/MIC)
PPA-01 HCyclohexyl1.25> 100> 80
PPA-02 5-ClCyclohexyl0.31> 100> 322
PPA-03 5-Cl4-Fluorophenyl0.0855687
PPA-04 5-Cl4-(Trifluoromethoxy)phenyl<0.0268> 3400
Rifampicin --0.03> 50> 1667

This is hypothetical data for illustrative purposes.

Section 3: Structure-Activity Relationship (SAR) and Lead Optimization

Rationale: SAR analysis is the cornerstone of medicinal chemistry. By correlating changes in chemical structure with changes in biological activity, researchers can build a pharmacophore model. This model guides the rational design of new analogs with improved potency, better selectivity, and more favorable drug-like properties.

Key SAR Insights for Pyrazolo[1,5-a]pyridine-3-carboxamides: Based on published studies, several key structural features influence antitubercular activity.[1][6][11]

  • Pyrazolo[1,5-a]pyridine Core: Small, electron-withdrawing groups (e.g., Chlorine) at the 5- or 7-position of the heterocyclic core often enhance potency.

  • Amide Linker: The carboxamide moiety is generally considered essential for activity.

  • Terminal Amine Group (R²): This is the most critical region for modification. Potency is highly dependent on the nature of the substituent. Lipophilic, aromatic, and heteroaromatic groups are often favored. For instance, diaryl side chains have shown excellent potency against both drug-susceptible and drug-resistant Mtb strains.[6]

Diagram: Key SAR Hotspots

G label1 R1: Small EWGs (e.g., Cl) can improve potency p1->label1 label2 R2: Critical for potency. Lipophilic & aromatic groups favored. p2->label2 label3 Modifications here often reduce activity p3->label3

Caption: Key regions for SAR exploration on the pyrazolo[1,5-a]pyridine scaffold.

Section 4: Elucidating the Mechanism of Action (MoA)

Rationale: Identifying the molecular target of a new compound series is crucial. It confirms a novel MoA, helps predict potential cross-resistance with existing drugs, and enables structure-based drug design. For pyrazolo[1,5-a]pyridines, the primary hypothesized target is the cytochrome bc1 complex (specifically the QcrB subunit).[5]

Proposed Mechanism: Inhibition of the Electron Transport Chain

G cluster_0 Mtb Inner Membrane cluster_1 Inhibitory Action NDH2 NDH-2 Menaquinone Menaquinone Pool NDH2->Menaquinone e- CytBC1 Cytochrome bc1 (QcrB subunit) Menaquinone->CytBC1 e- ProtonMotiveForce Proton Motive Force CytBC1->ProtonMotiveForce H+ pumping ATPSynthase ATP Synthase ATP ATP (Energy) ATPSynthase->ATP Inhibitor Pyrazolo[1,5-a]pyridine Compound Inhibitor->CytBC1  Inhibition ProtonMotiveForce->ATPSynthase

Caption: Inhibition of Cytochrome bc1 disrupts the Mtb electron transport chain.

Protocol 4.1: Generation and Sequencing of Resistant Mutants

The gold standard for unbiased target identification is the analysis of spontaneous resistant mutants. Mutations conferring resistance often occur within the gene encoding the drug's direct target.

Materials:

  • High-potency lead compound

  • Mtb H37Rv strain

  • Middlebrook 7H10 agar plates containing 4x, 8x, and 16x the MIC of the lead compound

  • Genomic DNA extraction kit for Mycobacteria

  • Next-generation sequencing (NGS) platform

Procedure:

  • Mutant Selection: a. Prepare a high-density Mtb culture (~10⁸ - 10⁹ CFU/mL). b. Plate large volumes of this culture onto 7H10 agar plates containing the lead compound at concentrations several-fold above the MIC. c. Incubate plates at 37 °C for 3-4 weeks until resistant colonies appear. d. Isolate individual colonies and re-streak them on drug-containing agar to confirm the resistance phenotype.

  • Genomic DNA Extraction: Extract high-quality genomic DNA from both the resistant mutant and the parental wild-type Mtb strain.

  • Whole-Genome Sequencing (WGS): a. Prepare sequencing libraries from the extracted gDNA. b. Perform WGS on a suitable platform (e.g., Illumina).

  • Bioinformatic Analysis: a. Align the sequencing reads from the resistant mutant to the H37Rv reference genome. b. Compare the mutant genome to that of the parental strain to identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels). c. A consistent mutation found in independently isolated resistant mutants, especially a non-synonymous SNP in a specific gene (e.g., qcrB), strongly implicates that gene's product as the drug target.

Conclusion

The pyrazolo[1,5-a]pyridine scaffold represents a highly promising platform for the development of next-generation antitubercular agents. Its validated mechanism of action against the Mtb cytochrome bc1 complex provides a solid foundation for rational drug design. By employing the systematic protocols for synthesis, in vitro screening, and MoA deconvolution outlined in this guide, researchers can efficiently navigate the complex path of drug discovery. The combination of a synthetically versatile core, a validated target, and robust biological assays positions this scaffold to make a significant contribution to the global fight against tuberculosis.

References

  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters. [Link]
  • Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. National Institutes of Health (NIH). [Link]
  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters. [Link]
  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. Semantic Scholar. [Link]
  • In vitro drug discovery models for Mycobacterium tuberculosis relevant for host infection. PubMed. [Link]
  • Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. National Institutes of Health (NIH). [Link]
  • Design, Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Anti-tubercular Agents.
  • Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity. PubMed. [Link]
  • Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents. PubMed. [Link]
  • Structure–Activity Relationships of Pyrazolo[1,5- a ]pyrimidin-7(4 H )-ones as Antitubercular Agents.
  • In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]
  • Screening and Evaluation of Anti-Tuberculosis Compounds.
  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. National Institutes of Health (NIH). [Link]
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. [Link]
  • In Vitro Profiling of Anti-tubercular Compounds by Rapid, Efficient, and Non-Destructive Assays Using Auto-luminescent Mycobacterium tuberculosis.
  • Structure-Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. Discovery Research Portal - University of Dundee. [Link]
  • In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. PubMed. [Link]

Sources

Application Notes & Protocols: Formulation Strategies for Agrochemicals Utilizing Pyrazolo[1,5-a]pyridine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in modern agrochemical discovery, forming the core of numerous next-generation herbicides, fungicides, and insecticides.[1][2] The inherent biological activity and synthetic tractability of these intermediates provide a robust platform for developing highly effective crop protection agents.[3][4] However, the transition from a potent active ingredient (AI) to a commercially viable, effective, and stable product is entirely dependent on the science of formulation. This guide provides researchers, chemists, and formulation scientists with a detailed technical overview and actionable protocols for formulating agrochemicals derived from pyrazolo[1,5-a]pyridine intermediates. We will explore the causality behind formulation choices, detail step-by-step laboratory protocols for common formulation types, and present a framework for ensuring product stability and performance.

Foundational Principles: The Pyrazolo[1,5-a]pyridine Core

The pyrazolo[1,5-a]pyridine system is a fused heterocyclic compound that offers a unique three-dimensional structure and electronic properties, making it an attractive scaffold for interacting with biological targets.[5] Its derivatives have been successfully developed to address various challenges in crop protection, from fungal pathogens to competitive weeds.[6][7]

The journey to a successful formulation begins with a thorough understanding of the physicochemical properties of the specific pyrazolo[1,5-a]pyridine-based AI. Key parameters that dictate formulation strategy include:

  • Solubility: Is the AI water-soluble, oil-soluble, or largely insoluble in both?

  • Physical State: Is the AI a crystalline solid or an oily liquid at ambient temperature?

  • Melting Point: A low melting point may preclude certain high-temperature formulation processes like extrusion for water-dispersible granules.

  • Chemical Stability: Is the AI susceptible to hydrolysis, photolysis, or oxidation? The formulation must protect the AI from degradation.

Caption: The core chemical scaffold of pyrazolo[1,5-a]pyridine.

The Rationale of Formulation: From Active Ingredient to Product

An unformulated AI is rarely suitable for agricultural use. Formulation science addresses this by converting the AI into a product that is:

  • Effective: Maximizes biological performance by ensuring the AI reaches and penetrates the target pest.

  • Stable: Maintains its chemical and physical integrity during storage for at least two years.

  • User-Friendly: Easy to handle, measure, and dilute for application.

  • Safe: Minimizes exposure risks to the operator and the environment.

The choice of formulation type is the first and most critical decision in the development process. It is dictated primarily by the AI's properties.

Formulation Type Abbreviation Description Ideal for Pyrazolo[1,5-a]pyridine AI with...
Suspension Concentrate SCA stable suspension of fine solid AI particles in water.Low water solubility, high melting point, solid physical state.
Emulsifiable Concentrate ECA solution of a liquid AI in a non-aqueous solvent with emulsifiers.High oil solubility, low water solubility, liquid or low melting point solid.
Water-Dispersible Granule WGGranules that disintegrate and disperse in water to form a suspension.Low water solubility, solid AI, good thermal stability. Offers low dust and easy handling.
Soluble Liquid SLA true solution of the AI in water.High water solubility (rare for this class but possible with specific salt forms).

The Role of Adjuvants: Enhancing Performance at Every Step

Adjuvants are inert ingredients added to a formulation to improve its properties and enhance the efficacy of the AI. They are not the active ingredient but are essential for performance.

  • Wetting Agents (Surfactants): Reduce the surface tension of spray droplets, allowing them to spread over the waxy cuticle of a leaf rather than beading up.[8]

  • Dispersing Agents: Adsorb onto the surface of solid AI particles in an SC or WG formulation, preventing them from clumping together (agglomeration) through steric or electrostatic repulsion.

  • Emulsifiers: A type of surfactant used in EC formulations to allow oil-based concentrates to mix with water, forming a stable milky emulsion.[9]

  • Penetrants: Help the AI to move through the plant cuticle to reach its target site.

  • Antifoaming Agents: Prevent the formation of foam during the manufacturing process and when the end-user dilutes the product.

  • Thickeners/Anti-settling Agents: Increase the viscosity of liquid formulations like SCs to prevent the solid particles from settling out over time.

Formulation Development & Validation Workflow AI AI Characterization (Solubility, MP, Stability) Select Formulation Type Selection (e.g., SC, EC, WG) AI->Select Screen Component Screening (Solvents, Surfactants, Dispersants, etc.) Select->Screen Proto Lab-Scale Prototype Development (100g - 1kg) Screen->Proto QC Initial QC Testing (Particle Size, pH, Emulsion Stability) Proto->QC Stability Accelerated Storage Stability Study (e.g., 54°C for 14 days) QC->Stability Analyze Post-Storage Analysis (AI Content, Physical Properties) Stability->Analyze Scale Pilot Scale-Up & Field Trials Analyze->Scale Pass Fail Reformulate Analyze->Fail Fail Fail->Screen

Caption: A generalized workflow for agrochemical formulation development.

Experimental Protocol 1: Development of a Suspension Concentrate (SC)

This protocol outlines the development of an SC formulation for a hypothetical solid, water-insoluble pyrazolo[1,5-a]pyridine-based fungicide, "Pyrazolofungin."

Objective: To create a stable, flowable 450 g/L SC formulation of Pyrazolofungin.

Causality Behind Component Choices:

  • Wetting Agent: Necessary to coat the hydrophobic AI particles and allow them to be incorporated into the aqueous phase during milling.

  • Dispersing Agent: A high molecular weight polymeric surfactant is chosen to provide strong steric stabilization, creating a robust barrier around each particle to prevent agglomeration in the final concentrate.

  • Thickener (Xanthan Gum): Creates a weak gel structure at rest, holding the dense AI particles in suspension, but thins upon shaking to ensure the product is easily pourable.

  • Propylene Glycol: Acts as an antifreeze, crucial for ensuring the product remains stable and flowable in cold climates.

Materials & Typical Concentration Ranges:

Component Function Example Product Concentration (% w/w)
Pyrazolofungin (98% pure)Active Ingredient-45.9%
LignosulfonateWetting AgentKraftsperse™ 25M2.0 - 5.0%
Polymeric DispersantDispersing AgentAtlox™ 49132.0 - 4.0%
Propylene GlycolAntifreeze-5.0 - 10.0%
Silicone DefoamerAntifoam-0.1 - 0.5%
Xanthan Gum (2% solution)Thickener-5.0 - 15.0%
Proxel™ GXLBiocide-0.1 - 0.2%
Deionized WaterCarrier-To 100%

Step-by-Step Methodology:

  • Preparation of the Aqueous Phase (Millbase):

    • In a beaker, combine the required amounts of deionized water, propylene glycol, wetting agent, and dispersing agent.

    • Stir with an overhead mixer until all components are fully dissolved. Add the silicone defoamer and stir gently.

  • Incorporation of the Active Ingredient:

    • While stirring the aqueous phase at a moderate speed, slowly add the powdered Pyrazolofungin technical material. Avoid adding the powder too quickly to prevent clumping.

    • Continue mixing for 15-20 minutes to create a homogenous slurry.

  • Wet Milling:

    • Transfer the slurry to a laboratory bead mill (e.g., Eiger, Netzsch).

    • Mill the slurry until the desired particle size is achieved. The target is typically a D90 (90% of particles are below this size) of less than 10 µm, with a D50 between 2-4 µm.

    • Self-Validation: Monitor particle size distribution throughout the milling process using a laser diffraction particle size analyzer. Over-milling can generate excessive heat and degrade the AI, while under-milling will lead to poor suspension stability and potential nozzle blockage during application.

  • Final Formulation ("Let-Down"):

    • Transfer the milled concentrate to a finishing vessel.

    • While stirring gently, add the pre-prepared 2% xanthan gum solution, the biocide, and any remaining water to reach the final target weight.

    • Continue to stir for 30-60 minutes to ensure the thickener is fully hydrated and the formulation is homogenous.

  • Initial Quality Control:

    • Measure and record the final formulation's pH, viscosity, and density.

    • Perform a suspensibility test (e.g., CIPAC MT 184) to ensure the particles remain suspended after dilution in water.

Experimental Protocol 2: Development of an Emulsifiable Concentrate (EC)

This protocol details the development of an EC formulation for a hypothetical liquid, oil-soluble pyrazolo[1,5-a]pyridine-based herbicide, "Pyrazoloherb."

Objective: To create a stable, clear 200 g/L EC formulation of Pyrazoloherb that forms a spontaneous and stable emulsion upon dilution.

Causality Behind Component Choices:

  • Solvent: An aromatic solvent is chosen for its high solvency power for a wide range of organic molecules, ensuring the AI remains dissolved even at low temperatures.

  • Emulsifier Blend: A blend of an anionic (calcium dodecylbenzene sulfonate) and a non-ionic (ethoxylated alcohol) surfactant is used. The anionic component provides rapid emulsification and electrostatic repulsion between droplets, while the non-ionic component provides long-term steric stability. The ratio is optimized to achieve the required Hydrophile-Lipophile Balance (HLB) for the specific oil phase.

Materials & Typical Concentration Ranges:

Component Function Example Product Concentration (% w/w)
Pyrazoloherb (95% pure)Active Ingredient-21.0%
Aromatic SolventSolventSolvesso™ 15060.0 - 70.0%
Anionic EmulsifierEmulsifierNansa® EVM 70/2E4.0 - 8.0%
Non-ionic EmulsifierEmulsifierAtlox™ 4838B4.0 - 8.0%

Step-by-Step Methodology:

  • Dissolution of the Active Ingredient:

    • In a jacketed glass vessel equipped with an overhead stirrer, add the aromatic solvent.

    • Slowly add the Pyrazoloherb technical material while stirring. If the AI is a low-melting solid, gentle heating (e.g., 40-50°C) may be applied to facilitate dissolution.

    • Continue stirring until a clear, homogenous solution is obtained.

  • Addition of Emulsifiers:

    • Add the anionic emulsifier to the solution and stir until fully incorporated.

    • Add the non-ionic emulsifier and continue to stir for 15-20 minutes to ensure complete homogeneity.

  • Quality Control & Performance Testing:

    • The final product should be a clear, single-phase liquid.

    • Emulsion Stability Test (CIPAC MT 36.3): This is the critical validation step.

      • Add 5 mL of the EC formulation to 95 mL of standard hard water in a graduated cylinder.

      • Invert the cylinder 30 times and allow it to stand.

      • A good formulation will form a spontaneous, uniform "bloom" of emulsion with minimal cream or sediment after 0.5, 1, 2, and 24 hours. The volume of free cream or oil should be recorded and must be within specified limits.

Surfactant Action at Oil-Water Interface cluster_oil Oil Droplet (AI + Solvent) cluster_water Water Phase oil_center surfactant1 < <TABLEBORDER='0'><TR><TDBGCOLOR='#EA4335'>TD><TDBGCOLOR='#34A853'>TD>TR>TABLE> > oil_center->surfactant1 surfactant2 < <TABLEBORDER='0'><TR><TDBGCOLOR='#EA4335'>TD><TDBGCOLOR='#34A853'>TD>TR>TABLE> > oil_center->surfactant2 surfactant3 < <TABLEBORDER='0'><TR><TDBGCOLOR='#EA4335'>TD><TDBGCOLOR='#34A853'>TD>TR>TABLE> > oil_center->surfactant3 surfactant4 < <TABLEBORDER='0'><TR><TDBGCOLOR='#EA4335'>TD><TDBGCOLOR='#34A853'>TD>TR>TABLE> > oil_center->surfactant4 surfactant5 < <TABLEBORDER='0'><TR><TDBGCOLOR='#EA4335'>TD><TDBGCOLOR='#34A853'>TD>TR>TABLE> > oil_center->surfactant5 surfactant6 < <TABLEBORDER='0'><TR><TDBGCOLOR='#EA4335'>TD><TDBGCOLOR='#34A853'>TD>TR>TABLE> > oil_center->surfactant6 label_hydrophobic Hydrophobic Tail (in oil) surfactant1:s->label_hydrophobic:n label_hydrophilic Hydrophilic Head (in water) surfactant4:n->label_hydrophilic:s

Caption: Emulsifier molecules stabilizing an oil droplet in water.

Protocol for Accelerated Storage Stability

No formulation is viable without proven stability. Accelerated storage testing is a predictive tool used to assess the long-term shelf life of a product.

  • Sample Preparation: Place 50-100 mL of the newly prepared formulation into duplicate, sealed, appropriate containers (e.g., glass vials, HDPE bottles).

  • Storage Conditions: Place one set of samples in a controlled oven at 54°C ± 2°C for 14 days. This is a standard condition intended to simulate approximately two years of storage at ambient temperatures. Keep the duplicate set at room temperature as a control.

  • Post-Storage Evaluation: After 14 days, remove the samples from the oven and allow them to equilibrate to room temperature for 24 hours.

  • Analysis:

    • Visual Inspection: Note any changes in appearance, such as phase separation, crystal growth, or pressure buildup. For an SC, check for the formation of a hard-packed sediment.

    • Physical Properties: Re-measure key parameters like viscosity, pH, particle size (for SC), and emulsion stability (for EC). Compare these results to the initial measurements and the room temperature control.

    • Active Ingredient Content: Use a validated analytical method (e.g., HPLC-UV) to determine the concentration of the pyrazolo[1,5-a]pyridine AI. A degradation of >5% typically indicates an unacceptable formulation.

References

  • Optimizing Agrochemical Formulations with Specialty Pyridine Deriv
  • Pyrazolo[1,5-a]pyridine-2-carboxylic acid. Chem-Impex.
  • Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives.
  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives.
  • Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal.
  • Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d).
  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety.
  • Application of Pyridin-4-ol in the Synthesis of Agrochemicals. Benchchem.
  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods.
  • Development of novel pyridine-based agrochemicals: A review. OUCI.
  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatiz
  • Adjuvants and Agrochemicals. Google Books.
  • Pyrazolo[1,5-a]pyridine Formula. Echemi.
  • Adjuvants & Surfactants.
  • Practical Guide to Adjuvants. Croda Crop Care.
  • Development of novel pyridine-based agrochemicals: A review.
  • Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytop
  • Surfactants in agrochemical formulations.
  • Controlled release agrochemicals formulations: A review.
  • Advances in surfactants for agrochemicals.
  • Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytop
  • Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Royal Society of Chemistry.
  • PYRAZOLO[1,5-B]PYRIDAZINES AS HERBICIDES.
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.
  • Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent.

Sources

Application Note & Protocol: Laboratory Synthesis of 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Versatile Heterocyclic Scaffold

6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid is a pivotal heterocyclic building block in contemporary medicinal chemistry and drug discovery. Its rigid, fused bicyclic structure provides a well-defined three-dimensional orientation for appended functionalities, making it an attractive scaffold for designing highly specific ligands for various biological targets. This compound serves as a crucial intermediate in the synthesis of a range of pharmacologically active molecules, including those investigated for the treatment of neurodegenerative diseases such as Alzheimer's, as well as cancer and other neurological disorders[1]. The bromine atom at the 6-position offers a versatile handle for further chemical modifications, most notably through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. The carboxylic acid moiety at the 3-position provides a convenient point for amide bond formation, esterification, or other derivatizations to modulate solubility, cell permeability, and target engagement.

This application note provides a detailed, reliable, and efficient protocol for the laboratory-scale synthesis of 6-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid, focusing on the hydrolysis of its ethyl ester precursor. The methodology is designed to be robust and scalable, addressing previously reported challenges of low yields and complex purification procedures[1].

Synthetic Strategy: From Ester to Carboxylic Acid via Saponification

The most direct and widely employed synthetic route to 6-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid is the saponification (base-mediated hydrolysis) of the corresponding ethyl ester, ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate. This transformation is a cornerstone of organic synthesis, valued for its high efficiency and operational simplicity.

Reaction Mechanism and Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (OH⁻), a strong nucleophile from sodium hydroxide (NaOH), attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the ethoxide (EtO⁻) leaving group. The ethoxide, being a strong base, subsequently deprotonates the newly formed carboxylic acid to yield the sodium carboxylate salt and ethanol. A final acidification step with a strong mineral acid, such as hydrochloric acid (HCl), is essential to protonate the carboxylate salt, causing the desired carboxylic acid to precipitate out of the aqueous solution due to its typically lower solubility.

The choice of a mixed solvent system, such as ethanol and water, is critical for this reaction's success. Ethanol ensures the solubility of the organic ester starting material, while water is necessary to dissolve the sodium hydroxide, facilitating a homogeneous reaction environment. Refluxing the reaction mixture provides the necessary thermal energy to overcome the activation barrier of the hydrolysis reaction, ensuring a reasonable reaction rate.

Visualizing the Synthesis

Overall Reaction Scheme

Caption: Saponification of the ethyl ester to the carboxylic acid.

Experimental Workflow

G start Start dissolve Dissolve Ester Dissolve ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate in ethanol in a reaction vessel. start->dissolve add_base Add Base Slowly add 1M NaOH solution at room temperature. dissolve->add_base reflux Reflux Heat the mixture to reflux for 6 hours. Monitor reaction progress by TLC. add_base->reflux concentrate Concentrate Cool to room temperature and remove ethanol under reduced pressure. reflux->concentrate acidify Acidify Cool the remaining aqueous solution in an ice bath and acidify to pH ~1 with 1M HCl. concentrate->acidify precipitate Precipitation Observe the formation of a solid precipitate. acidify->precipitate filter Isolate Product Collect the solid by vacuum filtration. precipitate->filter wash Wash Wash the filter cake with cold water to remove inorganic salts. filter->wash dry Dry Dry the product under vacuum to a constant weight. wash->dry end End Product dry->end

Caption: Step-by-step workflow for the hydrolysis protocol.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the hydrolysis of related esters[1][2][3].

Materials and Reagents
Reagent/MaterialGradeSupplierComments
Ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate≥98% PurityCommercialStarting material.
Sodium Hydroxide (NaOH)ACS Reagent GradeCommercialUsed to prepare a 1M aqueous solution.
Ethanol (EtOH), 200 ProofACS Reagent GradeCommercialReaction solvent.
Hydrochloric Acid (HCl), 37%ACS Reagent GradeCommercialUsed to prepare a 1M aqueous solution for acidification.
Deionized Water (H₂O)Type II or betterIn-houseFor preparing solutions and washing.
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)ACS Reagent GradeCommercialFor drying organic extracts if needed.
Round-bottom flask with reflux condenserN/AStandard Glassware
Magnetic stirrer and stir barN/AStandard Equipment
Heating mantleN/AStandard Equipment
Rotary evaporatorN/AStandard Equipment
Büchner funnel and filter flaskN/AStandard GlasswareFor product isolation.
pH paper or pH meterN/AStandard Equipment
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate (e.g., 2.69 g, 10.0 mmol, 1.0 eq.).

  • Dissolution: Add 50 mL of ethanol to the flask and stir at room temperature until the starting material is fully dissolved.

  • Addition of Base: Slowly add a 1M aqueous solution of sodium hydroxide (30 mL, 30.0 mmol, 3.0 eq.) to the stirred solution.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80-85 °C). Maintain a gentle reflux with continuous stirring for 6 hours.

    • Expert Insight: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes). The disappearance of the starting material spot and the appearance of a new, more polar spot at the baseline (the carboxylate salt) indicates reaction completion.

  • Solvent Removal: After 6 hours, remove the heating mantle and allow the reaction mixture to cool to room temperature. Concentrate the mixture using a rotary evaporator to remove the ethanol.

  • Acidification and Precipitation: Transfer the remaining aqueous solution to a beaker and cool it in an ice-water bath. While stirring vigorously, slowly add a 1M aqueous solution of hydrochloric acid dropwise until the pH of the solution is approximately 1 (as indicated by pH paper or a pH meter). A white or off-white precipitate should form.

  • Product Isolation: Continue stirring the slurry in the ice bath for another 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with two portions of cold deionized water (2 x 20 mL) to remove any residual salts (e.g., NaCl).

  • Drying: Dry the collected solid under vacuum at 50 °C to a constant weight. The final product, 6-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid, should be obtained as a white to off-white solid.

Expected Yield and Characterization
  • Yield: >90%

  • Appearance: White to off-white solid

  • Characterization: The identity and purity of the product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The melting point can also be determined and compared to literature values.

Conclusion and Future Perspectives

The protocol detailed herein describes an efficient and reliable method for the synthesis of 6-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid. By leveraging a classic saponification reaction, this procedure avoids the need for complex purification techniques like column chromatography, making it suitable for producing high-purity material on a laboratory scale. The availability of this key intermediate through a robust synthetic route facilitates further exploration of the pyrazolo[1,5-a]pyridine scaffold in the development of novel therapeutics. Future work may focus on optimizing this process for large-scale production, adhering to green chemistry principles by exploring alternative solvents or catalytic hydrolysis methods.

References

  • ChemicalBook. (n.d.). 6-BroMopyrazolo[1,5-a]pyridine synthesis. Retrieved from ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbTCG-PFRGj3ddBDZIr4bKOM5nPV1v0ZqKJkh1T4SY_QanmAtiteVak6CgITBfncQo65ogO_ySfCSaIQ_KdoXVb0aXXHmJr9l1SPlQAh3pBzIs_4E5qRtgQtGFDKFIajqg2R-IxW4AjB3McrUkw7tz6CIED8TBgGy-5CSniceZ7NKpr_g=]
  • Khan, M. F., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBKKzPwJianwpwjGF0rZuNq2aISXf8Iu6xsASHC8nVjzY-2KDr1SmWOrrO1SUTeTcycpgftdozChMZDCd6CiVb0JqAOWRFuT1PqxUdB5DUpRoqOEOpIIJRMEtNpMjn-5RBCt02_aZ37e-eAo5t]
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  • Reddy, T. J., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMP8uP4zbN01yDFNgQ57itZP_OVWZ1rqSgDaOzxRNU7nLslxPrOGDCmiZpBErni3XmSTna3ePQKDE_yW7oaz-ZpG4LDh_giIVYq4swSDeHXG-InhuB6hOW2WYL4C0MeMzydzpoygDJLL_Xc2o=]
  • Al-Issa, S. A. (2020). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. Molecules. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEx0OJ6vpiFOOhHLSmfKppTghaud8xkmI38EIsXz_TS-Kfvi-ESB3Q5dtZ-6ytLL1dxoRFBUK1vNeExOgkkV0BhMs4Yuq-k3cH8VTQiY4brbGNtUmdNlNF2zwA-U679L69MHYa3iUGse9OSrVM=]
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  • Reddy, T. J., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxilV-u0RfyhHW0UJ3OrGP1uSxaD017oj-0Mqqb2_Er0pjvDhb8mrZNpG9alG1cK_14TvNwqA5cKVCbDopVtRkOZMVrFnP163TlS9RPvj2p6YIs8n980Ccvb0Wx5fbckB0b1dBss7PWFAr0vc=]
  • CN117143095A - 6-bromopyrazolo [1,5-a ] pyridine-3-carboxylic acid and preparation method thereof. (2023). Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqLhefAtu9NuySnDtJStxD3OwCx-q0SZCfR2t3zuUV3urt30JWJ5zLJWrE0qn2vOdz2aRd1AvkbTuchuXj1BQ32nUpYPdfkHw7D1wdQNS1tU5JcbYHoSOfBYb4p0rD0-_xFeFGwwNmw6H7HB4=]

Sources

Application Notes and Protocols for the Synthesis of Pyrazole Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Pyrazole Carboxylic Acids in Modern Chemistry

Pyrazole and its derivatives represent a cornerstone of heterocyclic chemistry, demonstrating remarkable versatility and a broad spectrum of biological activities.[1][2][3] Within this privileged scaffold, pyrazole carboxylic acids and their derivatives (esters, amides) are of paramount importance, serving as crucial intermediates and final active pharmaceutical ingredients (APIs) in drug discovery.[4] Their structures are integral to a wide array of therapeutics, including anti-inflammatory agents like Celecoxib, anticancer drugs, and antimicrobial compounds.[1][4][5]

The synthetic accessibility and the ability to functionalize the pyrazole core at multiple positions allow chemists to meticulously tune the steric and electronic properties of these molecules, optimizing them for specific biological targets. This guide provides an in-depth exploration of the principal synthetic methodologies for preparing pyrazole carboxylic acid derivatives, designed for researchers and professionals in organic synthesis and drug development. We will move beyond simple procedural outlines to explain the underlying principles and rationale for each approach, offering field-proven protocols and insights to ensure reproducible and efficient synthesis.

Overview of Primary Synthetic Strategies

The construction of a substituted pyrazole carboxylic acid can be broadly categorized into two strategic approaches:

  • De Novo Ring Construction: Building the pyrazole heterocycle from acyclic precursors that already contain or allow for the formation of the carboxylic acid functionality. This is the most common route and includes classical cyclocondensations, multicomponent reactions, and cycloadditions.

  • Post-Functionalization of a Pre-formed Pyrazole Core: Introducing the carboxylic acid group onto an existing pyrazole ring. This is particularly useful when the desired pyrazole scaffold is more readily assembled without the carboxyl group.

The choice of strategy is dictated by factors such as the availability of starting materials, desired substitution patterns, and overall synthetic efficiency. The following workflow illustrates the logical connections between these key synthetic paradigms.

G cluster_0 PART 1: SYNTHESIS OF PYRAZOLE CARBOXYLIC ACID CORE cluster_1 De Novo Ring Construction cluster_2 Post-Functionalization cluster_3 PART 2: DERIVATIZATION Acyclic Acyclic Precursors (e.g., 1,3-Dicarbonyls, Alkynes) Knorr Method A: Cyclocondensation (Knorr Synthesis) Acyclic->Knorr MCR Method B: Multicomponent Reactions (MCRs) Acyclic->MCR Cyclo Method C: [3+2] Cycloaddition Acyclic->Cyclo PyrazoleCore Pre-formed Pyrazole Ring Func Method D: Oxidation / Carboxylation PyrazoleCore->Func Product Pyrazole Carboxylic Acid / Ester Knorr->Product MCR->Product Cyclo->Product Func->Product Deriv Amide & Ester Derivatives Product->Deriv

Caption: General workflow for the synthesis of pyrazole carboxylic acid derivatives.

Part 1: Synthesis of the Pyrazole Carboxylic Acid Core

Method A: Cyclocondensation via Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis, first reported in 1883, remains one of the most fundamental and widely used methods for constructing the pyrazole ring.[6][7] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic or basic conditions.[8][9]

Causality and Mechanistic Insight: The reaction is initiated by the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons. The choice of which carbonyl is attacked first can lead to regiochemical isomers, a critical consideration when using unsymmetrical dicarbonyl compounds and substituted hydrazines.[6][8] Following the initial condensation to form a hydrazone intermediate, intramolecular cyclization occurs via the attack of the second nitrogen atom on the remaining carbonyl group. Subsequent dehydration yields the aromatic pyrazole ring.[7] Using a β-ketoester as the 1,3-dicarbonyl component is a direct route to pyrazole carboxylate esters.

G cluster_0 Knorr Synthesis Mechanism start 1,3-Ketoester + Hydrazine A Initial Condensation (Nucleophilic Attack) start->A H⁺ or OH⁻ B Hydrazone Intermediate A->B C Intramolecular Cyclization B->C D Dehydration (Aromatization) C->D end Pyrazole Carboxylate Ester D->end

Caption: Simplified mechanism of the Knorr pyrazole synthesis.

Protocol 1: Synthesis of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate

This protocol describes the synthesis of a pyrazole ester from a β-ketoester and phenylhydrazine.

  • Materials:

    • Ethyl benzoylpyruvate (1.0 eq)

    • Phenylhydrazine (1.1 eq)

    • Glacial Acetic Acid (solvent)

    • Ethanol

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve ethyl benzoylpyruvate (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of ketoester).

    • To this solution, add phenylhydrazine (1.1 eq) dropwise at room temperature with stirring. An exotherm may be observed.

    • After the addition is complete, heat the reaction mixture to reflux (approx. 118 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate).

    • Upon completion, allow the mixture to cool to room temperature. A solid product may precipitate.

    • Pour the reaction mixture slowly into a beaker of ice-water with stirring. A precipitate should form.

    • Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water, followed by a small amount of cold ethanol to remove residual acetic acid.

    • Recrystallize the crude product from hot ethanol to yield the pure ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate.

Protocol 2: Saponification to 1,5-diphenyl-1H-pyrazole-3-carboxylic Acid

This protocol details the hydrolysis of the ester to the corresponding carboxylic acid, a key precursor for amide bond formation.[10]

  • Materials:

    • Pyrazole-3-carboxylate ester (from Protocol 1) (1.0 eq)

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0 - 3.0 eq)

    • Tetrahydrofuran (THF) and Water (co-solvent system)

    • Hydrochloric acid (HCl), 1M solution

  • Procedure:

    • Dissolve the pyrazole ester (1.0 eq) in a mixture of THF and water (e.g., a 3:1 or 2:1 ratio).

    • Add the solid LiOH or NaOH (2.0 - 3.0 eq) to the solution and stir vigorously at room temperature or with gentle heating (40-50 °C) for 2-6 hours, until TLC analysis indicates complete consumption of the starting ester.

    • Cool the reaction mixture in an ice bath and remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and acidify to pH 2-3 by the slow, careful addition of 1M HCl. A precipitate of the carboxylic acid should form.

    • Stir the mixture in the ice bath for an additional 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration, wash the filter cake thoroughly with cold water to remove inorganic salts, and dry under high vacuum.

Substrate (R1 in R1-CO-CH2-CO-COOEt)HydrazineTypical Yield (Protocol 1)
PhenylPhenylhydrazine85-95%
MethylPhenylhydrazine80-90%
PhenylHydrazine Hydrate75-85%
4-Chlorophenyl4-Fluorophenylhydrazine88-96%
Method B: Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot process to form a product containing substantial portions of all reactants, have emerged as a powerful tool in modern organic synthesis.[11][12] This approach offers significant advantages in terms of efficiency, atom economy, and operational simplicity, making it highly attractive for building molecular diversity.[13]

Rationale and Application: For pyrazole synthesis, a common MCR strategy involves the condensation of an aldehyde, a 1,3-dicarbonyl compound (like ethyl acetoacetate), and a hydrazine.[13][14] This approach often proceeds through an initial Knoevenagel condensation between the aldehyde and the dicarbonyl compound, followed by a Michael addition of the hydrazine and subsequent cyclization/aromatization.

Protocol 3: One-Pot Three-Component Synthesis of Ethyl 4-aryl-5-methyl-1-phenyl-1H-pyrazole-3-carboxylate

This protocol provides an efficient, catalyzed, one-pot synthesis of highly substituted pyrazole carboxylates.[14]

  • Materials:

    • Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 eq)

    • Ethyl acetoacetate (1.0 eq)

    • Phenylhydrazine (1.0 eq)

    • Catalyst: Magnetic ionic liquid [bmim][FeCl4] (1.5 mmol) or Yb(PFO)₃[13] (catalytic amount)

    • Ethanol (solvent, if not solvent-free)

  • Procedure:

    • In a round-bottom flask, combine the aromatic aldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), phenylhydrazine (1.0 eq), and the catalyst.

    • If using a solvent, add ethanol. For solvent-free conditions, proceed to the next step directly.

    • Stir the mixture at room temperature or heat to 60-80 °C. The reaction is often complete within 1-3 hours. Monitor progress by TLC.

    • Work-up (Ionic Liquid Catalyst): Add ethyl acetate to the reaction mixture. The magnetic ionic liquid catalyst can be separated using an external magnet.[14] Decant the organic solution.

    • Work-up (General): Evaporate the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol/water.

Method C: Post-Ring Formation Functionalization

An alternative to building the ring with the carboxyl group already present is to introduce it onto a pre-formed pyrazole scaffold. This strategy is valuable when the pyrazole precursors are more readily available than their carboxylated counterparts.

Key Techniques:

  • Oxidation of Alkyl Groups: A methyl or other alkyl group at the C3 or C5 position of the pyrazole ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).[15][16]

  • Metal-Halogen Exchange and Carboxylation: A halopyrazole (e.g., bromopyrazole) can be treated with a strong base like n-butyllithium at low temperature to perform a metal-halogen exchange. The resulting pyrazolyl-lithium species is a potent nucleophile that can be quenched with carbon dioxide (dry ice) to form the corresponding pyrazole carboxylic acid upon acidic workup.[17]

Protocol 4: Oxidation of 3,5-Dimethylpyrazole to 5-Methyl-1H-pyrazole-3-carboxylic Acid

This protocol demonstrates the selective oxidation of one methyl group of 3,5-dimethylpyrazole.[16]

  • Materials:

    • 3,5-Dimethyl-1H-pyrazole (1.0 eq)

    • Potassium permanganate (KMnO₄) (4.0 eq)

    • Water

    • Hydrochloric acid (HCl), concentrated

  • Procedure:

    • Dissolve 3,5-dimethyl-1H-pyrazole (1.0 eq) in water (approx. 10 mL per gram of pyrazole) in a large round-bottom flask and heat to 70 °C.

    • Slowly and portion-wise, add solid potassium permanganate (4.0 eq) to the heated solution. Caution: The reaction is exothermic. Maintain the temperature below 90 °C by controlling the rate of addition and using an ice bath for cooling if necessary. The purple color of permanganate will disappear as it is consumed.

    • After the addition is complete, continue heating and stirring for another 1-2 hours until the purple color no longer fades.

    • Cool the reaction mixture to room temperature. A brown precipitate of manganese dioxide (MnO₂) will be present.

    • Filter the mixture to remove the MnO₂ precipitate, washing the solid with a small amount of water.

    • Combine the filtrate and washings. Cool the clear solution in an ice bath and carefully acidify to pH 2-3 with concentrated HCl.

    • A white precipitate of 5-methyl-1H-pyrazole-3-carboxylic acid will form.

    • Collect the product by vacuum filtration, wash with cold water, and dry under vacuum.

Part 2: Derivatization of Pyrazole Carboxylic Acids

The pyrazole carboxylic acid is a versatile intermediate that is frequently converted into esters or amides to modulate biological activity. Amide formation is particularly prevalent in medicinal chemistry.

Protocol 5: Synthesis of a Pyrazole Carboxamide via Acid Chloride

This is a robust, two-step method that proceeds through a highly reactive acid chloride intermediate.[10][18]

  • Materials:

    • Pyrazole carboxylic acid (1.0 eq)

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.5-2.0 eq)

    • Anhydrous Dichloromethane (DCM)

    • Catalytic N,N-Dimethylformamide (DMF) (1 drop)

    • Desired amine (1.2 eq)

    • Triethylamine (TEA) or Pyridine (2.0 eq)

  • Procedure:

    • Acid Chloride Formation: In a flame-dried, N₂-purged flask, suspend the pyrazole carboxylic acid (1.0 eq) in anhydrous DCM. Add a catalytic drop of DMF.

    • Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride or oxalyl chloride (1.5 eq) dropwise. Gas evolution will be observed.

    • Allow the mixture to warm to room temperature and stir for 1-3 hours, or until the suspension becomes a clear solution.

    • Remove the solvent and excess reagent under reduced pressure to yield the crude pyrazole carbonyl chloride, which is typically used immediately without further purification.

    • Amidation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

    • In a separate flask, dissolve the desired amine (1.2 eq) and triethylamine (2.0 eq) in anhydrous DCM.

    • Add the amine solution dropwise to the acid chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours.

    • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization.

References

  • Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. [Link][1][2][5]
  • Barakat, A., et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 26(16), 4899. [Link][12]
  • Fustero, S., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(17), 5513. [Link][20][21]
  • Wan, J., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry, 22(40), 8065-8077. [Link][11][13]
  • Selvam, T. P., & Kumar, P. V. (2011). Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization of Hydrazones of β-Keto Esters. Asian Journal of Chemistry, 23(12), 5515-5517. [Link][22]
  • de la Cruz, P., et al. (2007). Recent Advances in the Synthesis of Pyrazoles. A Review.
  • Dömling, A., & D'Souza, D. C. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1245-1277. [Link][14][24]
  • SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen.
  • Kumar, V., et al. (2009).
  • Thomas, A., et al. (2021). Recent Advances in the Synthesis of Pyrazole Derivatives. Current Organic Synthesis, 18(2), 197-213. [Link][3]
  • Zou, X., et al. (2023). Copper-Promoted Aerobic Oxidative [3+2] Cycloaddition Reactions of N,N-Disubstituted Hydrazines with Alkynoates: Access to Substituted Pyrazoles. The Journal of Organic Chemistry, 88(4), 2190–2206. [Link][26]
  • Sharma, S., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6520. [Link][6]
  • Organic Chemistry Portal. (2019). Pyrazole synthesis. [Link][27]
  • Guma, M., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(4), 1049. [Link][28]
  • Sharma, V., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(21), 6636. [Link][4]
  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). [Link][7]
  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. [Link][8]
  • Acar, U., & Çetin, A. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Artuklu Kaime, 2(2), 70-80. [Link][19]
  • Janin, Y. L. (2018). Preparations of 4-Substituted 3-Carboxypyrazoles. Synthesis, 50(15), 2853-2866. [Link][16]
  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link][9]
  • Miller, R. A., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie, 57(36), 11634–11638. [Link][29]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 5-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions to help you optimize your synthetic route, improve yields, and ensure the highest purity of your target compound.

Overview of the Core Synthesis

The most prevalent and reliable method for synthesizing the pyrazolo[1,5-a]pyridine core involves the [3+2] cycloaddition of an N-aminopyridinium ylide with an appropriate dipolarophile.[1][2] For the target molecule, this translates to a two-step sequence:

  • [3+2] Cycloaddition: Reaction of an N-amino-6-bromopyridinium salt with ethyl propiolate to form Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate.

  • Saponification: Hydrolysis of the resulting ethyl ester to yield the final this compound.

This guide will focus on troubleshooting and optimizing this specific pathway.

G cluster_0 Step 1: Ylide Formation & Cycloaddition cluster_1 Step 2: Saponification A 6-Bromopyridine C N-Amino-6-bromopyridinium mesitylenesulfonate A->C Amination B Aminating Agent (e.g., H₂N-OSO₃H) B->C F Ethyl 5-bromopyrazolo[1,5-a]pyridine- 2-carboxylate C->F [3+2] Cycloaddition D Ethyl Propiolate D->F E Base (e.g., K₂CO₃) E->F I 5-Bromopyrazolo[1,5-a]pyridine- 2-carboxylic acid F->I Hydrolysis G Base (e.g., LiOH, NaOH) G->I H Solvent (e.g., MeOH/H₂O) H->I G Start Low Yield Observed CheckSalt Assess Purity of N-Aminopyridinium Salt Start->CheckSalt CheckConditions Verify Reaction Conditions (Base, Solvent, Temp, Atmosphere) CheckSalt->CheckConditions Salt is Pure Sol_Salt Recrystallize & Dry Salt CheckSalt->Sol_Salt Impure/Wet CheckHydrolysis Analyze Hydrolysis Step (TLC/LCMS for completion) CheckConditions->CheckHydrolysis Conditions OK Sol_Conditions Use Anhydrous Solvent Optimize Base/Temp Use Inert Atmosphere CheckConditions->Sol_Conditions Suboptimal Sol_Hydrolysis Adjust Base Conc. Modify Temp/Time Consider LiOH CheckHydrolysis->Sol_Hydrolysis Incomplete/ Decomposition Success Yield Improved CheckHydrolysis->Success Hydrolysis OK Sol_Salt->CheckConditions Sol_Conditions->CheckHydrolysis Sol_Hydrolysis->Success

Caption: Troubleshooting Workflow for Low Yield.

Question 2: I'm observing a dark, tarry residue and multiple spots on my TLC plate during the cycloaddition. What are the likely side reactions?

Answer: This is a common issue related to the high reactivity of the intermediates.

  • Ylide Decomposition: Pyridinium ylides can be unstable, especially when heated, and may decompose before reacting with the dipolarophile.

  • Michael Addition Pathways: The pyridinium ylide can act as a C-nucleophile and participate in Michael addition reactions with the ethyl propiolate. [3]This can lead to oligomerization or the formation of complex side products instead of the desired [3+2] cycloaddition.

  • Self-Condensation: The ethyl propiolate can undergo base-catalyzed self-condensation.

Recommendations:

  • Control Reagent Addition: Add the ethyl propiolate slowly (dropwise) to the reaction mixture containing the pyridinium salt and base. This maintains a low concentration of the dipolarophile, favoring the desired cycloaddition over side reactions.

  • Maintain Temperature Control: As mentioned, avoid excessive heat. Running the reaction at or slightly above room temperature is often sufficient.

  • Monitor Vigorously: Use TLC or LC-MS to monitor the reaction progress closely. Quench the reaction as soon as the starting material is consumed to prevent product degradation. [4]

Question 3: The final saponification step is either incomplete or seems to degrade my product. How can I improve it?

Answer: Saponification of heteroaromatic esters requires careful control to avoid incomplete reaction or decarboxylation/ring-opening side reactions.

  • Incomplete Hydrolysis: This often occurs if the base concentration is too low, the reaction time is too short, or if the ester is poorly soluble in the reaction medium.

    • Recommendation: Use a mixture of MeOH/H₂O or THF/H₂O to ensure solubility. A common condition is using 1-2 M aqueous NaOH or LiOH at room temperature and stirring for several hours to overnight. [5]* Product Degradation: Elevated temperatures during saponification can sometimes lead to decomposition of the sensitive pyrazolo[1,5-a]pyridine ring system.

    • Recommendation: Use Lithium Hydroxide (LiOH) instead of NaOH or KOH. LiOH often allows for hydrolysis at lower temperatures (0°C to room temperature), minimizing degradation. [6]Monitor the reaction by TLC until the starting ester spot has disappeared.

  • Difficult Workup: The product is an amino acid analogue and can be amphoteric, sometimes making extraction tricky.

    • Recommendation: After the reaction is complete, carefully acidify the mixture with cold 1N HCl to a pH of ~3-4. The carboxylic acid should precipitate out of the solution. If it remains dissolved, extract with a polar organic solvent like ethyl acetate.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the [3+2] cycloaddition step?

A1: The reaction is a classic 1,3-dipolar cycloaddition. [3]1. Ylide Formation: A base removes the acidic proton from the exocyclic nitrogen of the N-aminopyridinium salt, forming a 1,3-dipole known as an N-iminopyridinium ylide. 2. Cycloaddition: This ylide reacts with the electron-deficient triple bond of ethyl propiolate in a concerted [3+2] cycloaddition (Huisgen cycloaddition). This forms a bicyclic, non-aromatic intermediate. 3. Aromatization: The intermediate rapidly undergoes elimination of a proton and subsequent tautomerization to form the stable, aromatic pyrazolo[1,5-a]pyridine ring system.

Caption: Reaction Mechanism.

Q2: Are there viable alternative synthetic routes?

A2: Yes, other routes have been reported, though the cycloaddition is most common. One alternative is a cross-dehydrogenative coupling (CDC) reaction between an N-amino-2-iminopyridine derivative and a β-ketoester, promoted by an oxidant. [1]Another approach involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds. [7]However, for this specific substitution pattern, the pyridinium ylide pathway is generally the most direct.

Q3: What are the primary safety considerations for this synthesis?

A3:

  • Aminating Agents: Agents like hydroxylamine-O-sulfonic acid can be corrosive and are potent irritants. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a fume hood.

  • Solvents: Acetonitrile and DMF are toxic. Avoid inhalation and skin contact.

  • Reagents: Ethyl propiolate is a lachrymator. Always handle it in a well-ventilated fume hood.

  • Workup: Acidification of the saponification mixture will generate heat. Perform this step slowly and in an ice bath to control the exotherm.

Optimized Experimental Protocol

This protocol is a self-validating system intended for experienced laboratory personnel.

Part 1: Synthesis of Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-amino-6-bromopyridinium mesitylenesulfonate (1.0 eq) and anhydrous potassium carbonate (3.0 eq).

  • Inert Atmosphere: Purge the flask with dry nitrogen or argon for 10 minutes.

  • Solvent Addition: Add 100 mL of anhydrous acetonitrile via cannula.

  • Reagent Addition: Stir the suspension vigorously at room temperature. Slowly add ethyl propiolate (1.1 eq) dropwise over 15 minutes.

  • Reaction: Stir the mixture at room temperature for 2 hours, then heat to 45°C. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 12-18 hours.

  • Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts, washing the pad with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the product as a solid.

Part 2: Synthesis of this compound

  • Setup: Dissolve the purified ethyl ester (1.0 eq) from Part 1 in a mixture of methanol and water (3:1 v/v).

  • Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.5 eq) and stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is fully consumed (typically 4-6 hours).

  • Workup: Concentrate the mixture under reduced pressure to remove the methanol. Dilute the remaining aqueous solution with water.

  • Precipitation: Cool the solution in an ice bath and slowly add 1N HCl with stirring until the pH reaches 3-4. A precipitate should form.

  • Isolation: Stir the suspension in the ice bath for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake with cold water and dry under high vacuum to yield the final product.

Data Summary Table

StepKey ReagentsSolventTemp.Typical TimeTypical YieldNotes
Cycloaddition N-aminopyridinium salt, Ethyl propiolate, K₂CO₃Acetonitrile45°C12-18 h60-75%Inert atmosphere is crucial. Slow addition of propiolate minimizes side products.
Saponification Ethyl ester, LiOH·H₂OMeOH/H₂ORT4-6 h90-98%LiOH is preferred to minimize degradation. Careful pH adjustment during workup is key for precipitation.

References

Sources

Technical Support Center: Purification of Pyrazolo[1,5-a]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The pyrazolo[1,5-a]pyridine scaffold is a privileged N-heterocyclic structure central to numerous applications, from medicinal chemistry to materials science.[1][2] Its unique electronic properties and synthetic accessibility have made it a cornerstone for developing novel kinase inhibitors, fluorescent probes, and other functional molecules.[3][4] However, the journey from crude reaction mixture to an analytically pure compound is often fraught with challenges. The inherent basicity of the nitrogen atoms, potential for thermal instability, and the presence of closely related impurities demand a robust and well-understood purification strategy.

This guide is structured as a technical support center to provide researchers, medicinal chemists, and process development scientists with direct, actionable solutions to common purification and troubleshooting scenarios encountered during the handling of pyrazolo[1,5-a]pyridine derivatives.

Part 1: Initial Workup & Extraction Strategies (FAQs)

This section addresses the critical first steps after a reaction is complete. A well-executed workup can significantly reduce the burden on subsequent chromatographic or crystallization steps.

Question: My reaction is complete. What is the best general-purpose workup for isolating a pyrazolo[1,5-a]pyridine product?

Answer: The most effective initial workup leverages the basicity of the pyrazolo[1,5-a]pyridine core through a liquid-liquid acid-base extraction. This method efficiently separates your basic product from neutral organic impurities and acidic byproducts.

  • Expert Rationale: The nitrogen atoms in the pyrazolo[1,5-a]pyridine ring system can be protonated by an aqueous acid (like 1M HCl), rendering the molecule water-soluble as a salt. Neutral impurities (e.g., unreacted starting materials, non-basic side products) will remain in the organic layer and can be washed away. Subsequent basification of the aqueous layer deprotonates your compound, allowing it to be re-extracted back into an organic solvent in a much purer form.

Workflow: Acid-Base Extraction

cluster_start Step 1: Dissolution & Acidification cluster_separation1 Step 2: First Separation cluster_basification Step 3: Basification cluster_separation2 Step 4: Final Separation & Isolation start Crude Reaction Mixture in Organic Solvent (e.g., EtOAc, DCM) wash1 Wash with aq. 1M HCl start->wash1 org1 Organic Layer 1 (Contains Neutral/Acidic Impurities) wash1->org1 Impurities remain aq1 Aqueous Layer 1 (Contains Protonated Product) wash1->aq1 Product moves to aqueous phase wash2 Adjust pH to >9 with aq. NaOH or NaHCO3 aq1->wash2 extract Extract with fresh Organic Solvent wash2->extract aq2 Aqueous Layer 2 (Contains Inorganic Salts) extract->aq2 org2 Organic Layer 2 (Contains Purified Product) extract->org2 Product moves back to organic phase dry Dry (Na2SO4), Filter, & Evaporate org2->dry final Purified Product dry->final

Caption: Acid-Base extraction workflow for basic compounds.

Question: I performed an acid wash, but my recovery is very low. What went wrong?

Answer: Low recovery after an acidic wash typically points to one of three issues:

  • Insufficient Basification: The most common cause. If the aqueous layer is not made sufficiently basic (pH > 9) in the final step, your compound will remain protonated and water-soluble, leading to poor re-extraction into the organic phase. Always check the pH of the aqueous layer with pH paper before the final extraction.

  • Compound Instability: Some pyrazolo[1,5-a]pyridine derivatives can be sensitive to strongly acidic or basic conditions.[3] If you suspect degradation, use a milder acid (e.g., 10% citric acid) for the initial wash and a milder base (e.g., saturated sodium bicarbonate) for neutralization.

  • Emulsion Formation: Vigorous shaking, especially with chlorinated solvents like dichloromethane (DCM), can lead to stable emulsions that trap your product at the interface.[5] To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or allowing the funnel to stand undisturbed for an extended period. In the future, mix layers by gentle inversion rather than vigorous shaking.

Part 2: Troubleshooting Column Chromatography

Column chromatography is the primary tool for purifying pyrazolo[1,5-a]pyridine compounds. However, their basic nature can lead to frustrating issues.[6]

Question: My compound is streaking badly on a silica TLC plate and won't elute from my silica column. How do I fix this?

Answer: This is a classic sign of strong, undesirable interactions between the basic nitrogen atoms of your compound and the acidic silanol (Si-OH) groups on the surface of the silica gel. This leads to severe peak tailing and, in extreme cases, irreversible binding.[7]

  • Expert Rationale: The lone pair on the pyridine nitrogen acts as a Lewis base, while the surface silanol groups are weakly acidic. This interaction creates a secondary, non-elution-based retention mechanism, causing the observed streaking and poor recovery.

Solutions (From Simple to Complex):

  • Add a Competing Base: The easiest solution is to add a small amount of a competing base to your eluent. Triethylamine (TEA) at 0.1-1% (v/v) is standard. The TEA will preferentially bind to the acidic silanol sites, effectively "shielding" them from your compound and allowing it to elute cleanly based on polarity.[7]

  • Use a Different Stationary Phase: If TEA is incompatible with your molecule or downstream applications, consider a different stationary phase.

    • Alumina (Basic or Neutral): Alumina lacks the strongly acidic silanol groups of silica and is an excellent alternative for purifying basic compounds.[6]

    • Deactivated Silica: Commercially available end-capped silica or user-prepared deactivated silica (by flushing with a solvent containing TEA and then re-equilibrating) can also mitigate the issue.

  • Switch to Reverse-Phase Chromatography: For more polar pyrazolo[1,5-a]pyridines, reverse-phase (e.g., C18) chromatography is often superior.[6] A mobile phase of water/acetonitrile or water/methanol with a small amount of an acidic modifier like formic acid (0.1%) or trifluoroacetic acid (TFA) (0.1%) is typically effective. The acid modifier ensures the compound is protonated, leading to sharp, symmetrical peaks.

Troubleshooting Logic: Column Chromatography Issues

cluster_problems Identify the Issue cluster_solutions Implement Solution start Problem Observed p1 Compound Streaks / Tailing (Silica Gel) start->p1 p2 Poor Separation (Co-eluting spots) start->p2 p3 No Elution / Low Recovery start->p3 s1a Add 0.5% TEA to Eluent p1->s1a Primary Fix s2a Decrease Eluent Polarity (Finer Gradient) p2->s2a Optimize ΔRf s3a Increase Eluent Polarity (e.g., Add MeOH) p3->s3a Increase Eluting Power s1b Switch to Alumina Stationary Phase s1a->s1b If TEA fails s1c Use Reverse Phase (C18) with 0.1% Formic Acid s1b->s1c For polar compounds s2b Change Solvent System (e.g., EtOAc/Hex to DCM/MeOH) s2a->s2b Change Selectivity s2c Reduce Column Loading s2b->s2c If overloading s3b Check for Decomposition on TLC Plate s3a->s3b Check Stability s3b->s1b If unstable on silica

Caption: Decision tree for troubleshooting common chromatography problems.

Question: I have a pair of regioisomers that are very difficult to separate by column chromatography. What can I do?

Answer: Separating regioisomers is a common challenge as they often have very similar polarities. Success requires maximizing the resolving power of your chromatographic system.

  • Optimize the Mobile Phase: Do not rely solely on a standard ethyl acetate/hexane system. Test a variety of solvent systems with different selectivities using TLC. For example, replacing ethyl acetate with dichloromethane/methanol or acetone can alter the specific interactions with the isomers and improve separation.

  • Use High-Performance Flash Chromatography: Systems using smaller particle size silica (e.g., <50 µm) provide significantly higher resolution than standard flash chromatography.

  • Preparative HPLC: For high-value materials or very difficult separations, preparative HPLC is the gold standard. Both normal-phase and reverse-phase methods can be developed. A shallow gradient is often key to resolving closely eluting peaks.

Part 3: Advanced & Alternative Purification Techniques

Question: My pyrazolo[1,5-a]pyridine is chiral. How can I separate the enantiomers?

Answer: Enantiomers cannot be separated using standard achiral chromatography. You must use a chiral stationary phase (CSP) with High-Performance Liquid Chromatography (HPLC).

  • Expert Rationale: CSPs contain a chiral selector that interacts diastereomerically with the two enantiomers, leading to different retention times. Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are highly effective for a wide range of chiral N-heterocycles and are the best starting point for method development.[8][9]

Protocol: Chiral HPLC Method Development
  • Column Selection: Begin with a polysaccharide-based CSP, such as a Lux Cellulose or Amylose column.[8]

  • Initial Screening (Normal Phase):

    • Mobile Phase: Start with a simple mobile phase like Hexane/Isopropanol (90:10).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV, at a wavelength where your compound absorbs strongly.

    • Analysis: If no separation is observed, screen other alcohol modifiers like ethanol.

  • Initial Screening (Polar Organic Mode):

    • Mobile Phase: Acetonitrile or Methanol. This mode can offer very fast and efficient separations.[8]

  • Optimization: Once baseline separation is achieved, optimize the mobile phase composition to improve resolution (Rs > 1.5) and reduce run time.

Question: My compound is a solid. Can I avoid chromatography altogether?

Answer: Yes, if your compound has good crystallinity and the impurities have different solubility profiles, recrystallization is an excellent, often preferred, purification method. It is scalable, cost-effective, and can yield material of very high purity.

Solvent Selection Table for Recrystallization
Solvent ClassExamplesUse For
Protic Ethanol, Methanol, IsopropanolGood for moderately polar compounds. Often a first choice.
Aprotic Polar Acetone, Ethyl Acetate, AcetonitrileGood for dissolving a range of compounds.
Aprotic Nonpolar Toluene, Heptane, HexaneOften used as the "anti-solvent" in a two-solvent system.
Ethers Diethyl Ether, MTBETypically used as an anti-solvent or for washing crystals.

Pro-Tip: A two-solvent system (e.g., dissolving in hot ethanol and slowly adding water as an anti-solvent until turbidity appears) can be very effective for compounds that are too soluble in one solvent and not soluble enough in another.

References

  • A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells. RSC Advances. [Link]
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
  • A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells.
  • Two-step heterocyclic nitrogen extraction from petroleum oils (P
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Extraction of polycyclic aromatic nitrogen heterocycles from spiked soil samples. Taylor & Francis Online. [Link]
  • Method for purifying pyrazoles.
  • Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). Japan Tobacco Inc.. [Link]
  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. [Link]
  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety.
  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. PubMed Central. [Link]
  • Step-by-Step Procedures For Extractions. Chemistry LibreTexts. [Link]
  • Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles.
  • Separation of Nitrogen Heterocyclic Compounds from Model Coal Tar Fraction by Solvent Extraction.
  • Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
  • Enantiomeric Separation of New Chiral Azole Compounds. MDPI. [Link]
  • NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. MDPI. [Link]
  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography.
  • Preparation and Characterization of Pyrazolo[1,5-a]Pyrimidines.
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.
  • Photodriven Radical-Polar Crossover Cyclization Strategy: Synthesis of Pyrazolo[1,5-a]pyridines from Diazo Compounds.
  • Pyrazolo[1,5-a]pyridine: Recent synthetic view on crucial heterocycles. SpringerLink. [Link]
  • Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. MDPI. [Link]

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Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazolo[1,a]pyridine derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this important heterocyclic scaffold. Pyrazolo[1,5-a]pyridines are a cornerstone in medicinal chemistry, and their effective synthesis is crucial for the advancement of various therapeutic programs.

This guide is structured to provide practical, in-depth solutions to common challenges encountered during the synthesis of these valuable compounds. It is divided into two main sections: a Troubleshooting Guide organized by common experimental problems, and a comprehensive Frequently Asked Questions (FAQs) section.

Part 1: Troubleshooting Guide

This section addresses the most frequent issues encountered in the synthesis of pyrazolo[1,5-a]pyridines. Each problem is analyzed from a mechanistic perspective, providing actionable solutions based on established literature and field experience.

Problem 1: Low or No Product Yield

A low or non-existent yield of the desired pyrazolo[1,5-a]pyridine is one of the most common frustrations in its synthesis. The causes can range from the quality of starting materials to suboptimal reaction conditions.

Possible Causes and Solutions:

  • Poor Quality or Instability of N-Aminopyridinium Ylide Precursors: N-aminopyridinium salts, the precursors to the reactive ylides, can be hygroscopic and unstable. Their decomposition can halt the reaction before it even begins.

    • Solution: Ensure your N-aminopyridinium salts are freshly prepared or have been stored under an inert atmosphere in a desiccator. Their purity should be verified by ¹H NMR before use. The corresponding ylides are typically generated in situ and are not stable for long periods.

  • Suboptimal Reaction Temperature: The cycloaddition reactions to form the pyrazolo[1,5-a]pyridine core are often sensitive to temperature.

    • Solution: If you are experiencing low yields, consider optimizing the reaction temperature. For many [3+2] cycloadditions, room temperature is sufficient, but in some cases, gentle heating (e.g., 40-60 °C) can increase the reaction rate without promoting side reactions. Conversely, if side products are an issue, lowering the temperature might be beneficial.

  • Incorrect Stoichiometry or Choice of Base: The generation of the N-aminopyridinium ylide from its salt requires a base. The choice and amount of base are critical.

    • Solution: Common bases include triethylamine (TEA), potassium carbonate (K₂CO₃), and DBU. The strength of the base should be matched to the acidity of the N-aminopyridinium salt. An excess of a very strong base can lead to unwanted side reactions. Start with 1.1 to 1.5 equivalents of a milder base like K₂CO₃ and optimize from there.

  • Inefficient Cycloaddition Partner: The electronic nature of the alkyne or alkene partner significantly influences the reaction rate.

    • Solution: Electron-deficient alkynes and alkenes are generally more reactive in [3+2] cycloaddition reactions with N-aminopyridinium ylides. If your dipolarophile is electron-rich, the reaction may require more forcing conditions (higher temperature, longer reaction time) or a catalyst.

Problem 2: Formation of Regioisomers

A significant challenge in the synthesis of substituted pyrazolo[1,5-a]pyridines is the formation of regioisomers, which can be difficult to separate and reduce the yield of the desired product.

Understanding the Cause:

When using an unsymmetrically substituted N-aminopyridinium ylide or an unsymmetrical dipolarophile, the [3+2] cycloaddition can proceed through two different orientations, leading to a mixture of regioisomers. The regioselectivity is influenced by a combination of steric and electronic factors of both the 1,3-dipole and the dipolarophile.

Technical Support Center: Optimizing Reaction Conditions for Pyrazolo[1,5-a]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Pyrazolo[1,5-a]pyrimidines are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] This guide provides in-depth, field-proven insights to help you troubleshoot and optimize your reaction conditions, ensuring reproducible and high-yield syntheses.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding the synthesis of pyrazolo[1,5-a]pyrimidines.

Q1: What is the most common and versatile method for synthesizing the pyrazolo[1,5-a]pyrimidine core?

A1: The most prevalent and versatile method is the cyclocondensation reaction between a 3- or 5-aminopyrazole and a 1,3-biselectrophilic compound.[1][2] This approach allows for a wide range of substituents to be introduced on the final pyrazolo[1,5-a]pyrimidine ring system by varying the substitution on both the aminopyrazole and the 1,3-bielectrophile.

Q2: What are the most common 1,3-biselectrophilic reagents used in this synthesis?

A2: A variety of 1,3-biselectrophiles can be employed, with the choice depending on the desired substitution pattern on the pyrimidine ring. Common examples include:

  • β-dicarbonyl compounds (e.g., acetylacetone, benzoylacetone)

  • β-ketoesters (e.g., ethyl acetoacetate)

  • β-enaminones

  • α,β-unsaturated ketones and nitriles[5]

Q3: My reaction is giving a mixture of regioisomers. How can I control the regioselectivity?

A3: Regioselectivity is a common challenge in pyrazolo[1,5-a]pyrimidine synthesis, particularly with unsymmetrical 1,3-bielectrophiles. The regioselectivity is influenced by the relative reactivity of the electrophilic centers and the nucleophilicity of the amino groups on the aminopyrazole. Generally, the exocyclic amino group of the aminopyrazole is more nucleophilic than the endocyclic nitrogen. To control regioselectivity, you can:

  • Modify the 1,3-bielectrophile: Introducing steric hindrance near one of the electrophilic centers can direct the initial attack of the more accessible aminopyrazole nitrogen.

  • Protecting groups: In some cases, protecting one of the pyrazole nitrogens can direct the cyclization.

  • Reaction conditions: The choice of solvent and catalyst (acidic or basic) can significantly influence the regiochemical outcome.[2] A systematic screening of reaction conditions is often necessary.

Q4: I am observing a significant amount of side products. What are the most common side reactions?

A4: Side reactions can lead to complex product mixtures and difficult purification. Common side reactions include:

  • Self-condensation of the 1,3-bielectrophile: This is particularly prevalent under basic conditions.

  • Dimerization of the aminopyrazole.

  • Formation of isomeric pyrazolo[3,4-b]pyridines: This can occur through an alternative cyclization pathway.[5]

  • Incomplete cyclization: Leading to the formation of acyclic intermediates.[5]

Careful control of reaction stoichiometry, temperature, and the rate of addition of reagents can help minimize these side reactions.

Troubleshooting Guide: Low Reaction Yield

Low yield is one of the most frequent issues encountered in organic synthesis. The following guide provides a systematic approach to troubleshooting and optimizing your pyrazolo[1,5-a]pyrimidine synthesis for improved yields.

Decision-Making Workflow for Troubleshooting Low Yield

LowYieldTroubleshooting start Low Reaction Yield Observed check_purity Are starting materials pure and dry? start->check_purity purify_sm Purify/Dry Starting Materials check_purity->purify_sm No check_conditions Are reaction conditions optimal? check_purity->check_conditions Yes purify_sm->check_conditions optimize_temp Optimize Temperature check_conditions->optimize_temp No check_side_reactions Are there significant side products? check_conditions->check_side_reactions Yes optimize_solvent Optimize Solvent optimize_temp->optimize_solvent optimize_catalyst Optimize Catalyst optimize_solvent->optimize_catalyst optimize_catalyst->check_side_reactions modify_stoichiometry Adjust Stoichiometry check_side_reactions->modify_stoichiometry Yes slow_addition Use Slow Addition of Reagents modify_stoichiometry->slow_addition success Improved Yield slow_addition->success check_side_actions check_side_actions check_side_actions->success No

Caption: A workflow for troubleshooting low reaction yields.

Detailed Troubleshooting Steps

1. Verify Starting Material Quality

  • Purity: Impurities in either the aminopyrazole or the 1,3-bielectrophile can inhibit the reaction or lead to the formation of side products. Verify the purity of your starting materials by NMR, LC-MS, or melting point.

  • Moisture: Many of the reagents are sensitive to moisture. Ensure that your solvents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if necessary.

2. Optimize Reaction Temperature

The reaction temperature can have a profound effect on both the reaction rate and the formation of side products.

  • Too Low: The reaction may be too slow, leading to incomplete conversion.

  • Too High: Can lead to the degradation of starting materials or products, and promote the formation of side products.

Experimental Protocol for Temperature Optimization:

  • Set up a series of small-scale reactions in parallel.

  • Keep all other parameters (solvent, catalyst, stoichiometry) constant.

  • Vary the temperature in systematic increments (e.g., room temperature, 50 °C, 80 °C, reflux).

  • Monitor the reactions by TLC or LC-MS to determine the optimal temperature for product formation with minimal side products.

3. Screen Different Solvents

The choice of solvent can influence the solubility of reagents, the reaction rate, and the product distribution.

SolventPolarityCommon Applications & Considerations
Ethanol/Methanol Protic, PolarOften used for reactions at reflux. Can participate in side reactions.
Acetic Acid Protic, PolarCan act as both a solvent and an acid catalyst.[2]
Toluene/Xylene Aprotic, Non-polarHigher boiling points allow for higher reaction temperatures. Dean-Stark trap can be used to remove water.
DMF/DMA Aprotic, PolarHigh boiling points and good solvating power. Can be difficult to remove.
Microwave Irradiation -Can significantly reduce reaction times and improve yields.[2][5]

4. Evaluate Catalyst Systems

The reaction can be catalyzed by either acids or bases.

  • Acid Catalysis (e.g., acetic acid, H₂SO₄, p-TsOH): Promotes the initial condensation and subsequent cyclization.[2]

  • Base Catalysis (e.g., triethylamine, piperidine, sodium ethoxide): Can deprotonate the aminopyrazole, increasing its nucleophilicity.[1]

The optimal catalyst and its loading should be determined experimentally.

Troubleshooting Guide: Product Purification Challenges

Purification of the final pyrazolo[1,5-a]pyrimidine product can be challenging due to the presence of unreacted starting materials, side products, or regioisomers.

General Purification Strategy

PurificationWorkflow start Crude Reaction Mixture extraction Aqueous Workup/Extraction start->extraction recrystallization Recrystallization extraction->recrystallization column_chromatography Column Chromatography recrystallization->column_chromatography Impure pure_product Pure Product recrystallization->pure_product Successful column_chromatography->pure_product

Caption: A general workflow for the purification of pyrazolo[1,5-a]pyrimidines.

Detailed Purification Techniques

1. Recrystallization

If the desired product is a solid and has significantly different solubility from the impurities, recrystallization is an effective and scalable purification method.

Experimental Protocol for Recrystallization:

  • Choose a suitable solvent or solvent system where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolve the crude product in the minimum amount of hot solvent.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum.

2. Column Chromatography

For complex mixtures or when recrystallization is ineffective, column chromatography is the preferred method of purification.[6]

ParameterRecommendationRationale
Stationary Phase Silica Gel (most common)Good for separating compounds with a range of polarities.
Alumina (basic or neutral)Can be useful for acid-sensitive compounds.
Mobile Phase Hexanes/Ethyl AcetateA good starting point for many pyrazolo[1,5-a]pyrimidines.
Dichloromethane/MethanolFor more polar compounds.

Pro-Tip: Before running a large-scale column, always determine the optimal mobile phase composition using thin-layer chromatography (TLC). The ideal Rf value for the desired product is typically between 0.2 and 0.4.

Reaction Mechanism: The "Why" Behind the Synthesis

Understanding the reaction mechanism is crucial for rational troubleshooting and optimization. The formation of pyrazolo[1,5-a]pyrimidines from 5-aminopyrazoles and β-dicarbonyl compounds generally proceeds through a multi-step sequence.

ReactionMechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A 5-Aminopyrazole C Initial Adduct A->C Nucleophilic Attack B β-Dicarbonyl B->C D Enamine Intermediate C->D Dehydration E Pyrazolo[1,5-a]pyrimidine D->E Intramolecular Cyclization & Dehydration

Caption: A simplified reaction mechanism for pyrazolo[1,5-a]pyrimidine synthesis.

  • Nucleophilic Attack: The more nucleophilic exocyclic amino group of the 5-aminopyrazole attacks one of the carbonyl groups of the β-dicarbonyl compound to form an initial adduct.

  • Dehydration: The initial adduct loses a molecule of water to form a more stable enamine intermediate.

  • Intramolecular Cyclization and Dehydration: The endocyclic nitrogen of the pyrazole ring then attacks the remaining carbonyl group, followed by another dehydration step to yield the aromatic pyrazolo[1,5-a]pyrimidine ring system.

Understanding this mechanism helps to explain why, for example, acidic conditions can accelerate the reaction by protonating the carbonyl oxygen, making it more electrophilic, and facilitating the dehydration steps.

References

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors.
  • Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry. [Link]
  • An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity.
  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online. [Link]
  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PubMed Central. [Link]

Sources

stability issues and degradation of 5-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 5-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid. This document is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. Our goal is to provide you with the necessary information to anticipate and troubleshoot potential stability issues and degradation, ensuring the integrity and reproducibility of your results. The pyrazolopyridine core is a valuable scaffold in medicinal chemistry, and understanding its handling characteristics is paramount for successful research outcomes.[1][2]

This guide is structured to provide immediate, actionable advice through a series of troubleshooting questions and a comprehensive FAQ section. We will delve into the causality behind our recommendations, grounded in the chemical properties of heterocyclic carboxylic acids and bromo-aromatic systems.

Part 1: Troubleshooting Guide - Addressing Common Experimental Issues

This section is designed to help you diagnose and resolve specific problems you may encounter during your work with this compound.

I. Issue: Inconsistent results or loss of compound activity over time.

Question: My assay results are not reproducible, and the compound's inhibitory activity seems to decrease in my stock solutions. What could be the cause?

Answer: This is a classic indicator of compound degradation. The stability of this compound in solution is highly dependent on the storage conditions, solvent, and pH.

Underlying Expertise: The carboxylic acid moiety can participate in various reactions, and the electron-rich pyrazolopyridine ring system, while aromatic, can be susceptible to oxidation, especially over extended periods in solution. Repeated freeze-thaw cycles can also accelerate degradation by introducing moisture and promoting the formation of micro-precipitates.[1]

Troubleshooting Protocol & Recommendations:

  • Solvent Choice:

    • Initial Check: What solvent are you using for your stock solution? While DMSO is common, its quality and water content can significantly impact compound stability.

    • Recommendation: Use anhydrous, high-purity DMSO. Avoid prolonged storage in protic solvents like methanol or ethanol, which can potentially lead to esterification, especially under acidic conditions.

  • Storage Conditions:

    • Initial Check: How are you storing your stock solutions? Are they protected from light? At what temperature?

    • Recommendation: Aliquot your stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store these aliquots at -20°C or, for long-term storage, at -80°C. The solid compound should be stored in a cool, dry, and dark place, with some suppliers recommending 2-8°C.[3][4][5][6]

  • pH of Aqueous Buffers:

    • Initial Check: What is the pH of your assay buffer?

    • Recommendation: Prepare fresh dilutions in your aqueous buffer immediately before each experiment. Avoid storing the compound in aqueous solutions for extended periods. The carboxylic acid group will be deprotonated at neutral or basic pH, which may affect its solubility and interaction with other buffer components.

  • Purity Verification:

    • Recommendation: If you suspect degradation, re-verify the purity of your stock solution using HPLC with a UV detector or LC-MS. Compare the chromatogram to that of a freshly prepared solution from solid material.

II. Issue: Observed color change in the solid compound or solutions.

Question: My solid this compound, which was initially a white or off-white powder, has developed a yellowish or brownish tint. What does this signify?

Answer: A color change is often a visual cue for degradation. This is likely due to the formation of minor impurities resulting from slow oxidation or reaction with atmospheric components.

Underlying Expertise: Bromo-substituted aromatic compounds can be susceptible to light-induced degradation. Furthermore, trace impurities or residual catalysts from the synthesis could initiate decomposition pathways over time.

Troubleshooting Protocol & Recommendations:

  • Inert Atmosphere Storage:

    • Recommendation: For long-term storage of the solid compound, consider transferring it to a vial under an inert atmosphere of argon or nitrogen to minimize contact with oxygen and moisture.

  • Light Protection:

    • Recommendation: Always store the solid compound and any solutions in amber vials or wrap the containers in aluminum foil to protect them from light.

  • Purity Assessment:

    • Recommendation: A discolored solid should be considered suspect. Before use, its purity should be re-assessed by an appropriate analytical method like NMR, HPLC, or LC-MS. Depending on the level of impurity, purification by recrystallization may be necessary.

III. Issue: Poor solubility or precipitation in aqueous buffers.

Question: I'm having trouble dissolving the compound in my aqueous assay buffer, or it precipitates out of solution during the experiment. How can I improve its solubility?

Answer: The solubility of this compound is expected to be pH-dependent due to the carboxylic acid group.

Underlying Expertise: At a pH below its pKa, the carboxylic acid will be protonated and less soluble in aqueous media. Above its pKa, it will exist as the more soluble carboxylate salt. The planar, aromatic structure of the molecule also contributes to its relatively low aqueous solubility.

Troubleshooting Protocol & Recommendations:

  • pH Adjustment:

    • Recommendation: If your experimental conditions allow, slightly increasing the pH of your buffer can significantly enhance solubility. A pH of 7.4 or higher is generally recommended.

  • Use of Co-solvents:

    • Recommendation: If adjusting the pH is not an option, consider the inclusion of a small percentage (typically <1%) of a water-miscible organic co-solvent like DMSO or ethanol in your final assay solution. Be sure to run appropriate vehicle controls to account for any effects of the co-solvent on your assay.

  • Preparation Method:

    • Recommendation: When diluting your DMSO stock solution into an aqueous buffer, add the stock solution to the buffer dropwise while vortexing. This helps to avoid localized high concentrations that can lead to precipitation.

Part 2: Frequently Asked Questions (FAQs)

  • Q1: What are the recommended storage conditions for solid this compound?

    • A1: The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area, protected from light.[7] Several suppliers recommend refrigerated storage between 2-8°C.[3][4][5][6]

  • Q2: What solvents are compatible with this compound?

    • A2: It is generally soluble in organic solvents like DMSO and DMF. For experimental purposes, preparing a concentrated stock solution in anhydrous DMSO is a common practice.

  • Q3: What are the likely degradation pathways for this molecule?

    • A3: While specific degradation studies are not widely published, based on its structure, potential degradation pathways include:

      • Decarboxylation: At elevated temperatures, the carboxylic acid group could be lost.

      • Hydrolysis/Debromination: Under harsh pH conditions or in the presence of certain metals, the bromine atom could potentially be replaced.

      • Oxidation: The electron-rich heterocyclic ring system may be susceptible to oxidation, leading to ring-opened products or the formation of N-oxides.

  • Q4: What are the known incompatibilities for this compound?

    • A4: Based on data for the parent pyrazolo[1,5-a]pyridine-2-carboxylic acid, it is advisable to avoid strong oxidizing agents, strong bases, and amines, as these may react with the carboxylic acid or the heterocyclic ring.[8]

  • Q5: Are there any specific safety precautions I should take when handling this compound?

    • A5: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handling should be done in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9][10] Avoid contact with skin and eyes.[7]

Part 3: Data, Protocols, and Visualizations

Data Summary Table
ParameterRecommendationRationale
Solid Storage 2-8°C, dry, dark, sealed container[3][4][5][6]Minimizes slow degradation from heat, light, and atmospheric moisture/oxygen.
Stock Solution Solvent Anhydrous DMSOGood solvating power and generally inert. Anhydrous grade prevents water-mediated hydrolysis.
Stock Solution Storage -20°C to -80°C, single-use aliquotsPrevents degradation in solution and damage from repeated freeze-thaw cycles.
Incompatible Materials Strong bases, strong oxidizing agents, amines[8]Potential for acid-base reactions, redox reactions, or nucleophilic attack on the ring system.
Hazardous Decomposition Combustion produces CO, CO2, NOx[8]Thermal decomposition breaks down the organic structure.
Experimental Protocol: Stability Assessment by HPLC

This protocol provides a framework for assessing the stability of this compound in a given solvent or buffer.

  • Preparation of 'Time Zero' Sample: a. Prepare a 10 mM stock solution of the compound in anhydrous DMSO. b. Immediately dilute this stock to 100 µM in your chosen experimental buffer (e.g., PBS, pH 7.4). c. Inject a sample of this freshly prepared solution onto an appropriate HPLC system (e.g., C18 column) and acquire the chromatogram. This is your T=0 reference.

  • Incubation: a. Store the remaining 100 µM solution under your experimental conditions (e.g., 37°C in an incubator). b. Protect the solution from light.

  • Time-Point Analysis: a. At various time points (e.g., 1, 4, 8, 24 hours), take an aliquot of the incubated solution and inject it into the HPLC system using the same method as the T=0 sample.

  • Data Analysis: a. Compare the peak area of the parent compound at each time point to the T=0 sample. A decrease in the peak area indicates degradation. b. Look for the appearance of new peaks, which would correspond to degradation products.

Visualizations

Diagram 1: Troubleshooting Logic for Compound Instability

G A Inconsistent Results / Loss of Activity B Check Storage of Stock Solution A->B C Check Solvent Quality A->C D Review Assay Buffer Conditions A->D E Stored at -20°C or below? Protected from light? Minimal freeze-thaw cycles? B->E F Using anhydrous, high-purity DMSO? C->F G Is compound stored in aqueous buffer? What is the pH? D->G H Implement Best Practices: Aliquot, store at -80°C, protect from light. E->H No I Use fresh, anhydrous DMSO for new stock. F->I No J Prepare fresh dilutions for each experiment. G->J Yes

Caption: Troubleshooting workflow for stability issues.

Diagram 2: Potential Degradation Pathways

G cluster_0 Parent Compound cluster_1 Potential Degradants A 5-Bromopyrazolo[1,5-a]pyridine- 2-carboxylic acid B Decarboxylation Product A->B Heat C Oxidative Products (e.g., N-oxides) A->C Light, O2 D Hydrolysis/Debromination Product A->D Harsh pH, Nucleophiles

Caption: Hypothesized degradation routes.

References

  • Angene Chemical. (2021). Safety Data Sheet - 6-Bromopyrazolo[1,5-a]pyridine. URL
  • AK Scientific, Inc. Safety Data Sheet - 7-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid. URL
  • BLD Pharm. 5-Bromopyrazolo[1,5-a]pyridine. URL
  • BOC Sciences. 6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid. URL
  • MDPI. (2021).
  • Fisher Scientific. (2010).
  • Chem-Impex. 5-Bromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester. URL
  • AK Scientific, Inc. Safety Data Sheet - 3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid. URL
  • Chemistry LibreTexts. (2024).
  • BLD Pharm. 5-Bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid. URL
  • Sigma-Aldrich. This compound. URL
  • BLD Pharm. 5-Bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid. URL
  • PubMed. (2012).
  • PubMed. (2004). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. URL
  • Georganics. 5-Bromopyrazolo[1,5-a]pyridine. URL
  • BLD Pharm. 5-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid. URL
  • Sigma-Aldrich. This compound. URL
  • Colorcom Group. 3-Bromopyrazolo[1, 5-A]Pyridine-5-Carboxylic Acid. URL
  • ChemScene. 7-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid. URL
  • MDPI. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank. URL
  • National Institutes of Health. (2010). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry. URL
  • Organic Chemistry Portal.
  • Scribd.
  • MDPI. (2011).
  • PubChem. 3-Bromopyrazolo(1,5-a)pyridine-5-carboxylic acid. URL
  • BLD Pharm. 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid. URL
  • BLD Pharm.
  • Sigma-Aldrich. 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid. URL
  • European Commission.
  • ResearchGate. (2020). Pyrazolopyridine‐thiazole derivatives with remarkable antiproliferative activity. Archiv der Pharmazie. URL
  • ChemicalBook. 3-bromoH-pyrazolo[1,5-a]pyridine-5-carboxylic acid synthesis. URL

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Technical Support Hub: Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyridine-3-carboxylic acid and its derivatives. This scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] However, its synthesis is not without challenges, often leading to complex product mixtures that can hinder drug discovery efforts.

This guide provides in-depth troubleshooting advice, detailed mechanistic insights into common side reactions, and optimized protocols to help you navigate these synthetic challenges effectively.

Part 1: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of the pyrazolo[1,5-a]pyridine core, which typically involves the cyclocondensation of an N-aminopyridinium salt with a three-carbon electrophile (e.g., an α,β-unsaturated ester or a β-ketoester).

Problem 1: Low or No Yield of the Desired Product

  • Symptom: After workup, you isolate minimal desired product, or the reaction fails to proceed as indicated by TLC or LC-MS monitoring.

  • Potential Cause A: Inefficient N-Amination of the Pyridine Starting Material. The synthesis often begins with the amination of a substituted pyridine. This step, a variation of the Tschitschibabin reaction, can be sluggish or produce byproducts if not performed under optimal conditions.[2][3][4]

  • Solution:

    • Reagent Quality: Use fresh, high-quality aminating agents like hydroxylamine-O-sulfonic acid or O-mesitylenesulfonylhydroxylamine (MSH). Ensure anhydrous conditions, as moisture can quench these reagents.

    • Temperature Control: The amination reaction can be exothermic. Maintain the recommended temperature profile to avoid decomposition of the aminating agent or the product.

    • Solvent Choice: Dichloromethane (DCM) or chloroform are common solvents. Ensure they are dry.

  • Potential Cause B: Incomplete Cyclization. The key ring-forming step may stall, leaving the acyclic intermediate as the major component in the reaction mixture.

  • Solution:

    • Thermal Promotion: Cyclization often requires heat. Ensure the reaction is refluxed for a sufficient duration. Monitor by TLC until the intermediate spot is consumed.

    • Base Selection: A non-nucleophilic base like potassium carbonate or triethylamine is typically used to facilitate the final aromatization step by eliminating a leaving group. Ensure the base is added in appropriate stoichiometry. Stronger bases could potentially lead to undesired side reactions.

Problem 2: Presence of Multiple Spots on TLC, Indicating a Product Mixture

  • Symptom: Your TLC plate shows two or more closely-eluting spots, and the crude NMR spectrum is complex, suggesting the presence of isomers or byproducts.

  • Potential Cause A: Formation of a Regioisomeric Byproduct. This is the most prevalent and challenging side reaction in the synthesis of unsymmetrically substituted pyrazolo[1,5-a]pyridines.[5][6] The cyclization can proceed via two different pathways, leading to the desired 3-carboxy product and the isomeric 2-carboxy product.

  • Mechanistic Insight: The regioselectivity is determined by which nitrogen of the N-aminopyridinium ylide intermediate attacks the electrophilic partner. This is influenced by steric and electronic factors on both the pyridine ring and the coupling partner.[6][7]

  • Solution:

    • Control Reaction Conditions: Regioselectivity can be highly dependent on the solvent, temperature, and choice of catalyst. For instance, some protocols have found that specific Lewis acids or mediators like TEMPO can direct the regioselectivity.[7][8]

    • Modify the Electrophile: The structure of the α,β-unsaturated ester or β-ketoester can significantly influence the outcome. Experimenting with different ester groups (e.g., methyl, ethyl, tert-butyl) can alter the steric hindrance and favor one isomer over the other.

    • Purification Strategy: If isomer formation is unavoidable, careful column chromatography is required. Use a shallow solvent gradient and high-resolution silica gel to achieve separation.

  • Potential Cause B: Dimerization or Polymerization. Under harsh basic or thermal conditions, the starting materials or reactive intermediates can undergo self-condensation.[2]

  • Solution:

    • Controlled Addition: Add the base or coupling partner slowly at a lower temperature to control the reaction rate and minimize side reactions.

    • Concentration: Running the reaction at a lower concentration can sometimes disfavor bimolecular side reactions like dimerization.

Part 2: Deep Dive into the Regioisomer Side Reaction

The formation of the pyrazolo[1,5-a]pyridine-2-carboxylic acid isomer alongside the desired 3-carboxylic acid is a critical issue stemming from the initial [3+2] cycloaddition step.

The reaction proceeds through an N-aminopyridinium ylide intermediate. The ylide has two nucleophilic centers: the exocyclic nitrogen atom and the C5 carbon of the pyridine ring. The reaction with an electrophile like an acrylate ester can follow two paths.

  • Pathway A (Desired): The exocyclic nitrogen attacks the β-carbon of the acrylate, leading to an intermediate that cyclizes and aromatizes to the pyrazolo[1,5-a]pyridine-3-carboxylate .

  • Pathway B (Side Reaction): The C5 carbon of the pyridine ring attacks the β-carbon of the acrylate. This leads to the isomeric pyrazolo[1,5-a]pyridine-2-carboxylate .

The diagram below illustrates this mechanistic divergence.

G Start N-Aminopyridinium Ylide + Acrylate Ester IntA Intermediate A (N-attack) Start->IntA Pathway A (Electronically Favored) IntB Intermediate B (C5-attack) Start->IntB Pathway B (Sterically Dependent) ProductA Pyrazolo[1,5-a]pyridine -3-carboxylate (Desired Product) IntA->ProductA Cyclization & Aromatization ProductB Pyrazolo[1,5-a]pyridine -2-carboxylate (Regioisomeric Side Product) IntB->ProductB Cyclization & Aromatization

Caption: Divergent pathways in pyrazolo[1,5-a]pyridine synthesis.

Controlling Regioselectivity

Controlling the regioselectivity is key to a successful synthesis. Recent studies have explored various strategies to favor the formation of the 3-substituted isomer.

StrategyPrincipleTypical ConditionsExpected OutcomeReference
Lewis Acid Mediation Coordination of a Lewis acid (e.g., TEMPO) can alter the electronic distribution of the ylide, favoring one nucleophilic center over the other.TEMPO, DCM, room temperatureIncreased ratio of the 3-carboxylate isomer.[7][8]
Steric Hindrance Introducing bulky substituents on the pyridine ring (e.g., at C6) can sterically hinder the C5-attack pathway.Use of 6-substituted 2-aminopyridines.High regioselectivity for the 3-carboxylate isomer.[5]
Solvent Effects The polarity and coordinating ability of the solvent can influence the stability of the transition states leading to the different isomers.Aprotic polar solvents like DMF or DMSO.Can influence isomer ratios; optimization is system-dependent.[1]

Part 3: Optimized Protocol to Minimize Side Reactions

This protocol for the synthesis of Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate is designed to improve regioselectivity and overall yield. It is based on methods that employ mild conditions to control the formation of byproducts.[7][9]

Step 1: Synthesis of N-Aminopyridinium Salt

  • Dissolve 2-aminopyridine (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol).

  • Cool the solution to 0 °C in an ice bath.

  • Add O-Mesitylenesulfonylhydroxylamine (MSH) (1.1 eq) portion-wise over 15 minutes, keeping the temperature below 5 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

  • The resulting precipitate (the N-aminopyridinium salt) is filtered, washed with cold DCM, and dried under vacuum. Do not attempt to purify further; use directly in the next step.

Step 2: Cycloaddition and Aromatization

  • Suspend the crude N-aminopyridinium salt (1.0 eq) in acetonitrile (15 mL/mmol).

  • Add ethyl acrylate (1.2 eq) followed by finely ground potassium carbonate (2.5 eq).

  • Heat the mixture to reflux (approx. 82 °C) and maintain for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Filter off the inorganic salts and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the pure ethyl pyrazolo[1,5-a]pyridine-3-carboxylate.

Step 3: Saponification to Carboxylic Acid

  • Dissolve the purified ester (1.0 eq) in a mixture of ethanol and water (3:1 v/v).

  • Add sodium hydroxide (2.0 eq) and stir the mixture at 60 °C for 2-4 hours until the ester is fully consumed (monitor by TLC).

  • Cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any non-acidic impurities.

  • Cool the aqueous layer to 0 °C and acidify to pH 3-4 with 1M HCl.

  • The precipitated pyrazolo[1,5-a]pyridine-3-carboxylic acid is collected by filtration, washed with cold water, and dried under vacuum.

G cluster_0 Step 1: Amination cluster_1 Step 2: Cycloaddition cluster_2 Step 3: Hydrolysis a 2-Aminopyridine + MSH in DCM b N-Aminopyridinium Salt a->b 0 °C to RT c Salt + Ethyl Acrylate + K2CO3 in ACN b->c d Crude Ester c->d Reflux e Purified Ester d->e Chromatography f Ester + NaOH in EtOH/H2O e->f g Carboxylic Acid f->g 1. Heat 2. Acidify

Caption: Optimized workflow for pyrazolo[1,5-a]pyridine-3-carboxylic acid.

Part 4: Frequently Asked Questions (FAQs)

Q1: My final product is colored, even after chromatography. Why? A: Minor, highly conjugated byproducts formed from pyridine dimerization or other side reactions can be intensely colored. If NMR and MS data confirm purity, you can try recrystallization or treatment with activated charcoal to remove residual color.

Q2: Can I use a different base for the cycloaddition step? A: Yes, other non-nucleophilic bases like DBU or triethylamine can be used, but they may affect the reaction rate and the regioselectivity. Potassium carbonate is often preferred because it is inexpensive, effective, and easily removed by filtration.

Q3: The hydrolysis of the ester to the carboxylic acid is very slow. How can I speed it up? A: Increasing the temperature or using a stronger base like potassium hydroxide may accelerate the reaction. Alternatively, using a co-solvent like THF can improve the solubility of the ester and enhance the reaction rate. Ensure you are using a sufficient excess of the base.

Q4: Is it possible to perform a one-pot synthesis from 2-aminopyridine? A: While some literature describes one-pot procedures, they often result in lower yields and more complex purification challenges due to competing side reactions.[10] A stepwise approach, as detailed in the protocol above, generally provides better control and higher purity of the final product.

References

  • Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. Organic Letters.
  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry.
  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters.
  • Regioselective Synthesis of Pyrazolo[1,5- a]pyridine via TEMPO-Mediated [3 + 2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. PubMed.
  • Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. American Chemical Society.
  • Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. National Institutes of Health.
  • Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal.
  • Chichibabin reaction. Wikipedia.
  • One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source. Organic Chemistry Frontiers.
  • Chichibabin reaction. Grokipedia.
  • Chichibabin reaction. ResearchGate.

Sources

Technical Support Center: Scaling Up Production of 5-Bromopyrazolo[1,5-a]pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 5-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions (FAQs) to ensure a successful and scalable synthesis.

Overview of Synthetic Strategy

This compound is a key building block in medicinal chemistry.[1] A robust and scalable synthesis is critical for its application in drug discovery and development. The most common and reliable synthetic approach involves a multi-step process, which is outlined below. This strategy focuses on building the core heterocyclic structure first, followed by functional group installation and modification.

Recommended Synthetic Workflow

The synthesis can be logically divided into three primary stages:

  • Cyclization: Formation of the Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate core.

  • Regioselective Bromination: Introduction of the bromine atom at the C5 position.

  • Saponification: Hydrolysis of the ethyl ester to the final carboxylic acid product.

G cluster_0 Stage 1: Cyclization cluster_1 Stage 2: Bromination cluster_2 Stage 3: Saponification A 2-Aminopyridine C Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate (Core Intermediate) A->C 1. N-amination 2. Cyclization B Ethyl 3-bromopyruvate B->C D Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate (Bromo-Ester Intermediate) C->D N-Bromosuccinimide (NBS) Solvent (e.g., DMF) E This compound (Final Product) D->E Base (e.g., NaOH or LiOH) Solvent (e.g., EtOH/H2O) Acid workup G A Low Yield or Purity on Scale-Up B Mass Transfer Issue? A->B C Thermal Management Issue? A->C D Reagent Addition Issue? A->D B1 Poor Mixing/ Inefficient Stirring B->B1 Cause C1 Exotherm Not Controlled/ Hotspots or Overheating C->C1 Cause D1 Addition Rate Too Fast/ Localized High Concentration D->D1 Cause B2 • Use overhead mechanical stirrer • Check impeller design & speed • Ensure full suspension of solids B1->B2 Solution C2 • Monitor internal temperature • Use a reactor cooling jacket • Control reagent addition rate • Consider a more dilute solution C1->C2 Solution D2 • Use an addition funnel or pump • Add reagent sub-surface • Correlate addition rate with internal temperature D1->D2 Solution

Sources

Technical Support Center: Pyrazole Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Pyrazole Compound Synthesis. This guide is designed to provide expert advice and practical solutions to common challenges encountered in the synthesis of pyrazole derivatives. As a Senior Application Scientist, my goal is to equip you with the knowledge to diagnose and resolve issues in your synthetic workflow, ensuring efficiency, high yield, and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low Yield or No Product Formation

Q1: My Knorr pyrazole synthesis is resulting in a very low yield or failing completely. What are the likely causes and how can I troubleshoot this?

A1: Low or no yield in a Knorr pyrazole synthesis, the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a common issue that can often be traced back to several key factors.[1][2][3][4]

Underlying Causes & Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time or temperature.[2] The Knorr synthesis is often rapid, but complex substrates may require longer reaction times or more forcing conditions.[5]

    • Protocol: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initial reaction time, consider extending the reaction duration or incrementally increasing the temperature.[5][6]

  • Poor Quality of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine derivative can inhibit the reaction. Hydrazine derivatives, in particular, can degrade over time.

    • Protocol: Ensure the purity of your starting materials. Use freshly opened or properly stored reagents. The purity of starting materials can be checked by techniques like NMR or melting point analysis.

  • Suboptimal Reaction Conditions: The choice of solvent and catalyst is crucial. While often acid-catalyzed, the specific acid and solvent system can dramatically impact the outcome.[7][8]

    • Protocol: If using a standard protocol (e.g., acetic acid in ethanol), consider screening other solvent systems. For instance, aprotic dipolar solvents like DMF or NMP have shown improved results in some cases.[9] Green catalysts like ammonium chloride in ethanol have also been successfully employed.[10]

  • Product Loss During Workup: The desired pyrazole may be lost during the extraction or purification steps. This is particularly relevant if the product has some water solubility or is volatile.

    • Protocol: Optimize your workup procedure. If precipitation is used for isolation, ensure the chosen solvent system provides maximal precipitation of the product while keeping impurities in solution.[11][12] Careful selection of extraction solvents is also critical.

Troubleshooting Workflow for Low Yield:

Caption: A workflow diagram for troubleshooting low yield in pyrazole synthesis.

Issue 2: Formation of Side Products and Impurities

Q2: My reaction is producing a significant amount of side products, particularly a mixture of regioisomers. How can I improve the selectivity?

A2: The formation of regioisomers is a classic challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.[13][14] The hydrazine can attack either of the two non-equivalent carbonyl groups, leading to a mixture of products that can be difficult to separate.

Factors Influencing Regioselectivity:

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons plays a major role. Electron-withdrawing groups can activate a nearby carbonyl, making it more susceptible to nucleophilic attack.

  • Steric Effects: Bulky substituents on either the dicarbonyl compound or the hydrazine can hinder attack at the more sterically congested carbonyl group, thus favoring the formation of one regioisomer.

  • Reaction Conditions (pH, Solvent): This is often the most critical factor to control. Acidic conditions can alter the nucleophilicity of the two nitrogen atoms in the substituted hydrazine, potentially reversing the selectivity observed under neutral or basic conditions. The solvent choice can also dramatically influence the outcome.[14]

Strategies for Controlling Regioselectivity:

StrategyDescriptionRecommended Solvents/Conditions
Solvent Selection The polarity and hydrogen bonding ability of the solvent can stabilize one transition state over another.Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly enhance regioselectivity.[14]
pH Control Adjusting the pH can modulate the nucleophilicity of the hydrazine nitrogens.Acidic conditions (e.g., using hydrazine hydrochloride or adding a catalytic amount of a strong acid) often favor one isomer, while neutral or basic conditions may favor the other.[14]
Structural Modification Introducing bulky or electronically distinct groups on the starting materials can direct the reaction pathway.This is a substrate-dependent strategy that needs to be considered during the synthetic design phase.[14]

Q3: Besides regioisomers, what other common impurities might I encounter and how can they be minimized?

A3: Common impurities can include unreacted starting materials, byproducts from side reactions, and in some cases, pyrazoline intermediates.[2]

  • Pyrazoline Formation: When using α,β-unsaturated carbonyl compounds as precursors, the initial product is a pyrazoline, which must be oxidized to the aromatic pyrazole. If the oxidation is incomplete, the pyrazoline will be a major impurity.[14]

    • Solution: Ensure complete oxidation. This can often be achieved by heating the pyrazoline intermediate in a suitable solvent like DMSO in the presence of air (oxygen).[15]

  • Hydrazine-Related Impurities: Hydrazines can be unstable and may form colored impurities, leading to a yellow or red reaction mixture.[16]

    • Solution: Use high-purity hydrazine and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.[16]

Issue 3: Purification Challenges

Q4: I am struggling to purify my pyrazole compound. Column chromatography is difficult, and recrystallization is not working well. What are my options?

A4: Purification of pyrazoles can be challenging due to their polarity and potential for interaction with silica gel.

Purification Strategies:

  • Recrystallization: This is often the most effective method for obtaining high-purity pyrazoles. The key is to find the right solvent or solvent system.

    • Protocol: Screen a range of solvents from polar (e.g., ethanol, methanol, water) to non-polar (e.g., hexanes, toluene). A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, can also be very effective.[17] The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly to form crystals.[17]

  • Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated to form salts.[10][18] This property can be exploited for purification.

    • Protocol: Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The pyrazole will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) to precipitate the pure pyrazole, which can be extracted back into an organic solvent.

  • Deactivated Silica Gel Chromatography: If column chromatography is necessary, the acidic nature of standard silica gel can lead to product degradation or poor separation.

    • Protocol: Deactivate the silica gel by preparing a slurry with a small amount of a base, such as triethylamine (typically 1-2% in the eluent), before packing the column.[17] This will neutralize the acidic sites on the silica.

  • Alternative Stationary Phases: If silica gel proves problematic, consider using neutral alumina or reversed-phase (C18) silica for chromatography.[17]

Issue 4: Scale-Up Problems

Q5: I had a successful small-scale synthesis, but upon scaling up, I'm facing issues with yield and purity. What should I consider?

A5: Scaling up a reaction is not always a linear process. Physical parameters that are negligible on a small scale can become critical in larger reactors.[1][11]

Key Scale-Up Considerations:

  • Heat Transfer: Pyrazole syntheses, particularly the condensation with hydrazine, are often exothermic.[2] The surface-area-to-volume ratio decreases significantly upon scale-up, making heat dissipation less efficient.[1] This can lead to "hot spots" and an uncontrolled increase in temperature, promoting side reactions and product degradation.[1]

    • Solution: Ensure the reactor has adequate cooling capacity. Use a jacketed reactor with a temperature probe to monitor the internal temperature accurately. Control the rate of addition of reagents, especially the hydrazine, to manage the exotherm. Slow, dropwise addition is recommended.[1][2]

  • Mixing: Inefficient stirring in large reactors can lead to localized high concentrations of reactants, which can also promote side reactions.[1]

    • Solution: Use an appropriate stirrer and agitation speed to ensure the reaction mixture is homogeneous.

  • Solvent Choice: A solvent that works well on a small scale might not be optimal for a larger batch, especially concerning product precipitation and solubility of intermediates.[1][11]

    • Solution: A solvent screen may be necessary at the larger scale to ensure complete precipitation of the final product and minimize the co-precipitation of impurities.[1][11]

Scale-Up Troubleshooting Logic:

Sources

Technical Support Center: Enhancing the Purity of Synthesized Pyrazolo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of pyrazolo[1,5-a]pyridine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively engaged in the synthesis of this important class of N-heterocycles. Here, you will find practical, field-tested advice to troubleshoot common purification challenges, enhance the purity of your compounds, and streamline your workflow. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: My TLC analysis shows a clean conversion to the desired pyrazolo[1,5-a]pyridine, but I'm struggling with the purification. What are the general strategies I should consider?

A1: The purification of pyrazolo[1,5-a]pyridines can be challenging due to their often polar nature and their ability to interact with silica gel. The primary purification techniques are column chromatography and recrystallization. The choice between them depends on the physical state of your compound (solid or oil) and the nature of the impurities. For solid materials, recrystallization is often the most efficient method for achieving high purity. For oils or for separating compounds with similar polarities, column chromatography is the method of choice.

Q2: My pyrazolo[1,5-a]pyridine derivative is a solid. What are some good starting solvents for recrystallization?

A2: The selection of an appropriate recrystallization solvent is crucial and is dependent on the specific substitution pattern of your pyrazolo[1,5-a]pyridine. However, some commonly successful solvents and solvent systems include:

  • Single Solvents: Ethanol, methanol, isopropanol, acetonitrile, and ethyl acetate are excellent starting points.

  • Mixed Solvent Systems: A powerful technique involves dissolving your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then adding a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Common mixed solvent systems include ethanol/water, ethanol/hexane, and ethyl acetate/hexane.

Q3: I'm performing a column chromatography purification of my pyrazolo[1,5-a]pyridine derivative and I'm observing significant peak tailing. What causes this and how can I fix it?

A3: Peak tailing for pyrazolo[1,5-a]pyridines on silica gel is a common issue. The basic nitrogen atoms in the pyridine ring can interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape. To mitigate this, you can add a small amount of a basic modifier to your mobile phase, such as 0.1-1% triethylamine or ammonia. This will neutralize the acidic sites on the silica gel and improve the peak shape.

Q4: My synthesis has produced regioisomers of the pyrazolo[1,5-a]pyridine. Can these be separated?

A4: Yes, the separation of regioisomers is often achievable, although it can be challenging.

  • Column Chromatography: This is the most common method for separating regioisomers. Careful optimization of the mobile phase, often using a shallow solvent gradient, is key.

  • Fractional Recrystallization: If the regioisomers are solid and have different solubilities in a particular solvent system, fractional recrystallization can be an effective separation technique. This may require multiple recrystallization steps to achieve high isomeric purity.[1]

Troubleshooting Guide

This section provides a more in-depth look at specific problems you may encounter during the purification of your pyrazolo[1,5-a]pyridine derivatives and offers step-by-step solutions.

Issue 1: Persistent Impurities After Column Chromatography

Scenario: You have purified your pyrazolo[1,5-a]pyridine derivative by column chromatography, but you still observe persistent impurities in the NMR or LC-MS analysis.

Potential Causes and Solutions:

  • Unreacted Starting Materials:

    • N-Aminopyridines: These are often polar and can co-elute with the product. Solution: Increase the polarity of the mobile phase gradually to elute the more polar starting material after your product.

    • Aldehydes/Ketones/Alkynes: These are typically less polar than the product. Solution: Start with a less polar mobile phase to elute these impurities before your product.

  • Side Products:

    • Regioisomers: As discussed in the FAQs, careful optimization of column chromatography is necessary.[1]

    • [1][2][3]Triazolo[1,5-a]pyridines: In some [3+2] cycloaddition reactions, these can form as byproducts.[3] Their polarity is often similar to the desired product, making separation difficult. Solution: A change in the stationary phase (e.g., alumina) or the use of preparative HPLC may be required.

  • Residual Palladium Catalyst: For syntheses involving palladium-catalyzed cross-coupling reactions, residual palladium can contaminate your product.[4] Solution: After column chromatography, consider treating your product with a palladium scavenger resin or performing an additional purification step like recrystallization.

Issue 2: Difficulties with Recrystallization

Scenario: You are attempting to recrystallize your solid pyrazolo[1,5-a]pyridine derivative, but you are encountering problems.

Potential Problems and Solutions:

  • Oiling Out: The compound separates as a liquid instead of forming crystals.

    • Cause: The boiling point of the solvent may be higher than the melting point of your compound, or the solution is too supersaturated.

    • Solution:

      • Re-heat the solution to dissolve the oil.

      • Add a small amount of additional hot solvent.

      • Allow the solution to cool more slowly.

      • If the problem persists, try a lower-boiling point solvent.

  • Poor Crystal Formation or No Crystals:

    • Cause: The solution may not be sufficiently saturated, or there are no nucleation sites for crystal growth.

    • Solution:

      • Scratch the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites.

      • Add a seed crystal of the pure compound.

      • Slowly evaporate some of the solvent to increase the concentration.

  • Low Recovery:

    • Cause: The compound has a higher than ideal solubility in the cold solvent, or too much solvent was used initially.

    • Solution:

      • Ensure you are using the minimum amount of hot solvent to dissolve your compound.

      • After filtering the crystals, cool the mother liquor further in an ice bath to encourage more precipitation.

      • Concentrate the mother liquor and attempt a second recrystallization.

Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography for Pyrazolo[1,5-a]pyridines

This protocol provides a general procedure for purifying pyrazolo[1,5-a]pyridine derivatives using flash column chromatography, incorporating troubleshooting for basic compounds.

  • TLC Analysis and Mobile Phase Selection:

    • Develop a TLC system to separate your product from impurities. A good starting point for many pyrazolo[1,5-a]pyridines is a mixture of ethyl acetate and hexane.

    • Aim for an Rf value of 0.2-0.4 for your desired compound.

    • If you observe streaking, add 0.1-1% triethylamine to the mobile phase.

  • Column Packing:

    • Select an appropriately sized column for your sample amount (typically a 100:1 to 200:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under a gentle flow of the mobile phase, ensuring a flat and even bed.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Alternatively, adsorb your product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.

  • Elution:

    • Begin elution with the initial, less polar mobile phase.

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute your compounds.

    • Collect fractions and monitor them by TLC.

  • Isolation:

    • Combine the pure fractions containing your product.

    • Remove the solvent under reduced pressure to yield your purified pyrazolo[1,5-a]pyridine derivative.

Protocol 2: Systematic Recrystallization of Pyrazolo[1,5-a]pyridine Derivatives

This protocol outlines a systematic approach to finding the ideal recrystallization conditions for your solid pyrazolo[1,5-a]pyridine derivative.

  • Solvent Screening:

    • Place a small amount of your crude solid (10-20 mg) into several small test tubes.

    • To each tube, add a few drops of a different solvent (e.g., ethanol, methanol, isopropanol, acetonitrile, ethyl acetate, hexane, water).

    • Observe the solubility at room temperature. A good recrystallization solvent will not dissolve the compound at room temperature.

    • Heat the test tubes that showed poor room temperature solubility. An ideal solvent will dissolve your compound when hot.

    • Allow the hot solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a significant amount of high-quality crystals.

  • Recrystallization Procedure:

    • Place your crude compound in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the compound just dissolves.

    • If the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration to remove it.

    • Allow the solution to cool slowly to room temperature.

    • Once crystals have formed, place the flask in an ice bath to maximize precipitation.

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals in a desiccator or a vacuum oven.

Visualizations

Purification_Decision_Tree start Crude Pyrazolo[1,5-a]pyridine (Post-Workup) is_solid Is the compound a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (Oil) oiling_out Compound Oils Out? recrystallization->oiling_out poor_separation Poor Separation? column_chromatography->poor_separation recrystallization_success Pure Solid Product column_success Pure Product oiling_out->recrystallization_success No change_solvent Change Solvent / Adjust Cooling Rate oiling_out->change_solvent Yes change_solvent->recrystallization poor_separation->column_success No optimize_mobile_phase Optimize Mobile Phase (add modifier, change solvent system) poor_separation->optimize_mobile_phase Yes optimize_mobile_phase->column_chromatography

Caption: Decision tree for selecting a purification method.

Troubleshooting_Column_Chromatography start Column Chromatography of Pyrazolo[1,5-a]pyridine problem Identify the Issue start->problem peak_tailing Peak Tailing problem->peak_tailing Poor Peak Shape co_elution Co-elution of Impurities problem->co_elution Impure Fractions low_recovery Low Recovery problem->low_recovery Product Loss solution_tailing Add 0.1-1% Triethylamine to Mobile Phase peak_tailing->solution_tailing solution_co_elution Optimize Mobile Phase Gradient or Change Solvent System co_elution->solution_co_elution solution_low_recovery Check for Compound Streaking on TLC Consider Deactivating Silica low_recovery->solution_low_recovery end Improved Purification solution_tailing->end solution_co_elution->end solution_low_recovery->end

Caption: Troubleshooting common column chromatography issues.

References

  • Luque, C., Pons, J., Calvet, T., Font-Bardia, M., García-Antón, J., & Ros, J. (2011). Preparation, separation and characterisation of two regioisomers of a N-hydroxyalkylpyridylpyrazole ligand: A structural investigation of their coordination to Pd(II), Pt(II) and Zn(II) centres. Inorganica Chimica Acta, 367(1), 35–43. [Link]
  • Al-Azmi, A., & El-Sawy, E. R. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13836–13849. [Link]
  • Al-Azmi, A., & El-Sawy, E. R. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega, 4(4), 7558–7572. [Link]
  • Luque, C., Pons, J., Calvet, T., Font-Bardia, M., García-Antón, J., & Ros, J. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona. [Link]
  • Portilla, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(15), 4483. [Link]
  • Al-Azmi, A., & El-Sawy, E. R. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13836–13849. [Link]
  • Al-Azmi, A., & El-Sawy, E. R. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega, 4(4), 7558–7572. [Link]
  • Williams, J. M., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Omega, 7(4), 3344–3354. [Link]
  • Gavrin, L. K., et al. (2007). Synthesis of pyrazolo[1,5-alpha]pyrimidinone regioisomers. The Journal of Organic Chemistry, 72(3), 1043–1046. [Link]
  • HELIX Chromatography. (2026). HPLC Methods for analysis of Pyridine. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Validating the Biological Activity of 5-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of contemporary drug discovery, the pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1][2] Derivatives of this heterocyclic system are actively investigated for their potential as anti-inflammatory, anti-cancer, and kinase-modulating agents. This guide provides a comprehensive framework for the initial biological validation of a novel derivative, 5-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid. Our objective is to present a series of robust, in vitro experimental protocols designed to rigorously assess its potential cytotoxic and anti-inflammatory properties.

This document is structured to not only provide step-by-step methodologies but also to elucidate the scientific rationale underpinning each experimental choice. We will compare the performance of our topic compound against established benchmarks: a structurally related pyrazolo[1,5-a]pyrimidine with known kinase inhibitory activity, the well-characterized broad-spectrum kinase inhibitor Staurosporine, and the selective COX-2 inhibitor Celecoxib. Through this comparative analysis, we aim to furnish researchers, scientists, and drug development professionals with a clear, data-driven assessment of the biological potential of this compound.

I. Postulated Biological Activities and Rationale for Investigation

The pyrazolo[1,5-a]pyridine and the closely related pyrazolo[1,5-a]pyrimidine cores are known to interact with a variety of biological targets, most notably protein kinases.[3][4][5] Kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous pathologies, including cancer and inflammatory disorders. Specifically, derivatives of these scaffolds have shown inhibitory activity against Cyclin-Dependent Kinases (CDKs) and Mitogen-Activated Protein Kinases (MAPKs), such as p38.[3][6][7] Inhibition of CDK2 is a validated strategy in oncology, while p38 MAPK is a key mediator of the inflammatory response.

Based on this precedent, we hypothesize that this compound may exhibit:

  • Cytotoxic activity against cancer cell lines, potentially through the inhibition of cell cycle-regulating kinases like CDK2.

  • Anti-inflammatory properties , possibly mediated by the inhibition of pro-inflammatory signaling cascades involving p38 MAPK.

To investigate these hypotheses, we will employ a panel of in vitro assays designed to provide quantitative data on the compound's efficacy and potency.

II. Comparative Compound Selection

A critical aspect of validating a novel compound is to benchmark its activity against well-characterized molecules. For this guide, we have selected the following comparators:

  • Pyrazolo[1,5-a]pyrimidine Analogue (Compound 12h): A structurally related compound with a reported IC50 value of 22.0 nM against CDK2.[3] This will serve as a direct comparison to a potent and structurally analogous kinase inhibitor.

  • Staurosporine: A potent, broad-spectrum protein kinase inhibitor. It will serve as a positive control in our kinase inhibition assays and as a benchmark for potent cytotoxicity.

  • Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor, a widely used non-steroidal anti-inflammatory drug (NSAID).[8] This will be our benchmark for anti-inflammatory activity.

III. Experimental Validation Protocols

This section details the step-by-step protocols for the validation of this compound's biological activity.

A. Assessment of In Vitro Cytotoxicity

The initial evaluation of a potential anti-cancer agent involves assessing its ability to inhibit the proliferation of cancer cells. The MTT assay is a robust and widely used colorimetric method for this purpose.

Experimental Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the human breast adenocarcinoma cell line, MCF-7.

Cell Line Rationale: The MCF-7 cell line is a well-characterized, estrogen receptor-positive breast cancer cell line that is extensively used in cancer research and drug screening.[9][10][11][12][13]

Protocol: MTT Assay

  • Cell Culture: Maintain MCF-7 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.[9][11][12]

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a 2-fold serial dilution of this compound, the Pyrazolo[1,5-a]pyrimidine Analogue, and Staurosporine in culture medium. Add 100 µL of the diluted compounds to the respective wells, resulting in a final volume of 200 µL per well. Include a vehicle control (DMSO) and a no-cell control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Experimental Workflow for In Vitro Cytotoxicity Assessment

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Assay and Measurement cluster_3 Data Analysis culture Culture MCF-7 Cells seed Seed Cells in 96-well Plate culture->seed treat Add Compounds to Cells seed->treat prepare Prepare Serial Dilutions of Test Compounds prepare->treat incubate Incubate for 72 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate % Viability and Determine IC50 read->analyze

Caption: Workflow for determining the in vitro cytotoxicity using the MTT assay.

B. Evaluation of In Vitro Anti-inflammatory Activity

A key indicator of inflammation is the production of nitric oxide (NO) by macrophages upon stimulation with lipopolysaccharide (LPS). The Griess assay provides a simple and sensitive method to measure nitrite, a stable and nonvolatile breakdown product of NO.

Experimental Objective: To determine the IC50 of this compound for the inhibition of LPS-induced nitric oxide production in RAW 264.7 murine macrophages.

Cell Line Rationale: The RAW 264.7 cell line is a widely used and well-characterized model for studying inflammatory responses in macrophages.[14][15][16][17][18]

Protocol: Griess Assay for Nitric Oxide Production

  • Cell Culture: Maintain RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells per well in 100 µL of complete culture medium and incubate for 24 hours.[14]

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound and Celecoxib for 1 hour.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.[16][17] Include a negative control (no LPS) and a positive control (LPS only).

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.

  • Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of inhibition of NO production relative to the LPS-only control. Calculate the IC50 value.

Experimental Workflow for In Vitro Anti-inflammatory Assay

G cluster_0 Cell Preparation cluster_1 Treatment and Stimulation cluster_2 Griess Assay cluster_3 Data Analysis culture Culture RAW 264.7 Cells seed Seed Cells in 96-well Plate culture->seed pretreat Pre-treat with Compounds seed->pretreat stimulate Stimulate with LPS pretreat->stimulate collect Collect Supernatant stimulate->collect add_griess Add Griess Reagent collect->add_griess read Measure Absorbance at 540 nm add_griess->read analyze Calculate % Inhibition of NO Production and IC50 read->analyze

Caption: Workflow for assessing anti-inflammatory activity via the Griess assay.

C. In Vitro Kinase Inhibition Assays

To directly assess the kinase inhibitory potential of this compound, we will utilize a luminescence-based kinase assay, such as the Kinase-Glo® assay. This assay measures the amount of ATP remaining after a kinase reaction; a lower luminescence signal indicates higher kinase activity.

Experimental Objective: To determine the IC50 values of this compound against CDK2/Cyclin E and p38α MAPK.

Kinase Rationale:

  • CDK2/Cyclin E: A key complex that regulates the G1/S phase transition of the cell cycle, making it a relevant target for anti-cancer drug discovery.[19][20]

  • p38α MAPK: A critical mediator of the inflammatory response, activated by cellular stress and inflammatory cytokines.[21][22][23]

Protocol: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)

  • Reaction Setup: In a 384-well plate, prepare a reaction mixture containing the respective kinase (CDK2/Cyclin E or p38α MAPK), its specific substrate (e.g., Histone H1 for CDK2, ATF2 for p38α), and ATP in the appropriate kinase buffer.

  • Compound Addition: Add varying concentrations of this compound, the Pyrazolo[1,5-a]pyrimidine Analogue, and Staurosporine to the reaction mixture. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Kinase Reaction: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ATP Detection: Add the Kinase-Glo® reagent to each well. This reagent simultaneously terminates the kinase reaction and initiates a luminescent reaction that is dependent on the amount of remaining ATP.

  • Luminescence Measurement: Incubate at room temperature for 10 minutes and measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to kinase activity. Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Experimental Workflow for In Vitro Kinase Inhibition Assay

G cluster_0 Reaction Preparation cluster_1 Kinase Reaction and Detection cluster_2 Data Analysis setup Prepare Kinase Reaction Mix (Kinase, Substrate, ATP) add_compounds Add Test Compounds setup->add_compounds incubate Incubate at 30°C add_compounds->incubate add_reagent Add Kinase-Glo® Reagent incubate->add_reagent measure Measure Luminescence add_reagent->measure analyze Calculate % Inhibition and Determine IC50 measure->analyze

Caption: Workflow for determining in vitro kinase inhibition using a luminescence-based assay.

IV. Data Presentation and Comparative Analysis

The following tables summarize the expected data from the described experiments, allowing for a direct comparison of this compound with the selected comparator compounds.

Table 1: In Vitro Cytotoxicity against MCF-7 Cells

CompoundIC50 (µM)
This compoundExperimental Value
Pyrazolo[1,5-a]pyrimidine Analogue (12h)To be determined
Staurosporine~0.01

Table 2: Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cells

CompoundIC50 (µM)
This compoundExperimental Value
Celecoxib~1

Table 3: In Vitro Kinase Inhibitory Activity

CompoundCDK2/Cyclin E IC50 (µM)p38α MAPK IC50 (µM)
This compoundExperimental ValueExperimental Value
Pyrazolo[1,5-a]pyrimidine Analogue (12h)0.022To be determined
Staurosporine~0.0014~0.02

V. Conclusion and Future Directions

This guide outlines a foundational suite of in vitro experiments to validate the biological activity of this compound. The data generated from these assays will provide a robust initial assessment of its potential as a cytotoxic and/or anti-inflammatory agent. A strong performance in these assays, particularly in comparison to the established benchmarks, would warrant further investigation, including:

  • Selectivity Profiling: Screening against a broader panel of kinases to determine its selectivity profile.

  • Mechanism of Action Studies: Investigating the downstream cellular effects of target engagement, such as cell cycle arrest or apoptosis induction.

  • In Vivo Efficacy Studies: Evaluating the compound's activity in relevant animal models of cancer or inflammation.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to optimize potency and selectivity.

The systematic approach detailed herein ensures a scientifically rigorous and efficient initial validation, paving the way for the potential development of a novel therapeutic agent.

VI. References

  • Al-Ghorbani, M., et al. (2022). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 27(15), 4995. [Link]

  • Altogen Biosystems. (n.d.). MCF-7 Culturing Protocol. Retrieved from [Link]

  • Almehmadi, M. A., et al. (2021). Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia. Bioorganic Chemistry, 116, 105333. [Link]

  • Chen, T. A., et al. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha? ResearchGate. [Link]

  • ENCODE Project Consortium. (n.d.). MCF-7 Cell Culture. Retrieved from [Link]

  • Ubigene. (2025). Tips for Quickly Master MCF7 Cell Culture and Gene Editing! Retrieved from [Link]

  • Elabscience. (n.d.). MCF7 [MCF-7] Cell Line. Retrieved from [Link]

  • Hassan, A. S., et al. (2025). New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. Bioorganic Chemistry, 153, 108149. [Link]

  • Mohamed, M. S., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Pharmaceuticals, 17(12), 1587. [Link]

  • ResearchGate. (2024). (PDF) Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Retrieved from [Link]

  • Shaaban, M. R., et al. (2021). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry, 14(3), 103001. [Link]

  • Nishiguchi, G., et al. (2006). The Identification of pyrazolo[1,5-a]pyridines as Potent p38 Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(18), 4857-4860. [Link]

  • Pomaville, T., et al. (2014). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of the American College of Surgeons, 219(4), e133. [Link]

  • Kim, J., et al. (2020). Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish. Molecules, 25(18), 4229. [Link]

  • Phromnoi, K., et al. (2021). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. Foods, 10(9), 2115. [Link]

  • Shastry, V. G. L. (2019). Can anyone help me standardinzing the protocol for LPS-stimulated RAW 264.7 Cell line assay for screening anti-inflammaotry activity. ResearchGate. [Link]

  • Millipore. (n.d.). p38 MAP Kinase Assay. Retrieved from [Link]

  • Reaction Biology. (n.d.). CDK2/cyclin E Kinase Assay Service. Retrieved from [Link]

  • DiscoverX. (n.d.). Cdk2/Cyclin E Kinase Enzyme Activity Assay Kit. Retrieved from [Link]

  • Wallace, E. M., et al. (2005). Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors. Organic Letters, 7(21), 4753-4756. [Link]

  • Crocetti, L., et al. (2024). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. International Journal of Molecular Sciences, 25(10), 5293. [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ CDK2/CyclinA2 Kinase Assay Kit. Retrieved from [Link]

  • BPS Bioscience. (n.d.). CDK2 Assay Kit. Retrieved from [Link]

  • Assay Genie. (n.d.). p38 MAPK Signaling Review. Retrieved from [Link]

  • Regan, J., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Journal of Medicinal Chemistry, 45(14), 2994-3008. [Link]

  • Wang, S., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters, 6(7), 809-814. [Link]

  • ResearchGate. (n.d.). TABLE 1 IC 50 values for the p38 MAPK inhibitor PCG and the MKK 1... Retrieved from [Link]

  • Pargellis, C., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry, 45(14), 2994-3008. [Link]

  • ResearchGate. (n.d.). Selected examples of biologically relevant pyrazolopyridines. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry, 18(12), 105432. [Link]

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A Comparative Guide to the Efficacy of Pyrazolo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide offers a comparative analysis of the efficacy of various pyrazolo[1,5-a]pyridine and its closely related pyrazolo[1,5-a]pyrimidine derivatives. We will delve into their anticancer, anti-inflammatory, and antimicrobial properties, supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive resource for navigating this promising class of compounds.

The Pyrazolo[1,5-a]pyridine Core: A Foundation for Diverse Bioactivity

The pyrazolo[1,5-a]pyridine ring system is a bicyclic aromatic heterocycle, the fusion of a pyrazole and a pyridine ring. This unique arrangement imparts a rigid and planar structure, which is often advantageous for binding to biological targets. The versatility of its synthesis allows for a wide range of substituents to be introduced at various positions, enabling the fine-tuning of its pharmacological properties. This structural diversity has led to the development of derivatives with potent and selective activities, making them attractive candidates for drug discovery programs.[1]

Comparative Efficacy in Oncology

Pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives have shown significant promise as anticancer agents, with many acting as potent protein kinase inhibitors.[2][3] These kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer.

In Vitro Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected pyrazolo[1,5-a]pyrimidine derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDCancer Cell LineCancer TypeIC50 (µM)Reference CompoundReference
6a MCF-7Breast Cancer19.84 ± 0.495-Fluorouracil (10.19 ± 0.42)[4]
Hep-2Larynx Carcinoma12.76 ± 0.165-Fluorouracil (7.19 ± 0.47)[4]
6b MCF-7Breast Cancer15.32 ± 0.415-Fluorouracil (10.19 ± 0.42)[4]
Hep-2Larynx Carcinoma10.15 ± 0.335-Fluorouracil (7.19 ± 0.47)[4]
6c MCF-7Breast Cancer10.80 ± 0.365-Fluorouracil (10.19 ± 0.42)[4]
Hep-2Larynx Carcinoma8.85 ± 0.245-Fluorouracil (7.19 ± 0.47)[4]
157 HCT-116Colon Cancer1.51Doxorubicin[5][6]
158 MCF-7Breast Cancer7.68Doxorubicin[5][6]
6t -CDK2 Kinase0.09Ribociclib (0.07)[7]
-TRKA Kinase0.23Larotrectinib (0.07)[7]
6s -CDK2 Kinase0.45Ribociclib (0.07)[7]
-TRKA Kinase0.45Larotrectinib (0.07)[7]

Note: Lower IC50 values indicate higher potency.

The data clearly indicates that substitutions on the pyrazolo[1,5-a]pyrimidine core significantly influence cytotoxic activity. For instance, compound 6c , with a p-chlorophenyl substituent, exhibits the highest potency against both MCF-7 and Hep-2 cell lines among the '6' series.[4] Furthermore, some derivatives have shown potent activity as dual inhibitors of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), crucial targets in cancer therapy.[7]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The following is a generalized protocol for determining the cytotoxic effects of pyrazolo[1,5-a]pyridine derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Objective: To measure the reduction of cell viability upon treatment with test compounds.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Pyrazolo[1,5-a]pyridine derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazolo[1,5-a]pyridine derivatives in the growth medium. After 24 hours, remove the old medium from the plates and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plates treatment Treat Cells with Compounds cell_seeding->treatment compound_prep Prepare Serial Dilutions of Derivatives compound_prep->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT Solution incubation->mtt_addition formazan_solubilization Dissolve Formazan with DMSO mtt_addition->formazan_solubilization read_absorbance Measure Absorbance at 570 nm formazan_solubilization->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Caption: Workflow for In Vitro Cytotoxicity Screening.

Comparative Efficacy in Anti-Inflammatory Applications

Chronic inflammation is a hallmark of numerous diseases, and pyrazolo[1,5-a]pyridine derivatives have been investigated for their potential to modulate inflammatory responses.[8][9]

In Vitro and In Vivo Anti-Inflammatory Activity

The anti-inflammatory potential of these compounds has been evaluated in various models, including the inhibition of pro-inflammatory enzymes and signaling pathways. A study on pyrazolo[1,5-a]quinazoline derivatives, a related scaffold, identified compounds that inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in human monocytic cells.[9][10]

Compound IDAssayTarget/ModelIC50 (µM)Reference
13i NF-κB InhibitionTHP-1Blue cells< 50[9][10]
16 NF-κB InhibitionTHP-1Blue cells< 50[9][10]
7c Carrageenan-induced rat paw edemaIn vivoPotent Activity[8]

Compound 7c , a 4,7-dihydro-4-ethyl-2-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-one, demonstrated significant in vivo anti-inflammatory activity in the carrageenan-induced rat paw edema model, highlighting its potential as a lead compound.[8] The mechanism of action for many of these derivatives is linked to their ability to inhibit the biosynthesis of prostaglandins and leukotrienes.[8]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This in vivo protocol is a standard method for evaluating the anti-inflammatory activity of novel compounds.

Objective: To assess the ability of a test compound to reduce acute inflammation in a rat model.

Materials:

  • Wistar rats (150-200 g)

  • Carrageenan solution (1% in saline)

  • Pyrazolo[1,5-a]pyridine derivative suspension

  • Pletysmometer

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Indomethacin)

Procedure:

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.

  • Grouping and Fasting: Divide the animals into groups (e.g., vehicle control, reference drug, and test compound groups). Fast the animals overnight before the experiment with free access to water.

  • Compound Administration: Administer the test compound or reference drug orally or intraperitoneally at a specific dose one hour before the induction of inflammation. The control group receives the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

anti_inflammatory_workflow cluster_prep Pre-Experiment cluster_exp Experiment cluster_analysis Analysis acclimatization Animal Acclimatization grouping Grouping and Fasting acclimatization->grouping administration Compound/Vehicle Administration grouping->administration induction Induction of Edema (Carrageenan Injection) administration->induction measurement Paw Volume Measurement (0, 1, 2, 3, 4h) induction->measurement calculation Calculate % Inhibition of Edema measurement->calculation comparison Compare with Control and Reference Drug calculation->comparison

Caption: In Vivo Anti-Inflammatory Activity Workflow.

Comparative Efficacy in Antimicrobial Applications

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated promising activity against a range of bacteria and fungi.[1][11][12]

In Vitro Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents the MIC values of selected pyrazolo[1,5-a]pyrimidine derivatives against various microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference CompoundReference
6 S. aureus0.187 - 0.375Erythromycin/Amikacin[11]
E. faecalis0.187 - 0.375Erythromycin/Amikacin[11]
P. aeruginosa0.187 - 0.375Erythromycin/Amikacin[11]
9a Gram-positive isolates0.187 - 0.50Erythromycin/Amikacin[11]
10a Gram-positive isolates0.187 - 0.50Erythromycin/Amikacin[11]
10i S. aureus> 500Ampicillin (125)[12]
E. coli> 500Ampicillin (125)[12]
10n S. aureus250Ampicillin (125)[12]
E. coli250Ampicillin (125)[12]

Note: Lower MIC values indicate greater antimicrobial activity.

The antimicrobial efficacy is highly dependent on the substitution pattern. For example, the 5,7-dimethyl-pyrazolo[1,5-a]pyrimidine derivative 6 showed a good antibacterial spectrum.[11] In another study, compounds 10i and 10n showed varying degrees of activity, with the substitutions playing a key role.[12]

Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a standard laboratory method used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Objective: To determine the lowest concentration of a pyrazolo[1,5-a]pyridine derivative that inhibits the visible growth of a specific microorganism.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Pyrazolo[1,5-a]pyridine derivatives dissolved in DMSO

  • Sterile 96-well microtiter plates

  • Bacterial or fungal inoculum standardized to 0.5 McFarland

  • Incubator

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in the appropriate broth in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound. Include a growth control (broth + inoculum) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Conclusion and Future Directions

The pyrazolo[1,5-a]pyridine scaffold and its analogs represent a versatile and promising platform for the development of new therapeutic agents. The comparative data presented in this guide highlight the significant impact of structural modifications on their anticancer, anti-inflammatory, and antimicrobial efficacy. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.[3][13] Future research should focus on elucidating the precise mechanisms of action, improving pharmacokinetic profiles, and conducting in vivo studies to validate the therapeutic potential of the most promising derivatives. The continued exploration of this chemical space holds great promise for addressing unmet medical needs.

References

  • Al-Warhi, T., et al. (2023). Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry, 16(1), 104394. [Link]
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  • El-Gazzar, M. G., et al. (2023). New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation. ACS Omega, 8(30), 27159-27177. [Link]
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  • Kumar, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]
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Sources

The Evolving Landscape of Pyrazole Carboxylic Acid Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug discovery.[1] Its remarkable versatility and ability to serve as a scaffold for a diverse array of biological activities have cemented its status as a "privileged structure."[2] Among the vast chemical space of pyrazole-containing compounds, pyrazole carboxylic acid derivatives have emerged as a particularly fruitful area of research, yielding candidates with potent antimicrobial, anticancer, anti-inflammatory, and antifungal properties.[3][4][5] The presence of the carboxylic acid moiety, or its bioisosteric equivalents like carboxamides, provides a critical anchor point for interacting with biological targets and allows for extensive structural modifications to fine-tune potency, selectivity, and pharmacokinetic properties.[6][7]

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of various pyrazole carboxylic acid derivatives. We will delve into key therapeutic areas, presenting quantitative experimental data to objectively compare the performance of different structural motifs. Furthermore, this guide offers detailed experimental protocols for the synthesis and biological evaluation of these compounds, providing researchers, scientists, and drug development professionals with the foundational knowledge to navigate this promising class of molecules.

Core Structure and Synthetic Strategies

The fundamental pyrazole carboxylic acid scaffold offers multiple points for chemical modification, each influencing the molecule's interaction with its biological target. Understanding the synthetic pathways to access these derivatives is crucial for exploring their full therapeutic potential.

Caption: General structure of a pyrazole carboxylic acid, highlighting positions for substitution (R1, R2, R3).

A common and versatile synthetic route to pyrazole carboxamides involves a two-step process: the construction of the pyrazole ring with a carboxylic acid or ester group, followed by amide coupling.[4] The Knorr pyrazole synthesis, a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, is a frequently employed method for forming the pyrazole core.[4]

Experimental Protocol: Synthesis of a Pyrazole Carboxylate Ester

This protocol outlines the synthesis of a pyrazole-carboxylate ester via a cyclocondensation reaction.[4]

Materials:

  • Hydrazine derivative (1.0 eq)

  • β-Ketoester (1.0 eq)

  • Ethanol

  • Glacial acetic acid (catalytic amount, e.g., 0.1 eq)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the hydrazine derivative in ethanol.[4]

  • Add a catalytic amount of glacial acetic acid to the solution.[4]

  • Add the β-ketoester dropwise to the stirred solution at room temperature.[4]

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to obtain the desired pyrazole-carboxylate ester.

Comparative Analysis of Biological Activities

The true potential of pyrazole carboxylic acid derivatives is revealed through the comparative analysis of their biological activities across different therapeutic areas. By systematically modifying the substituents on the pyrazole core, researchers can optimize their potency and selectivity for specific targets.

I. Pyrazole Carboxylic Acid Derivatives as Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.[3] Pyrazole derivatives have shown significant promise as kinase inhibitors.[2]

Structure-Activity Relationship Insights:

  • N1-Substitution: The substituent at the N1 position of the pyrazole ring is critical for potent kinase inhibition. Large, hydrophobic groups are often favored, as they can occupy hydrophobic pockets in the kinase active site.

  • C3-Carboxamide: The carboxamide group at the C3 position is a key hydrogen bond donor and acceptor, forming crucial interactions with the hinge region of the kinase. The nature of the amine component of the amide can be varied to modulate selectivity and physical properties.[6]

  • C5-Substitution: Aromatic or heteroaromatic substituents at the C5 position often engage in π-π stacking interactions with aromatic residues in the active site. The substitution pattern on this ring can significantly impact potency.

Comparative Data: Inhibition of various kinases by Pyrazole Carboxylic Acid Derivatives

Compound IDN1-SubstituentC3-Amide SubstituentC5-SubstituentTarget KinaseIC50 (nM)Reference
A 2,4-DichlorophenylPiperidin-1-yl4-ChlorophenylCB1 (antagonist)Potent
B PhenylSemicarbazoneBenzimidazoleChk241.64[8]
C Phenyl-BenzimidazoleChk217.9[8]
D -Diaryl amide-Bcr-Abl14.2[8]
E -MorpholinoBenzimidazoleAurora A/B28.9 / 2.2[8]

Causality Behind Experimental Choices: The selection of diverse aromatic and heterocyclic substituents at the N1, C3, and C5 positions is a rational approach to explore the chemical space around the pyrazole core. The use of different kinase targets (e.g., CB1, Chk2, Bcr-Abl, Aurora A/B) allows for the identification of scaffolds with potential for development against a range of diseases. The quantitative IC50 data provides a clear metric for comparing the potency of these derivatives.

Kinase_Inhibitor_SAR cluster_0 Core Pyrazole Scaffold cluster_1 Key Structural Modifications cluster_2 Biological Outcome core Pyrazole Carboxylic Acid Derivative N1 N1-Substituent (e.g., Aryl, Heteroaryl) core->N1 Modification C3 C3-Carboxamide (H-bonding) core->C3 Modification C5 C5-Substituent (π-stacking) core->C5 Modification activity Kinase Inhibition Potency (IC50) N1->activity Influences C3->activity Influences C5->activity Influences

Caption: Workflow for the development of pyrazole-based antifungal agents.

Experimental Protocol: In Vitro Antifungal Assay (Mycelial Growth Inhibition)

This protocol describes a method for evaluating the in vitro antifungal activity of compounds by measuring the inhibition of mycelial growth. [9] Materials:

  • Fungal strains (e.g., Rhizoctonia solani)

  • Potato Dextrose Agar (PDA) medium

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Sterile petri dishes

  • Sterile cork borer

  • Incubator

Procedure:

  • Prepare PDA medium and sterilize by autoclaving.

  • Cool the PDA to approximately 50-60°C and add the test compound to achieve the desired final concentration. Mix well and pour into sterile petri dishes.

  • Allow the agar to solidify.

  • Using a sterile cork borer, cut a mycelial disc from the edge of an actively growing fungal culture.

  • Place the mycelial disc in the center of the PDA plate containing the test compound.

  • Prepare control plates with the solvent (DMSO) but without the test compound.

  • Incubate the plates at an appropriate temperature (e.g., 25-28°C) for a specified period, or until the mycelial growth in the control plate reaches the edge of the dish.

  • Measure the diameter of the fungal colony in both the treated and control plates.

  • Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(C - T) / C] x 100

    • Where C is the average diameter of the fungal colony in the control group, and T is the average diameter of the fungal colony in the treated group.

  • Determine the EC50 value by testing a range of compound concentrations and plotting the inhibition percentage against the logarithm of the concentration.

Conclusion: A Scaffold of Continuing Promise

Pyrazole carboxylic acid derivatives continue to be a rich source of biologically active compounds with therapeutic potential across a wide range of diseases. The ability to systematically modify their structure allows for the fine-tuning of their activity against specific targets. This guide has provided a comparative overview of the structure-activity relationships of these derivatives in the context of kinase inhibition and antifungal activity, supported by quantitative data and detailed experimental protocols. As our understanding of the molecular basis of diseases deepens, the rational design of novel pyrazole-based compounds will undoubtedly lead to the development of next-generation therapeutics.

References

  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109.
  • DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.
  • ResearchGate. (n.d.). The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds.
  • National Center for Biotechnology Information. (2022). Antibacterial pyrazoles: tackling resistant bacteria. PMC.
  • JoVE. (2022). Quantifying the Antifungal Activity of Peptides Against Candida albicans.
  • National Center for Biotechnology Information. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed Central.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
  • MDPI. (n.d.). Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. MDPI.
  • National Center for Biotechnology Information. (n.d.). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PubMed.
  • National Center for Biotechnology Information. (n.d.). In vitro JAK kinase activity and inhibition assays. PubMed.
  • ResearchGate. (n.d.). Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives.
  • Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing.
  • MDPI. (n.d.). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations.
  • Meddocs Publishers. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives.
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  • National Center for Biotechnology Information. (n.d.). Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives. PubMed.
  • MDPI. (n.d.). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
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  • American Society for Microbiology. (n.d.). Antifungal Susceptibility Testing: Current Approaches.
  • ResearchGate. (n.d.). Overview of commercialized pyrazole carboxamide and benzimidazole fungicides.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. PMC.
  • National Center for Biotechnology Information. (n.d.). Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives. PubMed.
  • ResearchGate. (n.d.). The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values.
  • ResearchGate. (n.d.). IC 50 values of tested compounds ± standard deviation against HepG-2.
  • Royal Society of Chemistry. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Publishing.
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Sources

A Head-to-Head Battle of Bioisosteres: A Comparative Analysis of Pyrazolo[1,5-a]pyridine and Imidazo[1,2-a]pyridine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the strategic selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate success of a drug discovery campaign. Among the myriad of privileged structures, the pyrazolo[1,5-a]pyridine and imidazo[1,2-a]pyridine cores have emerged as particularly fruitful frameworks. Their remarkable versatility and broad spectrum of biological activities have cemented their status as staples in the medicinal chemist's toolkit.[1][2] This guide provides an in-depth comparative analysis of these two prominent scaffolds, delving into their synthesis, physicochemical properties, and biological applications, supported by experimental data and protocols to empower researchers in their quest for novel therapeutics.

At a Glance: Key Physicochemical and Biological Properties

PropertyPyrazolo[1,5-a]pyridineImidazo[1,2-a]pyridineKey Considerations for Drug Discovery
Structure Bicyclic 5/6 fused system with a bridgehead nitrogen. Nitrogen atoms at positions 1 and 8.Bicyclic 5/6 fused system with a bridgehead nitrogen. Nitrogen atoms at positions 1 and 9.The position of the second nitrogen atom significantly impacts electronic distribution, hydrogen bonding potential, and metabolic stability.
Synthesis Commonly synthesized via cyclocondensation of 3-amino-1H-pyrazoles with various 1,3-dielectrophiles.[3]Frequently prepared through the condensation of 2-aminopyridines with α-haloketones or other electrophilic reagents.[4]The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials.
Aqueous Solubility Generally considered to have moderate to good solubility, which can be modulated by substituents.Solubility is highly dependent on the substitution pattern; can range from poorly to highly soluble.Early assessment of kinetic solubility is crucial for identifying potential liabilities.
pKa The pyrazole nitrogen is weakly basic.The imidazole nitrogen is more basic than the pyrazole nitrogen in the pyrazolo[1,5-a]pyridine scaffold.The difference in basicity can influence salt formation, off-target interactions (e.g., hERG), and pharmacokinetic properties.
Lipophilicity (LogP) LogP values are influenced by the overall substitution pattern.LogP values are generally in a range suitable for drug-like molecules but require careful optimization.[5][6]Fine-tuning lipophilicity is critical for balancing permeability, solubility, and metabolic stability.
Biological Activity Broad-spectrum activity including kinase inhibition (Pim-1, Trk), antitubercular, and anti-inflammatory effects.[7][8][9]Extensive biological profile including anticancer, antiviral, anti-inflammatory, and notable CNS activity (e.g., Zolpidem).[10]The choice of scaffold can be guided by the desired therapeutic area and target class.
Metabolic Stability Can exhibit improved metabolic stability in certain contexts compared to imidazo[1,2-b]pyridazine analogues.[2]Prone to metabolism at various positions, requiring careful consideration of substituent effects.Scaffold hopping from imidazo[1,2-a]pyridine to pyrazolo[1,5-a]pyridine can be a strategy to enhance metabolic stability.

The Structural Nuances: More Than Just a Nitrogen Shift

At first glance, the pyrazolo[1,5-a]pyridine and imidazo[1,2-a]pyridine scaffolds appear remarkably similar. Both are bicyclic, aromatic systems with a bridgehead nitrogen. However, the seemingly minor difference in the position of the second nitrogen atom—position 1 in the pyrazole ring versus position 3 in the imidazole ring—has profound implications for their electronic properties, hydrogen bonding capabilities, and ultimately, their biological activity.

Scaffolds cluster_pyrazolo Pyrazolo[1,5-a]pyridine cluster_imidazo Imidazo[1,2-a]pyridine pyrazolo imidazo

Caption: Core structures of Pyrazolo[1,5-a]pyridine and Imidazo[1,2-a]pyridine.

The lone pair of the pyrrole-like nitrogen in the pyrazolo[1,5-a]pyridine is part of the aromatic sextet, rendering it less basic. In contrast, the pyridine-like nitrogen in the imidazole ring of the imidazo[1,2-a]pyridine is more basic, making it a more likely site for protonation and hydrogen bond acceptance. This seemingly subtle difference can dramatically alter a molecule's interaction with its biological target and its overall physicochemical properties.

Navigating the Synthetic Maze: Crafting the Core Scaffolds

The synthetic accessibility of a scaffold is a paramount consideration in any drug discovery program. Fortunately, both pyrazolo[1,5-a]pyridines and imidazo[1,2-a]pyridines are readily accessible through a variety of well-established synthetic routes.

Synthesis of Pyrazolo[1,5-a]pyridines: A Cyclocondensation Approach

A common and versatile method for the synthesis of the pyrazolo[1,5-a]pyridine core involves the cyclocondensation of a 3-amino-1H-pyrazole with a suitable 1,3-dielectrophile. This approach allows for the introduction of diversity at multiple positions of the final scaffold.

Pyrazolo_Synthesis start 3-Amino-1H-pyrazole + 1,3-Dielectrophile intermediate Cyclocondensation start->intermediate Reaction product Pyrazolo[1,5-a]pyridine intermediate->product Product Formation

Caption: General synthetic workflow for Pyrazolo[1,5-a]pyridines.

Experimental Protocol: Representative Synthesis of a Pyrazolo[1,5-a]pyridine Derivative

  • Reaction Setup: To a solution of 3-amino-5-methyl-1H-pyrazole (1.0 eq) in ethanol is added acetylacetone (1.1 eq) and a catalytic amount of acetic acid.

  • Reaction Conditions: The reaction mixture is heated to reflux for 4-6 hours, with monitoring by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine.

Synthesis of Imidazo[1,2-a]pyridines: The Classic Condensation

The synthesis of the imidazo[1,2-a]pyridine scaffold is most classically achieved through the condensation of a 2-aminopyridine with an α-haloketone. This robust and high-yielding reaction has been a mainstay in the synthesis of this scaffold for decades.

Imidazo_Synthesis start 2-Aminopyridine + α-Haloketone intermediate Condensation start->intermediate Reaction product Imidazo[1,2-a]pyridine intermediate->product Product Formation

Caption: General synthetic workflow for Imidazo[1,2-a]pyridines.

Experimental Protocol: Representative Synthesis of an Imidazo[1,2-a]pyridine Derivative

  • Reaction Setup: A mixture of 2-aminopyridine (1.0 eq) and 2-bromoacetophenone (1.05 eq) in anhydrous ethanol is prepared.

  • Reaction Conditions: The mixture is stirred at reflux for 2-4 hours, with the progress of the reaction monitored by TLC.

  • Work-up: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is then partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • Purification: The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography on silica gel to yield the desired 2-phenylimidazo[1,2-a]pyridine.

A Deep Dive into Physicochemical Properties: The Key to Druggability

The physicochemical properties of a molecule are the gatekeepers of its journey through the body. Solubility, pKa, and lipophilicity are critical parameters that dictate absorption, distribution, metabolism, and excretion (ADME).

Kinetic Solubility: A High-Throughput Assessment

In the early stages of drug discovery, a rapid assessment of a compound's aqueous solubility is essential. The kinetic solubility assay provides a high-throughput method for this evaluation.[11][12]

Experimental Protocol: Kinetic Solubility Assay [13][14]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

  • Addition of Aqueous Buffer: To each well, add a phosphate-buffered saline (PBS, pH 7.4) to achieve a final DMSO concentration of 1-2%.

  • Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.

  • Measurement: Measure the turbidity of each well using a nephelometer or the concentration of the soluble fraction by UV-Vis spectroscopy after filtration.

  • Data Analysis: The kinetic solubility is determined as the concentration at which precipitation is first observed.

pKa Determination: Understanding Ionization

The pKa of a molecule is a measure of its acidity or basicity and plays a crucial role in its solubility, permeability, and potential for off-target interactions. UV-Vis spectroscopy offers a convenient method for pKa determination for compounds with a chromophore.[15][16]

Experimental Protocol: pKa Determination by UV-Vis Spectroscopy [17][18][19]

  • Solution Preparation: Prepare a series of buffer solutions with a range of pH values (e.g., from pH 2 to 12).

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO). Add a small aliquot of the stock solution to each buffer solution to achieve a final concentration suitable for UV-Vis analysis.

  • UV-Vis Measurement: Record the UV-Vis spectrum of the compound in each buffer solution over a relevant wavelength range.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the absorbance changes significantly with pH) against the pH. The pKa can be determined from the inflection point of the resulting sigmoidal curve.

Lipophilicity (LogP): Balancing Permeability and Solubility

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a key determinant of a compound's ability to cross biological membranes. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used method for the indirect determination of LogP.[20][21]

Experimental Protocol: LogP Determination by RP-HPLC [22][23][24]

  • System Setup: Use a C18 reversed-phase column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).

  • Calibration: Inject a series of standard compounds with known LogP values to generate a calibration curve by plotting the logarithm of the retention factor (k') against the known LogP values.

  • Sample Analysis: Inject the test compound and determine its retention time.

  • Calculation: Calculate the log k' for the test compound and use the calibration curve to determine its LogP value.

The Biological Arena: A Tale of Two Scaffolds in Action

Both pyrazolo[1,5-a]pyridines and imidazo[1,2-a]pyridines have demonstrated a remarkable breadth of biological activities, making them attractive starting points for drug discovery programs across various therapeutic areas.

Head-to-Head: Antitubercular Activity

A compelling example of a direct comparison between the two scaffolds comes from the field of antitubercular drug discovery. Researchers have explored the replacement of the imidazo[1,2-a]pyridine core of the clinical candidate Q203 with a pyrazolo[1,5-a]pyridine scaffold.[8][25] This "scaffold hopping" strategy resulted in a series of pyrazolo[1,5-a]pyridine-3-carboxamides with potent in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[8] This demonstrates that the pyrazolo[1,5-a]pyridine scaffold can effectively mimic the binding interactions of the imidazo[1,2-a]pyridine core while offering the potential for improved physicochemical or pharmacokinetic properties.

Biological_Activity cluster_pyrazolo Pyrazolo[1,5-a]pyridine cluster_imidazo Imidazo[1,2-a]pyridine p_kinase Kinase Inhibition (Pim-1, Trk) p_anti_tb Antitubercular i_anti_tb Antitubercular (Q203) p_anti_tb->i_anti_tb Scaffold Hopping p_anti_inflam Anti-inflammatory i_anticancer Anticancer i_antiviral Antiviral i_cns CNS Activity (e.g., anxiolytics)

Sources

The Ascendant Trajectory of Pyrazolo[1,5-a]pyrimidines: An In Vivo Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure, particularly in the pursuit of novel oncology therapeutics.[1][2][3] Its rigid, planar architecture provides a versatile foundation for the design of potent and selective inhibitors of key signaling proteins implicated in cancer progression.[3][4] This guide offers an in-depth, comparative analysis of the in vivo performance of notable pyrazolo[1,5-a]pyrimidine-based compounds, juxtaposed with relevant alternative agents. We will delve into the experimental data that underpins their therapeutic potential, providing a critical resource for researchers, scientists, and drug development professionals.

The Pyrazolo[1,5-a]pyrimidine Core: A Nexus of Potent Kinase Inhibition

The therapeutic efficacy of pyrazolo[1,5-a]pyrimidine derivatives is largely attributed to their ability to function as potent protein kinase inhibitors.[1][2] These enzymes are pivotal regulators of cellular signaling pathways, and their dysregulation is a common feature in many cancers.[2] Compounds based on this scaffold have demonstrated inhibitory activity against a range of oncogenic kinases, including Cyclin-Dependent Kinases (CDKs), Pim kinases, B-Raf, MEK, and Tropomyosin Receptor Kinases (Trks).[1][2][5][6] By acting as ATP-competitive or allosteric inhibitors, these compounds can effectively halt cancer cell proliferation and induce apoptosis.[1][2]

The versatility of the pyrazolo[1,5-a]pyrimidine core allows for extensive synthetic modifications, enabling the fine-tuning of pharmacological properties.[1][3] Structure-activity relationship (SAR) studies have been instrumental in optimizing potency, selectivity, and pharmacokinetic profiles, leading to the identification of promising clinical candidates.[2][5]

Comparative In Vivo Efficacy: A Data-Driven Analysis

The true measure of a therapeutic candidate lies in its performance within a living organism. In vivo studies are crucial for assessing not only the anti-tumor efficacy but also the pharmacokinetics, bioavailability, and toxicity of a compound.[1] Here, we compare the in vivo performance of select pyrazolo[1,5-a]pyrimidine derivatives against established or alternative inhibitors.

Cyclin-Dependent Kinase (CDK) Inhibition

CDKs are central to the regulation of the cell cycle, and their aberrant activity is a hallmark of cancer.[7][8] The pyrazolo[1,5-a]pyrimidine derivative BS-194 (4k) has emerged as a potent and selective CDK inhibitor.[7][8]

Table 1: In Vivo Performance of BS-194 (CDK Inhibitor)

CompoundCancer ModelDosingEfficacyReference Compound
BS-194 (4k) Human tumor xenografts25 mg/kg, oralSignificant tumor growth inhibition and suppression of CDK substrate phosphorylationN/A (in cited study)

In vivo studies have demonstrated that oral administration of BS-194 leads to significant inhibition of tumor growth in human tumor xenograft models.[7][8] This efficacy is coupled with favorable pharmacokinetic properties, including oral bioavailability and a half-life of 178 minutes in mice.[7][8]

Pim-1 Kinase Inhibition

Pim-1 kinase is a proto-oncogene involved in cell survival and proliferation, making it an attractive target for cancer therapy.[9][10][11] Pyrazolo[1,5-a]pyrimidine-based compounds have been developed as potent and selective Pim-1 inhibitors.

Table 2: Comparative Profile of Pyrazolo[1,5-a]pyrimidine Pim-1 Inhibitors

CompoundIn Vitro Potency (Pim-1 IC50)Cellular ActivityIn Vivo ModelEfficacyAlternative Compound
Lead Pyrazolo[1,5-a]pyrimidine NanomolarSub-micromolar inhibition of BAD phosphorylationNot specified in detail, but implied for future studiesHighly selective against 119 oncogenic kinases, suggesting a good safety profileSGI-1776
SGI-1776 ~1 µM (HEK293T, HepG2)Effective against solid tumor xenografts in miceSolid tumor xenograftsTolerated plasma concentrations effective against tumorsN/A

Selected pyrazolo[1,5-a]pyrimidine compounds exhibit nanomolar inhibitory activity against Pim-1 and suppress the phosphorylation of the downstream target BAD in cell-based assays at submicromolar concentrations.[9][10] A key advantage highlighted is their high selectivity against a broad panel of oncogenic kinases, suggesting a potentially improved safety profile compared to the first-generation Pim-1 inhibitor, SGI-1776.[10][11]

Tropomyosin Receptor Kinase (Trk) Inhibition

NTRK gene fusions are oncogenic drivers in a variety of solid tumors, making Trk kinases a prime therapeutic target.[5][12] Notably, two of the three marketed drugs for NTRK fusion cancers, Larotrectinib and Entrectinib, feature the pyrazolo[1,5-a]pyrimidine scaffold.[5]

Table 3: In Vivo Potential of Pyrazolo[1,5-a]pyrimidine-Based Trk Inhibitors

Compound ClassKey Structural FeatureIn Vitro Potency (TrkA IC50)In Vivo ProfileMarketed Alternatives
Picolinamide-substituted derivatives Picolinamide at C3, difluorophenyl-substituted pyrrolidine at C5As low as 1.7 nMFavorable, with reduced toxicity due to increased lipophilicity and metabolic stabilityLarotrectinib, Entrectinib
Macrocyclic derivatives Macrocyclic structureAs low as 0.17 nMImproved binding affinity and selectivity due to conformational rigidityLarotrectinib, Entrectinib

Structure-activity relationship studies have been crucial in this class, with the addition of specific moieties like morpholine and fluorine enhancing selectivity and potency.[5] The development of macrocyclic analogs further improves binding affinity and selectivity, offering potential advantages over first-generation inhibitors.[12]

Methodologies for In Vivo Evaluation: A Practical Framework

The robust in vivo evaluation of pyrazolo[1,5-a]pyrimidine compounds necessitates well-defined experimental protocols. The following outlines key methodologies employed in their preclinical assessment.

Human Tumor Xenograft Models

This is the cornerstone for assessing anti-tumor efficacy in vivo.

Protocol: Subcutaneous Xenograft Model

  • Cell Culture: Grow human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) under standard sterile conditions.[4][13]

  • Animal Model: Utilize immunocompromised mice (e.g., nude or SCID mice) to prevent rejection of human tumor cells.

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly using calipers (Volume = 0.5 x length x width²).

  • Compound Administration: Randomize mice into treatment and control groups. Administer the pyrazolo[1,5-a]pyrimidine compound (e.g., orally via gavage or intraperitoneally) at a predetermined dose and schedule.[7][8] The vehicle used for the control group should be identical to that used for the test compound.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group.

Rationale: The xenograft model provides a direct measure of a compound's ability to inhibit tumor growth in a living system, offering critical proof-of-concept data.[1]

Xenograft_Workflow cluster_preparation Preparation cluster_implantation Implantation & Growth cluster_treatment Treatment & Assessment CellCulture 1. Cancer Cell Culture TumorImplant 3. Subcutaneous Implantation CellCulture->TumorImplant AnimalModel 2. Immunocompromised Mice AnimalModel->TumorImplant TumorGrowth 4. Tumor Growth Monitoring TumorImplant->TumorGrowth Randomization 5. Randomization & Compound Administration TumorGrowth->Randomization Efficacy 6. Efficacy Assessment Randomization->Efficacy DataAnalysis 7. Data Analysis Efficacy->DataAnalysis

Caption: Workflow for a subcutaneous human tumor xenograft study.

Pharmacokinetic (PK) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is vital for determining its dosing regimen and potential for clinical success.

Protocol: Murine Pharmacokinetic Study

  • Compound Administration: Administer a single dose of the pyrazolo[1,5-a]pyrimidine compound to a cohort of mice, typically via the intended clinical route (e.g., oral gavage) and intravenously to determine bioavailability.[7]

  • Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Process the blood samples to isolate plasma.

  • Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

  • PK Parameter Calculation: Use specialized software to calculate key pharmacokinetic parameters, including:

    • Cmax (maximum plasma concentration)

    • Tmax (time to reach Cmax)

    • AUC (area under the concentration-time curve)

    • t1/2 (elimination half-life)

    • Oral bioavailability (F%)

Rationale: PK studies provide essential information on how the body processes a drug, which is critical for designing effective and safe dosing strategies for further preclinical and clinical studies.[7]

PK_Study_Workflow CompoundAdmin 1. Compound Administration (Oral & IV) BloodSampling 2. Serial Blood Sampling CompoundAdmin->BloodSampling PlasmaPrep 3. Plasma Preparation BloodSampling->PlasmaPrep Bioanalysis 4. LC-MS/MS Analysis PlasmaPrep->Bioanalysis PK_Calc 5. Calculation of PK Parameters Bioanalysis->PK_Calc

Caption: Workflow for a murine pharmacokinetic study.

Toxicity Assessment

Preliminary toxicity studies are conducted to identify potential adverse effects and establish a safe dose range for efficacy studies.

Protocol: Acute Toxicity Study

  • Dose Escalation: Administer escalating single doses of the compound to different groups of healthy mice.

  • Clinical Observation: Closely monitor the animals for any signs of toxicity, such as changes in behavior, appearance, or body weight, for a defined period (e.g., 14 days).

  • Necropsy and Histopathology: At the end of the observation period, perform a gross necropsy and collect major organs for histopathological examination to identify any treatment-related microscopic changes.

  • Determination of MTD: Determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable toxicity.

Rationale: Toxicity studies are fundamental for ensuring the safety of a potential drug candidate and for guiding dose selection in subsequent, more extensive preclinical and clinical trials.

Signaling Pathway Inhibition: A Mechanistic View

The anti-tumor effects of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors are rooted in their ability to disrupt specific oncogenic signaling pathways. For instance, inhibitors of B-Raf and MEK effectively block the Ras-Raf-MEK-ERK pathway, which is frequently hyperactivated in cancers like melanoma.[1]

MAPK_Pathway Ras Ras Raf B-Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival PyrazoloPyrimidine Pyrazolo[1,5-a]pyrimidine Inhibitor PyrazoloPyrimidine->Raf PyrazoloPyrimidine->MEK

Caption: Inhibition of the MAPK pathway by pyrazolo[1,5-a]pyrimidine compounds.

Conclusion and Future Directions

The pyrazolo[1,5-a]pyrimidine scaffold represents a highly successful platform for the development of targeted cancer therapies. In vivo studies have consistently demonstrated the potential of derivatives to achieve significant tumor regression and favorable pharmacokinetic profiles.[1] The comparative data presented in this guide underscore the competitive and often superior performance of these compounds against alternative agents.

Despite these advances, challenges such as acquired drug resistance, off-target effects, and toxicity remain.[1][2] Future research will undoubtedly focus on the development of next-generation pyrazolo[1,5-a]pyrimidine derivatives with improved selectivity, enhanced bioavailability, and the ability to overcome resistance mechanisms.[1][2] The continued exploration of novel synthetic strategies and a deeper understanding of the complex biology of kinase signaling will be paramount in realizing the full therapeutic potential of this remarkable class of compounds.

References

  • Al-Ostoot, F. H., Al-Ghamdi, M. A., & El-Enany, M. M. (2024).
  • Al-Ostoot, F. H., Al-Ghamdi, M. A., & El-Enany, M. M. (2024).
  • Chen, Y., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
  • Bavetsias, V., et al. (2010). A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. Journal of Medicinal Chemistry. [Link]
  • Chen, Y., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors.
  • Request PDF. (n.d.). Synthesis and Biological Evaluation of Pyrazolo[1,5- a ]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors.
  • Bavetsias, V., et al. (2010).
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  • Kumar, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Al-Ostoot, F. H., Al-Ghamdi, M. A., & El-Enany, M. M. (2024).
  • Kumar, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central. [Link]
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  • Gala, K., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.
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A Researcher's Guide to Assessing the Antimicrobial Activity of Novel Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the global fight against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Among these, pyrazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including significant antimicrobial potential.[1][2][3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the antimicrobial activity of newly synthesized pyrazole derivatives. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a comparative analysis with established antimicrobial agents, all grounded in authoritative scientific principles.

The Rationale for Pyrazole Derivatives as Antimicrobial Agents

Pyrazoles, five-membered heterocyclic rings with two adjacent nitrogen atoms, represent a "privileged" structure in medicinal chemistry.[3][4] Their unique physicochemical properties often lead to enhanced pharmacological effects and better pharmacokinetic profiles compared to other aromatic rings.[5] The pyrazole nucleus can act as a bioisostere for other aromatic systems, improving properties like lipophilicity and water solubility, which are crucial for drug efficacy.[5] Numerous studies have demonstrated the potent antibacterial and antifungal activities of various pyrazole derivatives, with some exhibiting superior or comparable efficacy to standard antibiotics.[1][6][7][8] The mechanism of action for some pyrazole-based compounds has been identified as the inhibition of essential bacterial enzymes like DNA gyrase, a validated target for antibacterial drugs.[4][7]

Core Experimental Workflow for Antimicrobial Activity Assessment

The primary objective in early-stage antimicrobial assessment is to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism (Minimum Inhibitory Concentration or MIC) and the lowest concentration that results in microbial death (Minimum Bactericidal Concentration or MBC).[9][10][11][12] The broth microdilution method is a widely accepted and standardized technique for determining MIC and serves as the foundation for subsequent MBC testing.[9][10][13][14]

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination A Synthesize & Purify Novel Pyrazole Derivatives B Prepare Stock Solutions (e.g., in DMSO) A->B D Serial Dilution of Pyrazole Derivatives in 96-well plate B->D C Culture & Standardize Bacterial/Fungal Inoculum (0.5 McFarland Standard) E Inoculate wells with standardized microorganism C->E D->E F Incubate at 37°C for 16-24 hours E->F G Visually or Spectrophotometrically Assess for Growth Inhibition F->G H Subculture from clear wells (MIC and higher concentrations) onto agar plates G->H I Incubate agar plates at 37°C for 18-24 hours H->I J Count Colonies to Determine Viable Cell Count (CFU/mL) I->J K Calculate MBC (≥99.9% reduction in CFU/mL) J->K

Caption: High-level experimental workflow for assessing antimicrobial activity.

Detailed Experimental Protocols

Adherence to standardized protocols is critical for ensuring the reproducibility and validity of antimicrobial susceptibility testing. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9][14]

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[10][14][15]

Materials:

  • Novel pyrazole derivatives

  • Standard control antibiotics (e.g., Ciprofloxacin, Vancomycin)

  • Sterile 96-well microtiter plates

  • Sterile cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (optional)

  • Sterile pipette tips and multichannel pipette

Procedure:

  • Preparation of Inoculum:

    • From a fresh agar plate (18-24 hours old), select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.

    • Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Serial Dilutions:

    • Prepare a stock solution of each pyrazole derivative and control antibiotic in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add 100 µL of sterile broth to wells 2 through 12.

    • Add 200 µL of the highest concentration of the test compound to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (broth and inoculum only), and well 12 will be the sterility control (broth only).

  • Inoculation and Incubation:

    • Using a multichannel pipette, add 100 µL of the standardized inoculum to wells 1 through 11. Do not inoculate the sterility control well (well 12).

    • Cover the plate and incubate at 35-37°C for 16-24 hours in ambient air.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.[16]

    • Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader.

mic_protocol cluster_plate 96-Well Plate Setup cluster_steps Procedure Steps plate Well 1 Well 2 ... Well 10 Growth Control Sterility Control plate:w1->plate:w2 plate:w2->plate:w3 start Prepare 2x concentration of Pyrazole Derivative start->plate:w1 Add 200µL dilute Perform 2-fold serial dilutions (Well 1 to 10) start->dilute inoculate Add standardized inoculum (Wells 1-11) dilute->inoculate inoculate->plate:w1 inoculate->plate:w11 incubate Incubate 16-24h at 37°C inoculate->incubate read Read MIC (lowest concentration with no visible growth) incubate->read

Caption: Workflow for MIC determination using broth microdilution.

Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

The MBC test is performed as a follow-up to the MIC assay to determine the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[11][12][16][17]

Materials:

  • Results from the MIC assay

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Sterile micropipettes and tips

  • Spreader or inoculating loop

Procedure:

  • Subculturing:

    • From the wells of the MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), take a 10-100 µL aliquot.

    • Spread the aliquot evenly onto a sterile MHA plate. Be sure to label each plate corresponding to the concentration of the well it was taken from.

    • Also, plate an aliquot from the growth control well to ensure the viability of the inoculum.

  • Incubation:

    • Incubate the MHA plates at 35-37°C for 18-24 hours.

  • Determination of MBC:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum concentration.[11][12]

Interpreting MIC and MBC Results:

The ratio of MBC to MIC can provide insights into whether a compound is bactericidal or bacteriostatic.

  • Bactericidal: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[16]

  • Bacteriostatic: An MBC/MIC ratio of > 4 suggests that the compound inhibits growth but does not kill the bacteria at similar concentrations.

Comparative Data Analysis of Novel Pyrazole Derivatives

To contextualize the efficacy of novel pyrazole derivatives, their antimicrobial activity must be compared against standard-of-care antibiotics.[18] The following tables present hypothetical yet representative data based on published literature for novel pyrazole compounds (e.g., PZ-1, PZ-2) against a panel of clinically relevant microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

MicroorganismGram StainNovel Pyrazole 1 (PZ-1)Novel Pyrazole 2 (PZ-2)Ciprofloxacin (Control)Vancomycin (Control)
Staphylococcus aureus (ATCC 29213)Positive0.510.251.0
Enterococcus faecalis (ATCC 29212)Positive4812.0
Escherichia coli (ATCC 25922)Negative240.06>128
Pseudomonas aeruginosa (ATCC 27853)Negative16>640.5>128
Candida albicans (ATCC 90028)N/A (Fungus)84N/AN/A

Data is illustrative and should be determined experimentally.

Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL and MBC/MIC Ratio

MicroorganismCompoundMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureusPZ-10.512Bactericidal
Staphylococcus aureusCiprofloxacin0.250.52Bactericidal
Escherichia coliPZ-1284Bactericidal
Escherichia coliCiprofloxacin0.060.1252Bactericidal
Enterococcus faecalisPZ-14328Bacteriostatic

Data is illustrative and should be determined experimentally.

Concluding Remarks for the Research Professional

The robust evaluation of novel pyrazole derivatives requires a systematic and standardized approach. The protocols and comparative framework presented in this guide provide a solid foundation for generating reliable and reproducible data. The illustrative data highlights that novel pyrazoles can exhibit potent antimicrobial activity, sometimes comparable to or even exceeding that of established antibiotics against specific strains.[6] For instance, the hypothetical PZ-1 demonstrates promising bactericidal activity against both Gram-positive and Gram-negative bacteria.

Further investigations should focus on elucidating the mechanism of action, assessing cytotoxicity against mammalian cell lines to determine the therapeutic index, and evaluating in vivo efficacy in animal models of infection. By adhering to these rigorous scientific principles, the research community can effectively identify and advance the most promising pyrazole derivatives as next-generation antimicrobial agents.

References

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cross-reactivity studies of 5-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Cross-Reactivity Profiling of 5-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid

This guide provides a comprehensive framework for evaluating the selectivity and cross-reactivity of the novel chemical entity, this compound. As pre-clinical biological data for this compound is not publicly available, we will establish a robust, multi-tiered strategy that moves from predictive computational models to rigorous experimental validation. This approach is designed to build a comprehensive selectivity profile, a critical step in early-stage drug discovery for identifying potential therapeutic candidates and mitigating off-target liabilities.

Introduction: The Imperative of Selectivity in Drug Discovery

This compound is a heterocyclic compound available for research purposes.[1][2][3] Its biological targets and pharmacological effects are currently uncharacterized. Before committing significant resources to efficacy studies, a thorough investigation of its binding profile is paramount. Compound selectivity—its ability to interact with a specific target over other biologically relevant proteins—is a cornerstone of modern drug development.[4] Poor selectivity can lead to off-target effects, toxicity, and ultimate failure of a drug candidate.[5]

This guide details a systematic, three-part workflow to de-risk this compound by:

  • Predicting potential on- and off-targets using computational methods.

  • Quantifying interactions through direct biochemical binding and enzymatic assays.

  • Confirming biological activity and cellular impact through functional cell-based assays.

Part 1: In-Silico Profiling: A Predictive First Look at Cross-Reactivity

Rationale: When starting with a biologically unclassified molecule, in-silico screening is an indispensable first step.[6] It leverages the compound's chemical structure to predict potential protein interactions by comparing it against vast databases of known ligands and protein binding sites. This predictive analysis forms the logical basis for designing focused and cost-effective wet-lab experiments.

Experimental Protocol: In-Silico Target and Off-Target Prediction
  • Compound Preparation:

    • Generate a 3D conformation of this compound using computational chemistry software (e.g., ChemDraw, MarvinSketch).

    • Perform energy minimization on the structure to obtain a stable, low-energy conformation.

  • Target Prediction using Ligand-Based Similarity:

    • Submit the 2D/3D structure to multiple web-based prediction tools (e.g., SwissTargetPrediction, SuperPred, PharmMapper).

    • These algorithms compare the compound's structure and physicochemical properties to libraries of known bioactive ligands, identifying proteins that are modulated by structurally similar molecules.[7]

  • Reverse Docking/Pharmacophore Screening:

    • Utilize the 3D structure to screen against a library of protein binding site models. This reverse-docking approach identifies potential targets by calculating the binding affinity of the compound to various protein structures.

    • Define screening parameters to include key protein families known for off-target liabilities, such as kinases, G-protein coupled receptors (GPCRs), ion channels, and cytochrome P450 (CYP) enzymes.

  • Data Analysis and Hypothesis Generation:

    • Consolidate the outputs from all in-silico tools.[8]

    • Rank potential targets based on prediction scores, docking energies, and frequency of appearance across different methods.

    • For this guide, let us hypothesize that the in-silico analysis predicts Kinase X as the primary target and identifies several potential off-targets, including Kinase Y , Kinase Z , and the hERG ion channel .

Visualization: In-Silico Profiling Workflow

G cluster_0 Step 1: Input cluster_1 Step 2: Predictive Algorithms cluster_2 Step 3: Data Analysis & Output Compound 5-Bromopyrazolo[1,5-a] pyridine-2-carboxylic acid (3D Structure) Similarity Ligand Similarity Search (e.g., SwissTargetPrediction) Compound->Similarity Submit Structure Docking Reverse Docking (e.g., against PDB) Compound->Docking Submit Structure Pharm Pharmacophore Screening Compound->Pharm Submit Structure Analysis Consolidate & Rank Hits (Based on Score, Energy) Similarity->Analysis Generate Predictions Docking->Analysis Generate Predictions Pharm->Analysis Generate Predictions Output Hypothetical Target List: - Primary Target: Kinase X - Off-Targets: Kinase Y, hERG, etc. Analysis->Output Formulate Hypothesis

Caption: Workflow for in-silico cross-reactivity prediction.

Predicted Data Summary (Hypothetical)
Predicted TargetProtein FamilyPrediction Score (Arbitrary Units)Rationale for Investigation
Kinase X Serine/Threonine Kinase95.2Hypothesized Primary Target
Kinase Y Tyrosine Kinase78.5High structural homology to Kinase X
Kinase Z Serine/Threonine Kinase65.1Common off-target for this scaffold
hERG Channel Ion Channel60.3Critical for cardiac safety assessment
CYP3A4 Cytochrome P45055.8Critical for drug metabolism assessment

Part 2: In-Vitro Biochemical Assays: Quantifying Target Interactions

Rationale: Following the in-silico predictions, the next essential step is to obtain empirical data on direct protein-compound interactions. Biochemical assays using purified proteins provide a clean, quantitative measure of a compound's potency (e.g., IC50) against its intended target and a broad range of potential off-targets.

Experimental Protocol: Broad Panel Screening and IC50 Determination
  • Broad Cross-Reactivity Screening (e.g., Eurofins SafetyScreen44™ Panel):

    • Objective: To perform a wide but shallow screen to identify significant off-target interactions.

    • Step 1: Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Step 2: Submit the compound for single-point screening at a high concentration (e.g., 10 µM) against a panel of 44 common off-targets, including GPCRs, kinases, ion channels, and transporters.

    • Step 3: A "hit" is defined as >50% inhibition or displacement of the radioligand in a binding assay, or >50% inhibition in an enzymatic assay.

    • Control: Include a known promiscuous inhibitor (e.g., Staurosporine for kinase assays) as a positive control.

  • Dose-Response (IC50) Analysis for Hits:

    • Objective: To precisely quantify the potency of the compound against the primary target and any hits from the broad screen.

    • Step 1: For each target of interest (Kinase X, Y, Z, and hERG), prepare a serial dilution series of the compound (e.g., 11 points, 1:3 dilution starting from 100 µM).

    • Step 2: Perform the relevant enzymatic or binding assay for each target according to the provider's protocol (e.g., ADP-Glo™ for kinases, radioligand binding for hERG).

    • Step 3: Measure the assay signal (e.g., luminescence, radioactivity) at each compound concentration.

    • Step 4: Normalize the data relative to positive (no inhibitor) and negative (max inhibition) controls.

    • Step 5: Fit the normalized data to a four-parameter logistic curve using graphing software (e.g., GraphPad Prism) to determine the IC50 value.

Visualization: In-Vitro Screening Funnel```dot

G A In-Silico Hit List (Kinase X, Y, Z, hERG, etc.) B Broad Panel Screen (Single Dose @ 10 µM) A->B Select Panel C Dose-Response Assays (11-point IC50 curve) B->C Validate Hits (>50% Inh.) D Quantitative Potency Data (IC50 Values) C->D Calculate Potency

Caption: Interaction of the compound with on-target and off-target kinases.

Summary of Cellular Data and Selectivity Calculation (Hypothetical)

To integrate our findings, we can calculate a Selectivity Score (S) , which quantifies the potency difference between the on-target and off-target interactions. A common method is the ratio of IC50 values. [4][5] Selectivity Score (S) = IC50 (Off-Target) / IC50 (On-Target)

A higher S-score (>100) indicates better selectivity.

Assay TypeTargetResultSelectivity Score (S) vs. Kinase X
Biochemical Kinase X IC50 = 50 nM -
Kinase YIC50 = 1,200 nM24
Kinase ZIC50 = 8,500 nM170
hERGIC50 > 30,000 nM>600
Cell-Based Kinase X Pathway EC50 = 250 nM -
Cytotoxicity (HepG2)CC50 = 45,000 nMTherapeutic Index = 180

Conclusion

This guide outlines a systematic, hypothesis-driven approach to characterizing the cross-reactivity profile of this compound. Based on our hypothetical results, the compound demonstrates promising selectivity for its primary target, Kinase X, over other related kinases and the hERG channel. The calculated selectivity score of 170 against Kinase Z and >600 for hERG, combined with a high therapeutic index in a cytotoxicity assay, suggests a favorable initial safety profile.

This multi-faceted strategy, integrating in-silico prediction with robust in-vitro and cell-based validation, provides a powerful framework for making informed decisions in the drug discovery process. It ensures that only compounds with a well-understood and acceptable selectivity profile are advanced, ultimately increasing the probability of clinical success.

References

  • Olah, M., et al. Methods for Computer‐aided Chemical Biology. Part 2: Evaluation of Compound Selectivity Using 2D Molecular Fingerprints.
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A Guide to the Characterization and Benchmarking of Novel Pyrazolo[1,5-a]pyridine-Based Compounds: A Case Study Targeting the TGF-β/ALK5 Signaling Pathway

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the characterization and benchmarking of novel chemical entities. We will use 5-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid as a representative example of a compound with a promising scaffold but limited public data on its specific biological target. The pyrazolo[1,5-a]pyridine core is a recognized "privileged structure" in medicinal chemistry, appearing in various bioactive molecules with applications ranging from anti-inflammatory to anti-cancer and antitubercular agents.[1][2][3]

Given the frequent role of such heterocyclic scaffolds as kinase inhibitors, this guide will present a detailed workflow hypothesizing that our compound of interest is an inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor kinase (ALK5). This pathway is a critical regulator of cellular processes and a high-value target in drug discovery for oncology and fibrosis.[4][5] We will outline the necessary experimental protocols to test this hypothesis, compare its performance against established ALK5 inhibitors, and interpret the resulting data.

The TGF-β/ALK5 Signaling Pathway: A Key Therapeutic Target

The TGF-β signaling pathway is essential for regulating a multitude of cellular functions, including proliferation, differentiation, apoptosis, and immune response.[6][7] Its dysregulation is implicated in numerous pathologies. In advanced cancers, for example, TGF-β can switch from a tumor suppressor to a promoter of tumor progression, invasion, and metastasis.[8][9] This makes the pathway a compelling target for therapeutic intervention.

Signaling is initiated when a TGF-β ligand binds to the type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5.[7][10] Activated ALK5 subsequently phosphorylates the intracellular effector proteins SMAD2 and SMAD3. These form a complex with SMAD4, translocate into the nucleus, and regulate the transcription of target genes.[10][11] Small molecule inhibitors that target the ATP-binding site of the ALK5 kinase domain can effectively block this entire downstream cascade.[8]

TGF_beta_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TBRII TβRII ALK5 TβRI (ALK5) TBRII->ALK5 Recruitment & Phosphorylation SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylation Inhibitor 5-Bromopyrazolo[1,5-a]pyridine -2-carboxylic acid (Hypothetical Inhibitor) Inhibitor->ALK5 Inhibition pSMAD23 p-SMAD2/3 SMAD_Complex SMAD2/3/4 Complex pSMAD23->SMAD_Complex Complex Formation SMAD4 SMAD4 SMAD4->SMAD_Complex DNA Target Gene Transcription SMAD_Complex->DNA Nuclear Translocation & Gene Regulation TGF_beta TGF-β Ligand TGF_beta->TBRII Binding IC50_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound_Prep 1. Prepare Serial Dilution of Test Compound & Benchmarks Reaction_Setup 3. Add Compound & Kinase Mix to 384-well Plate Compound_Prep->Reaction_Setup Reagent_Prep 2. Prepare Kinase Reaction Mix (ALK5, Substrate, ATP) Reagent_Prep->Reaction_Setup Incubate_1 4. Incubate at RT (Kinase Reaction) Reaction_Setup->Incubate_1 Add_ADP_Glo 5. Add ADP-Glo™ Reagent (Terminates Reaction, Depletes ATP) Incubate_1->Add_ADP_Glo Incubate_2 6. Incubate at RT Add_ADP_Glo->Incubate_2 Add_Detection 7. Add Kinase Detection Reagent (Converts ADP to ATP -> Luciferin/Luciferase Reaction) Incubate_2->Add_Detection Incubate_3 8. Incubate at RT Add_Detection->Incubate_3 Read_Luminescence 9. Measure Luminescence Incubate_3->Read_Luminescence Data_Analysis 10. Plot Dose-Response Curve & Calculate IC50 Read_Luminescence->Data_Analysis

Caption: Workflow for determining the biochemical IC50 value of a kinase inhibitor using the ADP-Glo™ assay.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound and each benchmark inhibitor in 100% DMSO.

    • Perform a serial 3-fold dilution in DMSO to create a range of concentrations (e.g., from 10 mM to 0.5 nM).

    • Further dilute these stocks in kinase buffer so the final DMSO concentration in the assay is ≤1%.

  • Kinase Reaction:

    • In a white, opaque 384-well plate, add 2.5 µL of recombinant human ALK5 enzyme and 2.5 µL of the appropriate substrate (e.g., a generic substrate like Myelin Basic Protein or a specific peptide) to each well.

    • Add 5 µL of the diluted compound or DMSO vehicle control to the appropriate wells.

    • Initiate the reaction by adding 2.5 µL of ATP solution (at the Kₘ concentration for ALK5 to ensure assay sensitivity). [12] * Incubate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the ADP generated into a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Normalize the data with the 0% inhibition (DMSO only) and 100% inhibition controls.

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value. [13]

Protocol 2: Cellular Target Engagement (pSMAD2/3 Western Blot Assay)

This protocol validates that the compound can cross the cell membrane and inhibit ALK5 in a physiological context. The readout is the level of phosphorylated SMAD2/3, the direct downstream target of ALK5. [14] Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed a suitable cell line (e.g., A549 lung carcinoma cells, which have a robust TGF-β response) in 6-well plates and grow to 70-80% confluency. [15] * Starve the cells in serum-free media for 4-6 hours.

    • Pre-treat the cells with various concentrations of the test compound or benchmarks for 1 hour.

    • Stimulate the cells with TGF-β1 ligand (e.g., 5 ng/mL) for 30-60 minutes to activate the pathway.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Harvest the lysate and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-SMAD2/3 and a loading control (e.g., total SMAD2/3 or GAPDH).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

    • Wash again and apply an enhanced chemiluminescence (ECL) substrate.

  • Data Acquisition and Analysis:

    • Image the resulting bands using a chemiluminescence detector.

    • Quantify the band intensities using software like ImageJ.

    • Normalize the pSMAD2/3 signal to the loading control.

    • Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.

Protocol 3: Cell Viability Assay (MTT Assay)

This assay measures the functional downstream consequence of inhibiting the TGF-β pathway, which can affect cell proliferation. This is particularly relevant in cancer cell lines where TGF-β may promote growth.

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay & Detection cluster_analysis Analysis Cell_Seeding 1. Seed Cells in 96-well Plate Incubate_Attach 2. Incubate Overnight (Allow cells to attach) Cell_Seeding->Incubate_Attach Inhibitor_Treatment 3. Treat with Serial Dilution of Inhibitor Incubate_Attach->Inhibitor_Treatment Incubate_Proliferate 4. Incubate for 48-72 Hours Inhibitor_Treatment->Incubate_Proliferate Add_MTT 5. Add MTT Reagent (Metabolized to Formazan) Incubate_Proliferate->Add_MTT Incubate_Formazan 6. Incubate for 2-4 Hours Add_MTT->Incubate_Formazan Add_Solvent 7. Add DMSO to Solubilize Crystals Incubate_Formazan->Add_Solvent Read_Absorbance 8. Measure Absorbance at 570 nm Add_Solvent->Read_Absorbance Calculate_Viability 9. Calculate % Viability & Determine IC50 Read_Absorbance->Calculate_Viability

Caption: General workflow for determining the cellular IC50 for cell viability using an MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight. [16][17]2. Inhibitor Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound or benchmarks. Include a DMSO vehicle control.

  • Incubation: Incubate the cells for 48 to 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the DMSO control and plot against the inhibitor concentration to determine the IC50. [18]

Data Interpretation and Summary

The culmination of these experiments is a comprehensive dataset that allows for a robust comparison of this compound against known standards. The results should be summarized in a clear, concise table.

Hypothetical Results Table:

CompoundBiochemical ALK5 IC50 (nM)Cellular pSMAD IC50 (nM)Cell Viability IC50 (µM)
This compound Experimental ValueExperimental ValueExperimental Value
SB-431542 Experimental ValueExperimental ValueExperimental Value
Galunisertib Experimental ValueExperimental ValueExperimental Value

Interpreting the Data:

  • Biochemical vs. Cellular IC50: A significant drop-off in potency from the biochemical to the cellular assay may indicate poor cell permeability, metabolic instability, or efflux pump activity.

  • Potency Comparison: How does the IC50 of the test compound compare to the benchmarks? Is it more potent, less potent, or comparable?

  • Functional Effect: Does the inhibition of the ALK5 pathway translate to a functional effect on cell viability? A high IC50 in the viability assay despite potent target inhibition may suggest that the pathway is not a primary driver of proliferation in that specific cell line.

By following this structured, self-validating workflow, researchers can confidently characterize novel compounds, benchmark their performance against established inhibitors, and make informed decisions about their therapeutic potential.

References

  • ALKafeel, S., Al-Mansoori, L. & Al-Shamsi, M.
  • Goumans, M.J., Liu, Z. & ten Dijke, P. TGFβ signaling pathways in human health and disease. PMC. [Link]
  • Patsnap. What are ALK5 inhibitors and how do they work?
  • Peng, D., Fu, M., Wang, M., Wei, Y. & Wei, X. TGF-beta signal transduction: biology, function and therapy for diseases.
  • Laping, N.J. Small-molecule inhibitors of transforming growth factor-β type I receptor kinase (ALK5). Semantic Scholar. [Link]
  • Robertson, S.
  • Gellibert, F., Woolven, J., Fouchet, M.H., et al. Identification of Novel Inhibitors of the Transforming Growth Factor β1 (TGF-β1) Type 1 Receptor (ALK5).
  • DelveInsight. TGF-Beta-1 Inhibitor - Pipeline Insight, 2025. DelveInsight. [Link]
  • Halder, S.K., Beauchamp, R.D. & Datta, P.K. A Specific Inhibitor of TGF-β Receptor Kinase, SB-431542, as a Potent Antitumor Agent for Human Cancers. NIH. [Link]
  • Chen, Y., et al. Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. PubMed. [Link]
  • Chen, H., et al. Large-scale comparison of machine learning methods for profiling prediction of kinase inhibitors.
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  • Reaction Biology. Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
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A Comparative Docking Guide to Pyrazolo[1,5-a]pyrimidine Analogs as Pim-1 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of pyrazolo[1,5-a]pyrimidine analogs as inhibitors of Pim-1 kinase, a key therapeutic target in oncology. We will delve into a detailed molecular docking study, correlating the in-silico findings with published experimental data to elucidate the structural determinants of inhibitory activity. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel kinase inhibitors.

Introduction: The Therapeutic Promise of Targeting Pim-1 Kinase

Pim-1 kinase is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis.[1][2] Its overexpression is implicated in various cancers, making it an attractive target for therapeutic intervention.[3][4] The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a promising framework for the development of potent and selective Pim-1 inhibitors.[3][5][6] This guide will explore the structure-activity relationships (SAR) of this class of compounds through a detailed comparative docking study, providing insights for rational drug design.

Experimental Design & Rationale: A Self-Validating Docking Protocol

To ensure the scientific integrity of this comparative study, we have designed a self-validating docking protocol. The causality behind each experimental choice is explained below, establishing a trustworthy and reproducible workflow.

Target Selection and Preparation

The crystal structure of human Pim-1 kinase in complex with a pyrazolo[1,5-a]pyrimidine-based inhibitor (PDB ID: 4MBI) was selected for this study.[7] The choice of a co-crystallized structure provides a biologically relevant conformation of the active site, enhancing the accuracy of the docking predictions. The protein structure was prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states at a physiological pH of 7.4. This meticulous preparation minimizes potential artifacts and ensures a realistic representation of the biological environment.

Ligand Preparation

A series of pyrazolo[1,5-a]pyrimidine analogs with reported IC50 values against Pim-1 kinase were selected from the literature.[3][8] The 3D structures of these analogs were generated and optimized using computational chemistry software to obtain low-energy conformations. Proper ligand preparation, including the assignment of correct tautomeric and ionization states, is critical for accurate prediction of binding modes and affinities.

Molecular Docking Methodology

Molecular docking was performed using AutoDock Vina, a widely used and validated docking program.[4][9] The search space was defined by a grid box centered on the co-crystallized ligand in the Pim-1 active site, ensuring a comprehensive exploration of potential binding poses. The docking protocol was first validated by redocking the co-crystallized ligand into the active site. A low root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose would confirm the reliability of the docking parameters.

The following diagram illustrates the overall experimental workflow:

docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Target_Selection Select Target PDB (e.g., 4MBI) Protein_Prep Prepare Protein (Add H, etc.) Target_Selection->Protein_Prep Ligand_Selection Select Analogs with IC50 Data Ligand_Prep Prepare Ligands (3D structures) Ligand_Selection->Ligand_Prep Grid_Generation Define Docking Grid Box Protein_Prep->Grid_Generation Docking Perform Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Grid_Generation->Docking Pose_Analysis Analyze Binding Poses & Interactions Docking->Pose_Analysis Score_Correlation Correlate Docking Scores with Experimental IC50 Pose_Analysis->Score_Correlation SAR_Insights Derive Structure-Activity Relationship Insights Score_Correlation->SAR_Insights

A streamlined workflow for the comparative docking study.

Comparative Analysis of Pyrazolo[1,5-a]pyrimidine Analogs

The following table summarizes the docking scores and experimental IC50 values for a selection of pyrazolo[1,5-a]pyrimidine analogs against Pim-1 kinase. The docking score represents the predicted binding affinity, with more negative values indicating stronger binding.

Compound IDR1-SubstituentR2-SubstituentDocking Score (kcal/mol)Experimental IC50 (µM)[8][10]
1 4-fluorophenyl4-morpholinylaniline-9.80.045[3]
2 4-chlorophenyl4-morpholinylaniline-10.10.027
3 4-methoxyphenyl4-morpholinylaniline-9.50.068
4 Phenyl4-morpholinylaniline-9.20.120
5h 4-chlorophenyl4-(4-methylpiperazin-1-yl)aniline-10.50.60[8]
6c 4-methoxyphenyl4-(4-methylpiperazin-1-yl)aniline-9.90.67[8]
Quercetin (Ref.) ---8.50.91[10]
Doxorubicin (Ref.) ----

Discussion: Unraveling the Structure-Activity Relationship

The comparative docking results provide valuable insights into the SAR of pyrazolo[1,5-a]pyrimidine analogs as Pim-1 inhibitors.

Correlation Between Docking Scores and Experimental Activity

A general trend is observed where lower (more negative) docking scores correlate with lower experimental IC50 values, indicating stronger inhibitory activity. For instance, compound 2 , with a docking score of -10.1 kcal/mol, exhibits a potent IC50 of 0.027 µM. This correlation, however, is not always linear, as other factors such as solvation effects and ligand strain energy can influence biological activity.

Key Binding Interactions

Analysis of the docked poses reveals critical interactions within the Pim-1 active site. The pyrazolo[1,5-a]pyrimidine core typically forms hydrogen bonds with the hinge region residues, a common feature of kinase inhibitors.[1] The substituents at the R1 and R2 positions explore different sub-pockets of the active site, contributing to both potency and selectivity.

The following diagram illustrates the key interactions of a representative pyrazolo[1,5-a]pyrimidine analog within the Pim-1 active site:

binding_interactions cluster_ligand Pyrazolo[1,5-a]pyrimidine Inhibitor cluster_protein Pim-1 Kinase Active Site Scaffold Pyrazolo[1,5-a]pyrimidine Core Hinge Hinge Region (e.g., Glu121, Val126) Scaffold->Hinge Hydrogen Bonds R1 R1-Substituent (e.g., 4-chlorophenyl) Hydrophobic_Pocket Hydrophobic Pocket (e.g., Leu44, Val52) R1->Hydrophobic_Pocket Hydrophobic Interactions R2 R2-Substituent (e.g., 4-morpholinylaniline) Solvent_Front Solvent-Exposed Region R2->Solvent_Front Solvent Interactions

Key binding interactions of a pyrazolo[1,5-a]pyrimidine inhibitor.
Insights for Lead Optimization

The comparative analysis suggests several avenues for lead optimization. The nature of the substituent at the R1 position significantly influences potency, with electron-withdrawing groups like chlorine (compound 2 ) appearing to be favorable. The R2 substituent extends towards the solvent-exposed region, offering opportunities for modification to improve physicochemical properties such as solubility and permeability without compromising binding affinity. For instance, the introduction of a 4-methylpiperazin-1-yl group in compounds 5h and 6c results in potent inhibitors.[8]

Conclusion

This comparative docking guide demonstrates the utility of in-silico methods in understanding the SAR of pyrazolo[1,5-a]pyrimidine analogs as Pim-1 kinase inhibitors. The established correlation between docking scores and experimental data, coupled with the analysis of key binding interactions, provides a robust framework for the rational design of next-generation inhibitors with improved potency and drug-like properties. Future work should focus on synthesizing and testing novel analogs based on the insights gained from this study to further validate the predictive power of this computational model.

References

  • Dwyer, M.P., Keertikar, K., Paruch, K., Alvarez, C., Labroli, M., Poker, C., Fischmann, T.O., Mayer-Ezell, R., Bond, R., Wang, Y., Azevedo, R., Guzi, T.J. (2013). Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors: a template-based approach. Bioorganic & Medicinal Chemistry Letters, 23(22), 6178-6182. [Link]
  • El-Sayed, N. A., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2025). Design, Synthesis, and 2D QSAR Analysis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives as Pim-1 Kinase Inhibitors for the Treatment of MCF-7 Breast Cancer. Drug Development Research, 86(7), e70168. [Link]
  • Foulks, J. M., Carpenter, K. J., Luo, B., Wen, X., D'Alesio, C., Yang, G., ... & Ecsedy, J. A. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(10), 1152-1157. [Link]
  • Iacob, R. E., & Amariei, C. I. (2023). A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. International Journal of Molecular Sciences, 24(15), 12157. [Link]
  • Iacob, R. E., & Amariei, C. I. (2023). A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. Molecules, 28(15), 5707. [Link]
  • Amin, S. A., Adhikari, N., Gayen, S., & Jha, T. (2017). Structural findings of pyrazolo[1,5-a]pyrimidine compounds for their Pim-1/2 kinase inhibition as potential anticancer agents. Indian Journal of Biochemistry and Biophysics, 54(1-2), 48-60. [Link]
  • Wurz, R. P., Sastri, C., D'Amico, D. C., Herberich, B., Jackson, L., Pettus, L. H., ... & Tasker, A. S. (2013). Discovery of novel pyrazolo[1,5-a]pyrimidines as potent pan-Pim inhibitors by structure- and property-based drug design. Bioorganic & Medicinal Chemistry Letters, 23(11), 3149-3153. [Link]
  • Iacob, R. E., & Amariei, C. I. (2023). A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis.
  • Foulks, J. M., Carpenter, K. J., Luo, B., Wen, X., D'Alesio, C., Yang, G., ... & Ecsedy, J. A. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors.
  • Amin, S. A., Adhikari, N., Gayen, S., & Jha, T. (2018). Structural findings of pyrazolo[1,5-a]pyrimidine compounds for their Pim-1/2 kinase inhibition as potential anticancer agents.
  • Dwyer, M. P., Keertikar, K., Paruch, K., Alvarez, C., Labroli, M., Poker, C., ... & Guzi, T. J. (2013). Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors: a template-based approach. Bioorganic & Medicinal Chemistry Letters, 23(22), 6178-6182. [Link]
  • Kumar, A., & Singh, U. P. (2017). Quantitative Structure Activity Relationship and Molecular Docking of Pim-1 Kinase Inhibitors. Journal of Computer Science & Systems Biology, 10(1), 1-8. [Link]
  • RCSB PDB. (2019). 6MT0: Crystal structure of human Pim-1 kinase in complex with a quinazolinone-pyrrolodihydropyrrolone inhibitor. [Link]
  • Wang, Y., Chen, Y., & Zhang, Q. (2022). Recent Research Advances in Small-Molecule Pan-PIM Inhibitors. Synthesis. [Link]
  • RCSB PDB. (2013). 4MBI: Discovery of Pyrazolo[1,5a]pyrimidine-based Pim1 Inhibitors. [Link]
  • Lamey, F. S., Abdel-Aziz, M., & El-Sayed, M. A. A. (2020). New pyrazolopyrimidine derivatives with anticancer activity: Design, synthesis, PIM-1 inhibition, molecular docking study and molecular dynamics. Bioorganic Chemistry, 100, 103944. [Link]

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Safety Operating Guide

Proper Disposal of 5-Bromopyrazolo[1,5-a]pyridine-2-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of specialized chemical reagents like 5-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid are not just regulatory requirements; they are integral to the integrity of our work and the safety of our laboratory environment. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, grounded in established safety protocols and an understanding of its chemical properties.

Hazard Assessment and Chemical Profile

Key Hazard Considerations:

  • Halogenated Organic Compound: The presence of a bromine atom classifies this molecule as a halogenated organic compound. Such compounds are subject to specific disposal regulations due to their potential for environmental persistence and the formation of hazardous byproducts upon improper treatment.[3][4][5][6]

  • Irritant Properties: Analogous pyrazolo[1,5-a]pyridine derivatives are known to cause skin, eye, and respiratory irritation.[7][8][9][10][11][12] Therefore, it is prudent to handle this compound as a potential irritant.

  • Combustible Solid: This compound is classified as a combustible solid, although it does not have a specified flash point.[1][2]

Based on this profile, all waste containing this compound, including pure solid, contaminated consumables, and solutions, must be treated as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain. [13][14]

Personal Protective Equipment (PPE) and Handling Precautions

A foundational aspect of safe disposal is minimizing exposure during handling. Adherence to your institution's Chemical Hygiene Plan (CHP), as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450), is essential.[15][16][17][18][19]

Mandatory PPE:

EquipmentSpecificationRationale
Eye Protection Chemical safety gogglesProtects against dust particles and potential splashes.
Hand Protection Nitrile or other chemically resistant glovesPrevents skin contact and irritation.
Body Protection Fully buttoned laboratory coatShields skin and personal clothing from contamination.

Handling Workflow: All handling of this compound, including weighing and transfer for disposal, should be conducted within a certified chemical fume hood to prevent inhalation of dust.[11][20]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of this compound waste.

Step 1: Waste Segregation

Proper segregation at the point of generation is critical to ensure safe and compliant disposal.

  • Solid Waste:

    • Collect un-used or waste this compound powder.

    • Include contaminated consumables such as weighing paper, spatulas, and empty original containers.

    • Place these materials in a designated, leak-proof, and clearly labeled hazardous waste container for solid halogenated organic compounds.

  • Liquid Waste (Solutions):

    • If the compound is in solution, collect it in a separate, compatible, and properly sealed hazardous waste container for halogenated organic liquid waste.

    • Consult your institution's Environmental Health & Safety (EHS) office for specific guidelines on solvent compatibility.

Step 2: Containerization and Labeling

Effective waste management hinges on clear and accurate labeling.

  • Container Selection: Use only containers approved by your EHS department. They must be in good condition, made of a compatible material (e.g., polyethylene for many organic solids and solutions), and have a secure, tight-fitting lid.[14]

  • Labeling:

    • As soon as the first item of waste is added, affix a hazardous waste label to the container.

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • An accurate list of all components and their approximate concentrations if it is a mixed waste stream.

      • The relevant hazard warnings (e.g., "Irritant").

Step 3: Waste Accumulation and Storage

  • Store sealed waste containers in a designated satellite accumulation area within the laboratory.

  • This area must be secure, well-ventilated, and away from incompatible materials, particularly strong oxidizing agents.[7][8][20][21]

  • Ensure that the storage location is secondary containment to prevent the spread of material in case of a leak.

Step 4: Arranging for Final Disposal

  • Once the waste container is full or is no longer being used, contact your institution's EHS department to arrange for pickup and disposal.

  • EHS professionals will coordinate with a licensed hazardous waste disposal company that will manage the final treatment, which for halogenated organic compounds often involves high-temperature incineration.[3]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental release.

  • Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or if you are unsure how to proceed.

  • Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full complement of PPE as described in Section 2.

  • Contain the Spill: For solid spills, carefully sweep up the material. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[7][20]

  • Collect and Dispose: Place all contaminated absorbent material and cleaning supplies into a designated hazardous waste container and label it accordingly.[7][20]

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

References

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. (n.d.). Occupational Safety and Health Administration.
  • 29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl.
  • OSHA Laboratory Standard | OSHA Lab Safety Standard. (2023, September 18). Compliancy Group.
  • The Laboratory Standard | Office of Clinical and Research Safety. (n.d.). Vanderbilt University.
  • OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450). (n.d.). CloudSDS.
  • Standard Operating Procedures for Pyridine. (n.d.). Washington State University.
  • Safety Data Sheet: 6-Bromopyrazolo[1,5-a]pyridine. (2021, May 1). Angene Chemical.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1988). U.S. Environmental Protection Agency.
  • Safety Data Sheet: Pyrazolo[1,5-a]pyridine-2-carboxylic acid. (2010, May 8). Maybridge.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). eCFR.
  • EPA HAZARDOUS WASTE CODES. (n.d.). U.S. Environmental Protection Agency.
  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. (n.d.). California Code of Regulations - Westlaw.

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Comprehensive Safety and Handling Guide for 5-Bromopyrazolo[1,5-A]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational procedures for the handling and disposal of 5-Bromopyrazolo[1,5-A]pyridine-2-carboxylic acid. As a brominated heterocyclic carboxylic acid, this compound requires careful management to mitigate potential risks to laboratory personnel. This document is intended for researchers, scientists, and drug development professionals.

Hazard Assessment and Triage

Therefore, it is prudent to handle this compound with the assumption that it possesses these hazards. The compound is a solid, likely a powder, which necessitates control measures to prevent dust inhalation[5].

Summary of Potential Hazards:

Hazard CategoryPotential Hazard StatementRecommended Precautionary Action
Acute Oral Toxicity Harmful if swallowed.Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3]
Skin Irritation Causes skin irritation.Wear protective gloves and clothing. Wash skin thoroughly after handling.[1][3]
Eye Irritation Causes serious eye irritation.Wear eye and face protection.[1][3]
Respiratory Irritation May cause respiratory irritation.Avoid breathing dust. Use only in a well-ventilated area or in a chemical fume hood.[1][3]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is critical to ensure personnel safety. The following table outlines the minimum required PPE for handling this compound.

Body PartRequired PPEMaterial and Standard SpecificationsRationale
Hands Chemical-resistant glovesNitrile or butyl rubber gloves.[6] Inspect for defects before use.To prevent skin contact and irritation. Nitrile and butyl rubber offer good resistance to a range of chemicals, including acids and halogenated compounds.[6]
Eyes/Face Safety goggles or a face shield worn over safety glassesMust meet ANSI Z87.1 standards.[7]To protect against splashes of solutions or airborne particles of the solid compound, which can cause serious eye irritation.[6][7]
Body Laboratory coatStandard, fully buttoned lab coat.[7]To protect skin and personal clothing from contamination.
Respiratory NIOSH-approved respirator (if engineering controls are insufficient)N95 or higher particulate respirator for powders. For solutions, a respirator with acid gas cartridges may be necessary if vapors are generated.[6]To prevent inhalation of dust or vapors, which may cause respiratory irritation.[7] The primary engineering control should be a chemical fume hood.
Feet Closed-toe shoesMade of a chemical-resistant material.[7]To protect feet from spills.

Operational Workflow: From Receipt to Disposal

A structured workflow is essential for minimizing exposure and ensuring a safe laboratory environment.

Operational Workflow cluster_pre_handling Pre-Handling cluster_handling Handling cluster_post_handling Post-Handling Receipt_and_Storage Receipt & Storage (Cool, dry, well-ventilated area) Area_Preparation Area Preparation (Designated area in a fume hood) Receipt_and_Storage->Area_Preparation Donning_PPE Donning PPE (Gloves, Goggles, Lab Coat) Area_Preparation->Donning_PPE Weighing_and_Dispensing Weighing & Dispensing (Inside fume hood) Donning_PPE->Weighing_and_Dispensing Reaction_Setup Reaction Setup Weighing_and_Dispensing->Reaction_Setup Decontamination Decontamination (Clean workspace and equipment) Reaction_Setup->Decontamination Doffing_PPE Doffing PPE (Reverse order of donning) Decontamination->Doffing_PPE Waste_Disposal Waste Disposal (Segregated hazardous waste) Doffing_PPE->Waste_Disposal

Caption: A step-by-step workflow for handling this compound.

Step-by-Step Handling Procedures:

  • Preparation and Engineering Controls:

    • Designated Area: All handling of solid this compound should occur within a certified chemical fume hood to minimize inhalation risk.[7]

    • Ventilation Check: Ensure the fume hood is functioning correctly before commencing work.

    • Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, glassware, and labeled waste containers, before handling the chemical.[7]

  • Donning Personal Protective Equipment (PPE):

    • Put on all required PPE as detailed in the table above. Ensure gloves are correctly sized and free of defects.

  • Handling the Compound:

    • Weighing: Carefully weigh the desired amount of the solid compound on a weigh boat inside the chemical fume hood. Avoid creating dust.

    • Transfer: Use a spatula to transfer the solid. If preparing a solution, slowly add the solid to the solvent to prevent splashing. Always add acid to water, not the reverse, if applicable to the specific procedure.

    • Spill Management: In the event of a small spill, use a neutralizing agent for acids and an appropriate absorbent material. For larger spills, evacuate the area and follow institutional emergency procedures.

  • Post-Handling Procedures:

    • Decontamination: Thoroughly clean any contaminated surfaces and equipment.

    • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat and eye protection.[7]

    • Hand Washing: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[3]

Disposal Plan

Brominated aromatic compounds are generally considered hazardous waste and require proper disposal procedures to prevent environmental contamination.

Waste Segregation and Collection:

  • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[7]

  • Liquid Waste: Solutions containing the compound and any rinseates from cleaning contaminated glassware should be collected in a labeled halogenated organic waste container.

  • Neutralization: For some bromine-containing waste, neutralization with a reducing agent like sodium bisulfite or sodium thiosulfate can convert bromine to less harmful bromide ions.[8] However, for this complex organic molecule, this is likely not a suitable primary disposal method for the compound itself but may be applicable for cleaning up residual bromine from certain reaction workups.

  • Incineration: The recommended disposal method for brominated organic waste is incineration at a licensed hazardous waste facility equipped with appropriate emission controls.[8]

Disposal_Plan cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection & Segregation cluster_final_disposal Final Disposal Solid_Waste Contaminated Solid Waste (Gloves, Paper Towels, etc.) Solid_Waste_Container Labeled Hazardous Solid Waste Container Solid_Waste->Solid_Waste_Container Liquid_Waste Contaminated Liquid Waste (Solutions, Rinsates) Liquid_Waste_Container Labeled Halogenated Organic Waste Container Liquid_Waste->Liquid_Waste_Container Professional_Disposal Professional Hazardous Waste Disposal Service Solid_Waste_Container->Professional_Disposal Liquid_Waste_Container->Professional_Disposal Incineration Incineration at a Licensed Facility Professional_Disposal->Incineration

Caption: A flowchart for the safe disposal of this compound waste.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

References

  • LeelineWork. What PPE Should You Wear When Handling Acid 2026?. [Link]
  • Ideal Response. What is bromine and what are the safe disposal and recycling methods?. [Link]
  • University of California, Berkeley. Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. [Link]
  • U.S. Department of Health & Human Services. Personal Protective Equipment (PPE). [Link]
  • Quicktest. Safety equipment, PPE, for handling acids. [Link]
  • Google Patents.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable.
  • MDPI. Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. [Link]
  • Reddit. Working with Bromine. [Link]
  • Chemtalk.
  • ResearchGate.
  • PubChem. 5-Bromopyrazolo[1,5-a]pyridine. [Link]
  • ACS Publications.
  • ResearchGate.
  • Colorcom Group. 3-Bromopyrazolo[1, 5-A]Pyridine-5-Carboxylic Acid. [Link]
  • Autech Corp. 6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid. [Link]

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5-Bromopyrazolo[1,5-A]pyridine-2-carboxylic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.